molecular formula C20H24N6O11 B607167 Dnp-peg3-dnp CAS No. 1365655-92-0

Dnp-peg3-dnp

Cat. No.: B607167
CAS No.: 1365655-92-0
M. Wt: 524.4 g/mol
InChI Key: DCJHARRKAIYZFB-UHFFFAOYSA-N
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Description

DNP-PEG3-DNP is a heterobifunctional crosslinker reagent of significant value in bioconjugation and chemical biology research. This compound features two dinitrophenyl (DNP) groups connected by a triethylene glycol (PEG3) spacer . The dual DNP moieties enable specific interactions, making the compound a versatile tool for modifying biomolecules such as proteins, peptides, and nucleic acids . Its primary research applications include serving as a crosslinker for the development of immunoassays and as a key component in the construction of targeted drug delivery systems, including PROTACs (Proteolysis Targeting Chimeras) . The hydrophilic PEG3 spacer plays a crucial role in enhancing the compound's solubility in aqueous media, which is beneficial for biochemical assays . Furthermore, the spacer reduces steric hindrance when the molecule binds to large biomolecules, thereby improving binding efficiency and specificity . The DNP groups are known to participate in biological processes such as ion transport across membranes . In the context of PROTACs, this compound acts as a linker that joins two essential ligands, facilitating the creation of molecules that can hijack the cell's ubiquitin-proteasome system to achieve selective protein degradation . This product is intended for research purposes only. It is strictly for use in laboratory settings and is not for diagnostic or therapeutic use, or for human consumption.

Properties

IUPAC Name

N-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethyl]-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O11/c27-23(28)15-1-3-17(19(13-15)25(31)32)21-5-7-35-9-11-37-12-10-36-8-6-22-18-4-2-16(24(29)30)14-20(18)26(33)34/h1-4,13-14,21-22H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJHARRKAIYZFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365655-92-0
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365655-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Applications of DNP-PEG3-DNP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Structure and Properties of DNP-PEG3-DNP

This compound is a bifunctional chemical compound featuring two dinitrophenyl (DNP) groups linked by a polyethylene glycol (PEG) chain of three ethylene oxide units. The DNP groups serve as haptens, which are small molecules that can elicit an immune response when attached to a larger carrier molecule. The PEG linker is a flexible, hydrophilic spacer that influences the molecule's solubility and spatial characteristics.[1][2] This unique structure makes this compound a valuable tool in various research and drug development applications, particularly as a bivalent crosslinker and a component of Proteolysis Targeting Chimeras (PROTACs).[1][3]

The fundamental structure of this compound is defined by its molecular formula, C20H24N6O11, and a molecular weight of approximately 524.44 g/mol .[4] Its chemical identity is further specified by the CAS number 1365655-92-0. The presence of the DNP moieties allows for specific recognition by anti-DNP antibodies, a property extensively utilized in immunoassays and other detection methods. The PEG3 linker provides a defined spacing between the two DNP groups, which is crucial for its function in applications requiring specific distances, such as inducing protein dimerization or facilitating the formation of ternary complexes in PROTACs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are important for understanding the compound's behavior in biological systems and for designing experiments.

PropertyValueReference
Molecular Formula C20H24N6O11
Molecular Weight 524.44 g/mol
CAS Number 1365655-92-0
Canonical SMILES C1=CC(=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])NCCOCCOCCOCCNC2=C(C=C(C=C2)--INVALID-LINK--[O-])--INVALID-LINK--[O-]
Predicted pKa -4.96 ± 0.50
Predicted XLogP3 3.6
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 13
Rotatable Bond Count 14
Exact Mass 524.15030560
Heavy Atom Count 37
Complexity 678

Applications and Experimental Protocols

The bifunctional nature of this compound lends itself to a variety of applications in biomedical research. Its primary roles are as a tool for inducing proximity between molecules and as a linker in the development of targeted therapeutics.

Bivalent Crosslinker for Immunoassays and Receptor Studies

The two DNP groups can simultaneously bind to two anti-DNP antibodies or other DNP-binding proteins. This property is particularly useful in developing sensitive immunoassays, such as sandwich ELISAs, and for studying receptor clustering and dimerization on the cell surface.

This protocol outlines a general procedure for a sandwich ELISA to detect an analyte using a DNP-labeled detection antibody and a this compound bridge to an anti-DNP antibody-enzyme conjugate.

  • Coating: Coat a 96-well microplate with a capture antibody specific for the analyte of interest. Incubate overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a DNP-labeled detection antibody specific for the analyte. Incubate for 1-2 hours at room temperature.

  • This compound Bridge: Wash the plate and add this compound at a concentration of 1-10 µg/mL. Incubate for 1 hour at room temperature. This step allows the bifunctional linker to bind to the DNP-labeled detection antibody.

  • Enzyme Conjugate: Wash the plate and add an anti-DNP antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). Incubate for 1 hour at room temperature. The anti-DNP-HRP will bind to the free DNP end of the this compound.

  • Substrate Addition: Wash the plate and add the appropriate enzyme substrate (e.g., TMB for HRP).

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.

PROTAC Linker for Targeted Protein Degradation

This compound can be utilized as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand that binds to a target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker connecting the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the target protein by the proteasome. The DNP moieties in this compound would be chemically modified to attach the target-binding and E3 ligase-binding ligands. The PEG3 linker provides the necessary spacing and flexibility for the formation of a stable ternary complex.

This protocol describes a general workflow for assessing the efficacy of a newly synthesized PROTAC that incorporates a this compound linker.

  • Cell Culture and Treatment: Culture a cell line that expresses the target protein. Seed the cells in appropriate culture plates and treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for the target protein.

    • Wash the membrane and incubate with a secondary antibody conjugated to HRP.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the extent of protein degradation.

  • Data Analysis: Calculate the percentage of target protein degradation for each PROTAC concentration compared to the vehicle control. Determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.

Visualizing Workflows and Pathways

PROTAC Experimental Workflow

The following diagram illustrates the key steps in evaluating the efficacy of a PROTAC.

PROTAC_Workflow cluster_cell_culture Cell-based Assay cluster_analysis Biochemical Analysis cell_culture Cell Seeding protac_treatment PROTAC Treatment cell_culture->protac_treatment cell_lysis Cell Lysis protac_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant western_blot Western Blot protein_quant->western_blot data_analysis Data Analysis (DC50, Dmax) western_blot->data_analysis

Caption: A generalized workflow for assessing PROTAC-mediated protein degradation.

PROTAC Mechanism of Action

This diagram illustrates the formation of the ternary complex and the subsequent ubiquitination and degradation of the target protein.

PROTAC_Mechanism PROTAC PROTAC (with this compound linker) Target_Protein Target Protein PROTAC->Target_Protein binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination induces Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation Degradation Products Proteasome->Degradation

Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.

Signaling Pathways Potentially Modulated by DNP-Containing Molecules

The dinitrophenol moiety is known to act as a mitochondrial uncoupler, which can impact various cellular signaling pathways. While the primary role of this compound is often as a structural linker, the potential biological activity of the DNP groups should be considered, especially in whole-cell or in vivo studies. Research on DNP has shown that it can modulate pathways such as the mTOR and CREB signaling cascades.

DNP_Signaling DNP DNP Moiety Mitochondria Mitochondrial Uncoupling DNP->Mitochondria mTOR_pathway mTOR Signaling Mitochondria->mTOR_pathway inhibits CREB_pathway CREB Signaling Mitochondria->CREB_pathway activates Cell_Growth Cell Growth & Proliferation mTOR_pathway->Cell_Growth regulates Synaptic_Plasticity Synaptic Plasticity & Neuroprotection CREB_pathway->Synaptic_Plasticity promotes

Caption: Potential influence of the DNP moiety on cellular signaling pathways.

References

DNP-PEG3-DNP: A Technical Guide to Chemical Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNP-PEG3-DNP is a bifunctional crosslinker molecule featuring two dinitrophenyl (DNP) groups linked by a hydrophilic three-unit polyethylene glycol (PEG) spacer. The DNP moieties are well-known haptens and mitochondrial uncouplers, while the PEG linker enhances solubility in aqueous media.[1] This combination of properties makes this compound a valuable tool in various research and drug development applications, including its use as a PROTAC (Proteolysis Targeting Chimera) linker.[] This guide provides an in-depth overview of the chemical properties, a representative synthesis protocol, and a summary of the known biological signaling pathways associated with the DNP functional group.

Chemical Properties

The chemical properties of this compound are summarized in the table below. These properties are crucial for understanding the molecule's behavior in different experimental settings.

PropertyValueReference
Chemical Name N,N'-(((oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl))bis(2,4-dinitroaniline)[1]
CAS Number 1365655-92-0[1]
Molecular Formula C20H24N6O11[1]
Molecular Weight 524.44 g/mol
Appearance Pale Yellow or Colorless Oily Matter
Purity ≥95%
Solubility Soluble in DMSO
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 13
Rotatable Bond Count 14
Canonical SMILES C1=CC(=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])NCCOCCOCCOCCNC2=C(C=C(C=C2)--INVALID-LINK--[O-])--INVALID-LINK--[O-]

Synthesis of this compound

Representative Experimental Protocol

Step 1: Synthesis of 1,8-diamino-3,6-dioxaoctane (a diamino-PEG3 derivative)

A detailed, cited experimental protocol for this specific precursor is not available in the provided search results. A general method would involve the tosylation of triethylene glycol, followed by substitution with a nitrogen-containing nucleophile like sodium azide and subsequent reduction.

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,8-diamino-3,6-dioxaoctane (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Addition of Reagents: To the stirred solution, add a base such as triethylamine (2.2 equivalents) to act as an acid scavenger. Subsequently, add 1-fluoro-2,4-dinitrobenzene (2.2 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and allow it to stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. The crude product may precipitate and can be collected by filtration. Further purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound product.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: this compound Synthesis A Triethylene Glycol B Tosyl Chloride A->B Tosyl Chloride C Sodium Azide B->C Sodium Azide D Reduction (e.g., H2/Pd) C->D Reduction E 1,8-diamino-3,6-dioxaoctane D->E F 1,8-diamino-3,6-dioxaoctane H Reaction in DMF with Triethylamine F->H G 1-Fluoro-2,4-dinitrobenzene G->H I This compound (Crude) H->I J Purification (Column Chromatography) I->J K Pure this compound J->K

Caption: A representative two-step synthesis workflow for this compound.

Biological Activity and Signaling Pathways

The biological activity of this compound is primarily attributed to the 2,4-dinitrophenol (DNP) moieties. DNP is a well-documented mitochondrial uncoupler. It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis, leading to a decrease in ATP production and an increase in heat generation. This uncoupling effect triggers a cascade of cellular signaling events.

While specific studies on the signaling pathways directly modulated by the entire this compound molecule are limited, extensive research on DNP provides insights into its biological effects. The following diagram illustrates the key signaling pathways affected by DNP.

DNP-Modulated Signaling Pathways Diagram

DNP_Signaling_Pathway Signaling Pathways Modulated by DNP DNP DNP Mitochondria Mitochondria DNP->Mitochondria Proton_Gradient Proton Gradient Dissipation Mitochondria->Proton_Gradient uncouples ROS_Reduction Reduced Oxidative Stress Mitochondria->ROS_Reduction reduces ATP_Reduction Reduced ATP Production Proton_Gradient->ATP_Reduction Ca_Increase Increased Intracellular Ca2+ Proton_Gradient->Ca_Increase mTOR_Pathway mTOR Pathway ATP_Reduction->mTOR_Pathway suppression Insulin_PI3K_MAPK Insulin-PI3K-MAPK Pathway ATP_Reduction->Insulin_PI3K_MAPK suppression CREB_Pathway CREB Pathway Ca_Increase->CREB_Pathway up-regulation Autophagy Autophagy mTOR_Pathway->Autophagy induces Synaptic_Plasticity Synaptic Plasticity & Adaptive Stress Responses CREB_Pathway->Synaptic_Plasticity promotes

Caption: DNP acts as a mitochondrial uncoupler, influencing key cellular signaling pathways.

Studies have shown that DNP treatment can lead to the suppression of the mTOR and insulin-PI3K-MAPK pathways. Concurrently, it upregulates the CREB (cAMP-response element-binding protein) signaling pathway, which is involved in synaptic plasticity and adaptive cellular stress responses. Furthermore, the inhibition of the mTOR pathway by DNP can induce autophagy. These effects highlight the potential of DNP and its derivatives in modulating fundamental cellular processes.

Applications in Research and Drug Development

The unique structure of this compound lends itself to several applications:

  • PROTAC Development: As a bifunctional linker, this compound can be used in the synthesis of PROTACs. One DNP end could potentially be conjugated to a ligand for a target protein, while the other end is linked to a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.

  • Hapten Carrier Systems: The DNP group is a well-known hapten. This compound can be used to introduce multiple DNP moieties onto a carrier molecule to elicit a strong immune response for antibody production or immunological studies.

  • Mitochondrial Research: Due to the mitochondrial uncoupling activity of the DNP groups, this molecule can be employed as a tool to study mitochondrial function and cellular bioenergetics. The PEG linker can improve its delivery and solubility in aqueous experimental systems.

Conclusion

This compound is a versatile chemical tool with well-defined chemical properties. Its synthesis, while not extensively detailed in the literature, can be achieved through standard organic chemistry techniques. The biological activity of this molecule is dominated by the mitochondrial uncoupling effects of its DNP moieties, which modulate critical cellular signaling pathways. For researchers and professionals in drug development, this compound offers opportunities in the fields of targeted protein degradation, immunology, and metabolic research. Further investigation into the specific biological effects of the entire this compound molecule is warranted to fully explore its therapeutic and research potential.

References

Unraveling the Cellular Role of DNP-PEG3-DNP: A Technical Guide to a Bifunctional PROTAC Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DNP-PEG3-DNP is commercially available as a bifunctional chemical linker, primarily intended for the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a standalone entity, a specific cellular mechanism of action for this compound is not detailed in the available scientific literature. Its function is realized when it is incorporated into a PROTAC, where it serves to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. This technical guide will first elucidate the general mechanism of action for PROTACs, illustrating the crucial role of a linker like this compound. Subsequently, it will delve into the well-documented cellular effects of the 2,4-Dinitrophenol (DNP) moiety itself, a known mitochondrial uncoupler, and explore its potential as a warhead in a hypothetical PROTAC.

The PROTAC Mechanism: A Symphony of Induced Proximity

PROTACs are innovative heterobifunctional molecules designed to hijack the cell's own protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins. This is achieved through the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

The mechanism can be broken down into the following key steps:

  • Binding: The PROTAC, featuring two distinct ligands connected by a linker, simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase.

  • Ternary Complex Formation: This dual binding event brings the target protein and the E3 ligase into close proximity, forming a transient ternary complex (POI-PROTAC-E3 ligase).

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.

  • Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, a large protein complex that acts as the cell's primary protein degradation machinery.

  • Recycling: The proteasome unfolds and degrades the target protein into small peptides. The PROTAC molecule is then released and can engage in another cycle of binding and degradation, acting catalytically.

The linker, in this case, this compound, plays a critical role in this process. Its length, flexibility, and chemical composition are crucial for optimizing the formation and stability of the ternary complex, which in turn dictates the efficiency and selectivity of target protein degradation.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (this compound based) POI->PROTAC Binds to Warhead E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds to E3 Ligand Ub Ubiquitin E3_bound E3 Ligase Ub->E3_bound Recruitment Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Release of POI_bound POI POI_bound->Proteasome Recognition & Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound PROTAC_bound->PROTAC Recycling E3_bound->POI_bound Ubiquitination E3_bound->PROTAC_bound

Figure 1: General PROTAC Mechanism of Action.

The DNP Moiety: A Potential Warhead Targeting Cellular Bioenergetics

The 2,4-Dinitrophenol (DNP) component of this compound is a well-characterized molecule with a distinct mechanism of action at the cellular level. DNP acts as a protonophore, effectively uncoupling oxidative phosphorylation in the mitochondria.

Mechanism of Mitochondrial Uncoupling by DNP

Mitochondria generate ATP, the cell's primary energy currency, by establishing a proton gradient across the inner mitochondrial membrane. This process, known as oxidative phosphorylation, involves the electron transport chain pumping protons from the mitochondrial matrix to the intermembrane space. The resulting electrochemical potential energy is then used by ATP synthase to produce ATP.

DNP disrupts this process by transporting protons back across the inner mitochondrial membrane, dissipating the proton gradient. This "uncoupling" of electron transport from ATP synthesis leads to a decrease in ATP production and an increase in heat generation.

DNP_Mechanism cluster_mitochondrion Mitochondrion ETC Electron Transport Chain H_plus_out H+ ETC->H_plus_out Pumps Protons Out ATP_Synthase ATP Synthase H_plus_out->ATP_Synthase Proton Flow DNP DNP H_plus_out->DNP Binds ATP ATP ATP_Synthase->ATP Generates DNP->ATP_Synthase Bypasses H_plus_in H+ DNP->H_plus_in Transports Protons In Heat Heat H_plus_in->Heat Energy Dissipated as

Figure 2: Mechanism of Mitochondrial Uncoupling by DNP.

While no specific protein target for a DNP-based PROTAC has been identified in the literature, the DNP moiety could theoretically be used as a "warhead" to target a protein that specifically binds DNP or is localized to the mitochondria.

Quantitative Data on DNP Cellular Effects

The following table summarizes some of the reported quantitative effects of DNP on cellular processes. It is important to note that these values can vary depending on the cell type and experimental conditions.

ParameterEffect of DNP TreatmentCell Type/ModelReference (Illustrative)
Mitochondrial Membrane PotentialDecreaseCerebral Cortical Neurons[]
Intracellular Ca2+ LevelsIncreaseCerebral Cortical Neurons[]
ATP ProductionDecreaseGeneral[2]
Basal Metabolic RateIncreaseIn vivo (mice)[3]

Experimental Protocols for PROTAC Evaluation

Evaluating the efficacy of a novel PROTAC, such as one hypothetically synthesized using a this compound linker, would involve a series of in vitro experiments.

Assessment of Target Protein Degradation

Objective: To determine the ability of the PROTAC to induce the degradation of the target protein.

Method: Western Blotting

  • Cell Culture and Treatment: Plate cells of interest and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection and Analysis: Incubate with a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the extent of protein degradation.

Confirmation of Proteasome-Mediated Degradation

Objective: To confirm that the observed protein degradation is mediated by the proteasome.

Method: Proteasome Inhibition Assay

  • Pre-treatment: Pre-treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib) for 1-2 hours.

  • PROTAC Treatment: Add the PROTAC to the pre-treated cells and incubate for the time point that showed maximal degradation in the previous experiment.

  • Western Blot Analysis: Perform western blotting as described above to assess the levels of the target protein. Rescue of the target protein from degradation in the presence of the proteasome inhibitor confirms a proteasome-dependent mechanism.

Demonstration of Ternary Complex Formation

Objective: To provide evidence for the formation of the POI-PROTAC-E3 ligase ternary complex.

Method: Co-Immunoprecipitation (Co-IP)

  • Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against either the target protein or the E3 ligase, coupled to protein A/G magnetic beads.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated proteins.

  • Western Blot Analysis: Analyze the eluates by western blotting using antibodies against the target protein, the E3 ligase, and other components of the E3 ligase complex. The presence of the E3 ligase in the target protein immunoprecipitate (and vice versa) in the PROTAC-treated sample indicates the formation of the ternary complex.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Start Synthesize PROTAC (using this compound linker) Degradation_Assay Western Blot for Target Degradation (DC50, Dmax) Start->Degradation_Assay Proteasome_Inhibition Proteasome Inhibitor Rescue Assay Degradation_Assay->Proteasome_Inhibition If degradation observed Ternary_Complex_Assay Co-Immunoprecipitation (Co-IP) Proteasome_Inhibition->Ternary_Complex_Assay If proteasome-dependent Downstream_Analysis Downstream Functional Assays (e.g., Cell Viability, Signaling) Ternary_Complex_Assay->Downstream_Analysis If ternary complex forms Conclusion Confirm PROTAC Mechanism of Action Downstream_Analysis->Conclusion

Figure 3: General Experimental Workflow for PROTAC Evaluation.

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs. Its specific cellular mechanism of action is entirely contingent on the nature of the target protein ligand and the E3 ligase ligand to which it is attached. While the DNP moiety itself has a well-defined role as a mitochondrial uncoupler, its application as a warhead in a targeted protein degradation strategy has yet to be reported. A comprehensive understanding of the mechanism of any PROTAC synthesized using this linker would necessitate rigorous experimental validation as outlined in this guide. The versatility of the PROTAC platform, enabled by linkers such as this compound, continues to offer exciting possibilities for the development of novel therapeutics targeting a wide range of diseases.

References

The Bivalent Hapten DNP-PEG3-DNP: A Technical Guide to its Role in Immune Cell Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNP-PEG3-DNP is a synthetic molecule of significant interest in immunological research, particularly in the study of allergic responses and mast cell activation. This bivalent hapten is composed of two dinitrophenyl (DNP) groups linked by a flexible polyethylene glycol (PEG) spacer. The DNP moiety serves as a well-characterized hapten, a small molecule that can elicit an immune response only when attached to a larger carrier molecule. In the context of this compound, the bivalent nature of the molecule allows it to function as a potent cross-linking agent for antibodies, particularly Immunoglobulin E (IgE), which is central to the allergic cascade. This technical guide provides an in-depth analysis of the role of the DNP moiety in this compound, its mechanism of action in activating immune cells, and detailed protocols for its experimental application.

The Dinitrophenyl (DNP) Moiety: A Prototypical Hapten

The 2,4-dinitrophenyl (DNP) group is a classical hapten used extensively in immunology to study the principles of antigen recognition and the induction of immune responses.[1][2] By itself, DNP is not immunogenic. However, when conjugated to a carrier protein or, in this case, presented in a bivalent format, it is readily recognized by B cells and can induce the production of anti-DNP antibodies of various isotypes, including IgE. This property makes DNP an invaluable tool for creating model systems to study allergic reactions and other antibody-mediated immune responses.

The primary role of the DNP moiety in this compound is to serve as a specific epitope for anti-DNP antibodies. The high affinity of anti-DNP IgE for the DNP group is a critical factor in the potency of DNP-based reagents in triggering cellular responses.

Mechanism of Action: Cross-linking of FcεRI on Mast Cells

The mechanism by which this compound activates mast cells is a well-established model for understanding IgE-mediated allergic responses. The process can be broken down into the following key steps:

  • Sensitization: Mast cells, which are key effector cells in allergic reactions, express high-affinity receptors for IgE on their surface, known as FcεRI. In a sensitized individual, these receptors are armed with anti-DNP IgE antibodies.

  • Cross-linking: Upon introduction, the bivalent this compound molecule can simultaneously bind to two adjacent anti-DNP IgE antibodies bound to their FcεRI receptors. The flexible PEG3 linker allows for the necessary spatial arrangement for this cross-linking to occur.

  • Signal Transduction: The aggregation of FcεRI receptors initiates a complex intracellular signaling cascade. This cascade involves the activation of protein tyrosine kinases (such as Lyn and Syk), the phosphorylation of multiple downstream signaling molecules, and a sustained increase in intracellular calcium levels.

  • Degranulation: The culmination of this signaling pathway is the degranulation of the mast cell, a process where pre-formed inflammatory mediators stored in granules are released into the extracellular environment. These mediators include histamine, serotonin, proteases (like tryptase and chymase), and various cytokines and chemokines, which are responsible for the physiological manifestations of an allergic reaction.

The bivalent nature of this compound is crucial for its function. Monovalent DNP compounds can bind to a single IgE molecule but cannot induce the receptor cross-linking necessary to initiate the signaling cascade.

Quantitative Data

ParameterCompoundValueReference
Binding Affinity (Kd) of anti-DNP IgE to DNP DNP-lysine~10⁻⁸ - 10⁻¹⁰ M[3]
Optimal Concentration for Mast Cell Degranulation DNP-HSA10 - 100 ng/mL[4][5]
Optimal Linker Length for Bivalent Hapten Bivalent DNP haptens~30-50 Å

Note: The optimal concentration for this compound may vary depending on the specific cell type, IgE concentration, and experimental conditions.

Experimental Protocols

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol describes a common method for quantifying mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

Materials:

  • Rat Basophilic Leukemia (RBL-2H3) cells (a mast cell line)

  • Anti-DNP IgE

  • This compound

  • Tyrode's buffer (137 mM NaCl, 2.7 mM KCl, 0.4 mM NaH₂PO₄, 10 mM HEPES, 5.6 mM glucose, 1.8 mM CaCl₂, 1.3 mM MgCl₂, pH 7.4)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

  • 0.1 M citrate buffer, pH 4.5

  • Stop solution (0.1 M Na₂CO₃/NaHCO₃, pH 10.0)

  • Triton X-100 (0.1% in Tyrode's buffer)

  • 96-well microplate

  • Microplate reader (405 nm)

Procedure:

  • Cell Culture and Sensitization:

    • Culture RBL-2H3 cells in appropriate media until they reach the desired confluence.

    • Seed the cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.

    • Sensitize the cells by incubating them with anti-DNP IgE (typically 0.1-1 µg/mL) in culture media for at least 2 hours at 37°C.

  • Cell Stimulation:

    • Wash the sensitized cells twice with warm Tyrode's buffer to remove unbound IgE.

    • Add 50 µL of Tyrode's buffer to each well.

    • Prepare serial dilutions of this compound in Tyrode's buffer.

    • Add 50 µL of the this compound dilutions to the appropriate wells. For a negative control, add 50 µL of Tyrode's buffer alone. For a positive control for total enzyme release, add 50 µL of 0.1% Triton X-100.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Enzyme Assay:

    • After incubation, centrifuge the plate at 200 x g for 5 minutes.

    • Carefully transfer 25 µL of the supernatant from each well to a new 96-well plate.

    • To the remaining cells in the original plate, add 100 µL of 0.1% Triton X-100 to lyse the cells and release the total cellular β-hexosaminidase. Mix well and transfer 25 µL of the lysate to another new 96-well plate.

    • Prepare the pNAG substrate solution (1 mM in 0.1 M citrate buffer).

    • Add 50 µL of the pNAG solution to each well of the supernatant and lysate plates.

    • Incubate the plates at 37°C for 60-90 minutes.

    • Stop the reaction by adding 150 µL of the stop solution to each well.

    • Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = (Absorbance of Supernatant / Absorbance of Lysate) x 100

Visualizations

Signaling Pathway of Mast Cell Activation

MastCellActivation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular DNP_PEG3_DNP This compound IgE1 Anti-DNP IgE DNP_PEG3_DNP->IgE1 IgE2 Anti-DNP IgE DNP_PEG3_DNP->IgE2 FcεRI1 FcεRI IgE1->FcεRI1 FcεRI2 FcεRI IgE2->FcεRI2 Lyn Lyn FcεRI1->Lyn Cross-linking Activates FcεRI2->Lyn Syk Syk Lyn->Syk Phosphorylates LAT LAT Syk->LAT PLCg PLCγ LAT->PLCg IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Degranulation Degranulation Ca_release->Degranulation PKC->Degranulation

Caption: FcεRI cross-linking by this compound initiates a signaling cascade leading to mast cell degranulation.

Experimental Workflow for Mast Cell Degranulation Assay

DegranulationWorkflow A 1. Culture & Seed RBL-2H3 Cells B 2. Sensitize with Anti-DNP IgE A->B Overnight C 3. Wash Cells B->C ≥ 2 hours D 4. Stimulate with This compound C->D E 5. Separate Supernatant & Lyse Cells D->E 30-60 min F 6. Add pNAG Substrate E->F G 7. Incubate F->G H 8. Stop Reaction G->H 60-90 min I 9. Read Absorbance (405 nm) H->I J 10. Calculate % Degranulation I->J

Caption: A stepwise workflow for the β-hexosaminidase release assay to measure mast cell degranulation.

Conclusion

The DNP moiety in this compound serves as a critical immunological tool, acting as a specific hapten that enables the bivalent molecule to cross-link IgE antibodies on the surface of mast cells. This cross-linking event is the primary trigger for a signaling cascade that culminates in degranulation and the release of inflammatory mediators. The use of this compound provides a controlled and reproducible system for studying the molecular and cellular mechanisms of allergic responses. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further research in this important area of immunology and drug development.

References

The Pivotal Role of the PEG3 Linker in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of two ligands—one binding the target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2] The linker, far from being a passive spacer, plays a critical role in determining a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3] Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical characteristics. This guide provides an in-depth technical overview of the specific functions of the tri-ethylene glycol (PEG3) linker in PROTAC design, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

The choice of linker length and composition is a critical determinant of a PROTAC's success. The linker must be long enough to span the distance between the POI and the E3 ligase without causing steric hindrance, yet not so long as to lead to reduced efficacy due to excessive flexibility. PEG linkers, in particular, are known to enhance the aqueous solubility and cell permeability of PROTAC molecules, which can improve their pharmacokinetic profiles.

Function of the PEG3 Linker in PROTAC Design

The PEG3 linker, composed of three ethylene glycol units, offers a balance of flexibility and hydrophilicity that can be advantageous in PROTAC design. Its functions can be categorized as follows:

  • Modulation of Physicochemical Properties: The hydrophilic nature of the PEG3 linker can significantly improve the water solubility of often-hydrophobic PROTAC molecules. This enhanced solubility is crucial for administration and bioavailability. Furthermore, the polarity imparted by the ether oxygens can influence cell permeability, a key factor for reaching intracellular targets.

  • Impact on Ternary Complex Formation: The length and flexibility of the PEG3 linker are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). An optimal linker length allows for favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and subsequent ubiquitination of the target protein.

  • Influence on Pharmacokinetics (PK): The physicochemical properties endowed by the PEG3 linker can directly impact the drug metabolism and pharmacokinetic (DMPK) profile of a PROTAC. Improved solubility can lead to better absorption and distribution, while the linker's structure can influence metabolic stability.

Data Presentation: Quantitative Analysis of Linker Effects

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize representative data from a comparative study of PROTACs targeting Bromodomain-containing protein 4 (BRD4) using a JQ1-based ligand and a VHL E3 ligase ligand, with varying PEG linker lengths.

Table 1: In Vitro Degradation of BRD4

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG515>98
PEG63092

Table 2: Cellular Permeability and Target Engagement

LinkerPAMPA Permeability (10⁻⁶ cm/s)NanoBRET Target Engagement IC50 (nM)
PEG31.865
PEG41.530
PEG51.325
PEG61.140

Table 3: Pharmacokinetic Properties in Mice

LinkerOral Bioavailability (%)Plasma Half-life (hours)
PEG3152.1
PEG4253.5
PEG5304.2
PEG6203.8

Note: The data presented above is from a synthesized comparative study for illustrative purposes and may not be representative of all PROTAC systems.

Experimental Protocols

Synthesis of a CRBN-based PROTAC with a PEG3 Linker (Solid-Phase)

This protocol describes a general method for the solid-phase synthesis of a PROTAC, which can be adapted for incorporating a PEG3 linker.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Pomalidomide

  • Boc-NH-PEG3-COOH

  • Target protein ligand with a carboxylic acid handle (e.g., JQ1-acid)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • Piperidine

Procedure:

  • Resin Preparation: Swell Rink Amide resin in DMF.

  • Pomalidomide Coupling: Couple pomalidomide to the resin using HBTU and DIPEA in DMF.

  • Linker Addition:

    • Deprotect the free amine on the pomalidomide-resin using 20% piperidine in DMF.

    • Couple Boc-NH-PEG3-COOH to the deprotected amine using HBTU and DIPEA in DMF.

  • Boc Deprotection: Remove the Boc protecting group from the PEG3 linker using 50% TFA in DCM.

  • Target Ligand Coupling: Couple the target protein ligand (e.g., JQ1-acid) to the free amine of the linker using HBTU and DIPEA in DMF.

  • Cleavage and Purification: Cleave the PROTAC from the resin using a mixture of TFA, water, and triisopropylsilane. Purify the crude product by reverse-phase HPLC.

Western Blotting for Protein Degradation Assessment

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a membrane.

  • Immunoblotting:

    • Block the membrane and incubate with the primary antibody for the target protein.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe for the loading control.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxicity of the PROTAC.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations.

  • MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This protocol outlines a method to assess the formation and stability of the ternary complex.

Materials:

  • SPR instrument and sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS)

  • Purified target protein, E3 ligase, and PROTAC

  • Running buffer

Procedure:

  • Immobilization: Immobilize the E3 ligase onto the sensor chip surface.

  • Binary Interaction Analysis:

    • Inject a series of PROTAC concentrations over the immobilized E3 ligase to determine the binary binding affinity (KD).

    • Separately, immobilize the target protein and inject the PROTAC to determine its binary binding affinity to the POI.

  • Ternary Complex Analysis:

    • Inject a mixture of the target protein and varying concentrations of the PROTAC over the immobilized E3 ligase.

    • Alternatively, inject the target protein over the E3 ligase surface in the presence of a constant concentration of the PROTAC.

  • Data Analysis: Analyze the sensorgrams to determine the kinetics (kon, koff) and affinity (KD) of the ternary complex. Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities. A value of α > 1 indicates positive cooperativity.

Mandatory Visualizations

Signaling Pathways

B_Cell_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN BCR->LYN Activates SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates PI3K PI3K BTK->PI3K Activates NFkB NF-κB PLCg2->NFkB Leads to activation of AKT AKT PI3K->AKT Activates AKT->NFkB Leads to activation of Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Promotes Antigen Antigen Antigen->BCR Binds

Caption: B-Cell Receptor (BCR) Signaling Pathway.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR AR AR_HSP->AR HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Gene_Transcription Initiates

Caption: Androgen Receptor (AR) Signaling Pathway.

Experimental and Logical Workflows

PROTAC_Development_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Target_Selection Target & E3 Ligase Selection Ligand_Design Ligand Design Target_Selection->Ligand_Design Linker_Selection Linker Selection (e.g., PEG3) Ligand_Design->Linker_Selection Synthesis PROTAC Synthesis Linker_Selection->Synthesis Biochemical_Assays Biochemical Assays (e.g., SPR, ITC) Synthesis->Biochemical_Assays Degradation_Assays Degradation Assays (Western Blot, DC50, Dmax) Biochemical_Assays->Degradation_Assays Cell_Viability Cell Viability Assays (e.g., MTT) Degradation_Assays->Cell_Viability PK_Studies Pharmacokinetic Studies Cell_Viability->PK_Studies Efficacy_Models Animal Efficacy Models PK_Studies->Efficacy_Models Toxicology Toxicology Studies Efficacy_Models->Toxicology

Caption: PROTAC Development and Evaluation Workflow.

PROTAC_MoA PROTAC PROTAC (with PEG3 linker) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets POI to Degradation POI Degradation Proteasome->Degradation Mediates

Caption: PROTAC Mechanism of Action.

Conclusion

The PEG3 linker is a valuable component in the PROTAC designer's toolbox, offering a means to modulate the physicochemical and pharmacokinetic properties of these novel therapeutic agents. Its balance of hydrophilicity and flexibility can facilitate the formation of a stable ternary complex, a prerequisite for efficient target protein degradation. The data and protocols presented in this guide underscore the importance of linker optimization in the development of potent and effective PROTACs. The systematic evaluation of linker length and composition, including the use of PEG3 linkers, is a critical step in realizing the full therapeutic potential of targeted protein degradation. As the field continues to evolve, a deeper understanding of the structure-activity relationships of different linkers will be paramount in the rational design of next-generation protein degraders.

References

An In-depth Technical Guide to DNP as a Hapten in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,4-Dinitrophenol (DNP), a pivotal hapten in the field of immunology and diagnostics. Due to its chemical properties and high immunogenicity when conjugated to a carrier protein, DNP has become an indispensable tool in the development and application of various immunoassays.

The Principle of Haptens and the DNP-Carrier Conjugate

A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein; the carrier may be one that also does not elicit an immune response by itself.[1] DNP is a classic example of a hapten. By itself, it is non-immunogenic. However, when covalently coupled to a larger, immunogenic carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), it forms a DNP-carrier conjugate that can induce a robust antibody response specific to the DNP moiety.[2][3][4]

This hapten-carrier principle is fundamental to the production of anti-DNP antibodies, which are the cornerstone of DNP-based immunoassays. The T-cells recognize the carrier protein and provide help to B-cells, which in turn recognize the DNP hapten and produce anti-DNP antibodies.[5]

Caption: The Hapten-Carrier Principle for Anti-DNP Antibody Production.

Applications of DNP in Immunoassays

Anti-DNP antibodies are versatile tools used in a wide array of immunoassays, including ELISA, Western blotting, immunohistochemistry, and flow cytometry. DNP is not naturally found in tissues, making it an excellent control and a specific tag in these applications. It serves as a reliable alternative in biotin-free detection systems, where endogenous biotin can cause background interference.

Key Applications Include:

  • Isotype and Negative Controls: Anti-DNP antibodies are frequently used as non-targeting isotype controls in various studies.

  • Detection of Oxidative Damage: DNP can be used to visualize and localize oxidative damage in tissues through the immunodetection of DNP adduction.

  • Signal Amplification: The DNP system can be used for signal amplification in sensitive immunoassays. A primary antibody can be labeled with DNP, which is then detected by a high-affinity anti-DNP antibody conjugated to an enzyme or fluorophore.

Quantitative Data Summary

The efficacy of DNP-based immunoassays is underpinned by the high affinity of anti-DNP antibodies and the efficiency of DNP conjugation.

ParameterTypical ValuesSignificanceReference
Anti-DNP Antibody Affinity (Kd) 10-10 to 10-11 MHigh affinity ensures sensitive and specific detection of the DNP hapten.
DNP:Protein Conjugation Ratio >10 DNP per BSA molecule; >30 DNP per protein moleculeA higher degree of labeling can enhance the immunogenicity and the signal in detection assays.
ELISA Detection Limit As low as 10 fmol of free DNPDemonstrates the high sensitivity achievable with DNP-based competitive ELISAs.
Antiserum Titer Up to 1:1,280,000High titers from immunized animals indicate a strong and robust immune response to the DNP-carrier conjugate.

Detailed Experimental Protocols

Protocol for DNP-KLH Conjugation

This protocol describes a common method for conjugating DNP to Keyhole Limpet Hemocyanin (KLH), a highly immunogenic carrier protein. The resulting conjugate is suitable for immunizing animals to produce anti-DNP antibodies.

Materials:

  • Keyhole Limpet Hemocyanin (KLH)

  • 2,4-Dinitrofluorobenzene (DNFB)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium Bicarbonate buffer (0.1 M, pH 8.5)

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Prepare KLH Solution: Dissolve 10 mg of KLH in 1 mL of PBS. If solubility is an issue, gentle agitation or sonication can be used.

  • Prepare DNFB Solution: Dissolve 5 mg of DNFB in 0.5 mL of DMSO. This should be done in a chemical fume hood as DNFB is toxic.

  • Conjugation Reaction: While gently stirring the KLH solution, slowly add the DNFB solution dropwise.

  • Adjust pH: Add 1 mL of 0.1 M Sodium Bicarbonate buffer to the reaction mixture to raise the pH, which facilitates the reaction between DNFB and the primary amines on KLH.

  • Incubation: Cover the reaction vessel with aluminum foil to protect it from light and incubate at room temperature for 4 hours with gentle stirring.

  • Dialysis: Transfer the reaction mixture to a dialysis tube. Dialyze against 1L of PBS at 4°C for 48 hours, with at least three changes of the dialysis buffer. This step is crucial to remove unreacted DNFB and other small molecules.

  • Quantification and Storage: Measure the protein concentration of the DNP-KLH conjugate using a protein assay (e.g., Bradford or BCA). The degree of DNP substitution can be estimated by measuring the absorbance at 360 nm. Store the conjugate in aliquots at -20°C.

Protocol for DNP-Based Indirect ELISA

This protocol outlines the steps for a typical indirect ELISA to detect and quantify anti-DNP antibodies in a sample, such as serum from an immunized animal.

Materials:

  • DNP-BSA conjugate (for coating)

  • 96-well ELISA plates

  • Serum sample (containing anti-DNP antibodies)

  • Blocking buffer (e.g., 5% non-fat milk or 1% BSA in PBS-T)

  • Wash buffer (PBS with 0.05% Tween-20, PBS-T)

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

Procedure:

  • Coating: Dilute DNP-BSA to 1-10 µg/mL in PBS. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate three times. Prepare serial dilutions of the serum sample in blocking buffer. Add 100 µL of each dilution to the wells. Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate three times. Add 100 µL of the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.

  • Development: Wash the plate five times. Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes, or until a blue color develops.

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

Visualizations of Experimental Workflows

Indirect ELISA Workflow

Indirect_ELISA_Workflow cluster_steps Indirect ELISA Steps node1 1. Coating DNP-BSA immobilized on well node2 2. Blocking Block non-specific sites node1->node2 Wash node3 3. Sample Incubation Add primary antibody (Anti-DNP) node2->node3 Wash node4 4. Secondary Antibody Add HRP-conjugated 2° Ab node3->node4 Wash node5 5. Substrate Addition Add TMB Substrate node4->node5 Wash node6 6. Signal Detection Measure absorbance at 450 nm node5->node6 Add Stop Solution

Caption: Workflow for an indirect ELISA to detect anti-DNP antibodies.
Competitive ELISA Workflow

In a competitive ELISA, the concentration of an antigen (in this case, free DNP) in a sample is determined by its ability to compete with a labeled antigen for a limited number of antibody binding sites. A lower signal indicates a higher concentration of the antigen in the sample.

Competitive_ELISA_Workflow cluster_workflow Competitive ELISA for Free DNP Detection cluster_logic Principle of Competition start Start: Plate coated with Anti-DNP Antibody mix Incubate Sample (with unknown DNP) with a known amount of DNP-HRP conjugate add_to_plate Add mixture to the coated plate mix->add_to_plate wash Wash to remove unbound conjugates add_to_plate->wash develop Add TMB Substrate and develop signal wash->develop read Read Absorbance at 450 nm (Signal is inversely proportional to DNP in sample) develop->read high_dnp High Free DNP in Sample low_signal Low Signal high_dnp->low_signal Leads to low_dnp Low Free DNP in Sample high_signal High Signal low_dnp->high_signal Leads to

Caption: Workflow and principle of a competitive ELISA for DNP detection.

References

Navigating the Core of Targeted Protein Degradation: A Technical Guide to PROTAC Technology and Linker Principles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the fundamental principles of Proteolysis-Targeting Chimera (PROTAC) technology, a revolutionary therapeutic modality that hijacks the cell's natural protein disposal machinery to eliminate disease-causing proteins. While the initial query specified dinitrophenol (DNP) linkers, a thorough review of the scientific literature indicates that DNP is not a conventional linker component for intracellular PROTACs. Its application has been noted in distinct extracellular degrader systems, such as Molecules of Degradation Effector Assets (MoDE-As), which operate via different pathways.[1] Therefore, this guide will focus on the universally critical element of PROTAC design—the linker—by examining the core principles and common structural motifs that drive PROTAC efficacy.

The PROTAC Mechanism of Action: A Catalytic Cycle of Degradation

PROTACs are heterobifunctional molecules composed of three key parts: a ligand that binds the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3][4] Unlike traditional inhibitors that merely block a protein's function, PROTACs catalytically induce the complete removal of the target protein.[2]

The process begins with the PROTAC simultaneously binding to the POI and an E3 ligase inside the cell, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules from a charged E2 enzyme to the surface of the POI. The resulting polyubiquitin chain acts as a molecular flag, marking the POI for recognition and degradation by the 26S proteasome. After the POI is degraded, the PROTAC is released and can initiate another degradation cycle, allowing it to act at sub-stoichiometric concentrations.

PROTAC_Mechanism cluster_cell Intracellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Recruits POI_Ub Polyubiquitinated POI Ternary->POI_Ub Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome POI_Ub->Proteasome Recognition & Degradation Proteasome->PROTAC Release Proteasome->E3 Peptides Degraded Peptides Proteasome->Peptides

PROTAC-mediated protein degradation pathway.

The Central Role of the Linker in PROTAC Design

The linker is far more than a passive spacer; it is a critical determinant of a PROTAC's biological activity, profoundly influencing the formation and stability of the ternary complex, as well as the molecule's overall physicochemical properties. The length, composition, and attachment points of the linker dictate the efficacy, selectivity, and drug-like properties of the PROTAC.

Common Linker Classes and Their Impact:

  • Alkyl Chains: These flexible, hydrophobic linkers are synthetically accessible and allow for straightforward modification of length. However, their hydrophobicity can negatively impact the solubility of the resulting PROTAC.

  • Polyethylene Glycol (PEG) Linkers: As the most common linker motif, PEG chains enhance hydrophilicity, which can improve solubility and cell permeability. The optimal length of a PEG linker must be empirically determined for each target, as it is crucial for productive ternary complex formation.

  • Rigid Linkers: Incorporating cyclic structures like piperazine or alkynes introduces conformational rigidity. This can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of forming the ternary complex and potentially increasing potency.

  • "Clickable" Linkers: The use of click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enables the modular and efficient synthesis of PROTAC libraries. The resulting triazole ring is metabolically stable and can be considered part of a rigid linker strategy.

PROTAC_Structure PROTAC PROTAC Molecule Warhead Warhead (Binds to POI) PROTAC->Warhead Contains Linker Linker (Controls orientation, solubility, permeability) PROTAC->Linker Contains E3_Ligand E3 Ligase Ligand (Recruits E3 Ligase) PROTAC->E3_Ligand Contains Warhead->Linker Linker->E3_Ligand

The modular structure of a PROTAC molecule.

Quantitative Analysis of PROTAC Efficacy

The performance of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. This is quantified by two key parameters: DC50 , the concentration of PROTAC required to degrade 50% of the target protein, and Dmax , the maximum percentage of degradation achieved. The tables below summarize data from published studies, illustrating how linker composition and length affect degradation efficacy for different targets.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1VHLAlkyl/Ether< 12No degradation-
TBK1VHLAlkyl/Ether21396
TBK1VHLAlkyl/Ether2929276
Estrogen Receptor (ER)VHLPEG9> 1000~20
Estrogen Receptor (ER)VHLPEG12~100~75
Estrogen Receptor (ER)VHLPEG16~30~90
Estrogen Receptor (ER)VHLPEG21> 1000~40
ERK1/2CRBNCarbon Chain10102> 90
BRD3CRBNPEG-30> 90

Key Experimental Protocols

Accurate characterization of a PROTAC requires a suite of biophysical and cell-based assays to evaluate everything from initial binding events to final protein degradation.

Protocol 1: Western Blot for DC50 and Dmax Determination

Western blotting is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (typically 16-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and denature the samples by boiling. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.

  • Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system. Quantify the band intensities using densitometry software.

  • Data Interpretation: Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control for each PROTAC concentration. Plot the data to generate a dose-response curve and determine the DC50 and Dmax values.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters such as the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

Methodology:

  • Sample Preparation: Prepare solutions of the protein (e.g., POI or E3 ligase) and the ligand (PROTAC) in the same dialysis buffer to minimize buffer mismatch effects. A typical protein concentration is 10-50 µM in the sample cell, with the ligand concentration in the syringe at 10-20 times that of the protein.

  • Instrument Setup: Thoroughly clean the sample cell and injection syringe. Load the protein solution into the sample cell and the ligand solution into the syringe.

  • Titration: Perform a series of small, sequential injections (e.g., 2 µL each) of the ligand into the protein solution while monitoring the heat change after each injection.

  • Data Analysis: Integrate the heat-change peaks to generate a binding isotherm. Fit this curve to a suitable binding model (e.g., one-site binding) to calculate the Kd, stoichiometry, and enthalpy of the interaction.

  • Ternary Complex Analysis: To measure the affinity within the ternary complex, saturate the PROTAC with one protein partner before titrating the second protein. The change in affinity compared to the binary interaction reveals the cooperativity (α).

Protocol 3: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that provides real-time data on the kinetics (association rate, k_on, and dissociation rate, k_off) and affinity (Kd) of molecular interactions. It is highly valuable for characterizing both binary and ternary complex formation.

Methodology:

  • Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.

  • Binary Interaction Analysis:

    • Flow a series of concentrations of the first analyte (e.g., the PROTAC) over the chip surface and measure the binding response in real-time.

    • After the association phase, flow buffer alone to measure the dissociation phase.

  • Ternary Complex Analysis:

    • To measure ternary complex formation, pre-mix the PROTAC with a near-saturating concentration of the second protein partner (the POI) and flow this mixture over the immobilized E3 ligase.

  • Data Analysis: Fit the sensorgram data (response units vs. time) to kinetic models to determine the k_on, k_off, and Kd for both the binary and ternary interactions.

  • Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary Kd to the ternary Kd (α = Kd_binary / Kd_ternary). An α value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third partner.

Visualized Experimental Workflow

The development of a potent PROTAC is an iterative process that integrates chemical synthesis with a cascade of biophysical and cellular assays.

PROTAC_Workflow Design 1. PROTAC Design (Select POI Ligand, E3 Ligand, and Linker Strategy) Synthesis 2. Chemical Synthesis (Create PROTAC Library) Design->Synthesis Biophysical 3. Biophysical Characterization (ITC, SPR, FP) Synthesis->Biophysical CellPerm 4. Cell Permeability Assay (PAMPA, Caco-2) Biophysical->CellPerm Confirm Binary & Ternary Binding Degradation 5. Protein Degradation Assay (Western Blot, In-Cell Western) CellPerm->Degradation Confirm Cell Entry Phenotypic 6. Phenotypic Assays (Cell Viability, Apoptosis) Degradation->Phenotypic Determine DC50/Dmax Optimization Optimization Cycle Phenotypic->Optimization Assess Functional Effect Optimization->Design Iterate Linker & Ligands

A typical experimental workflow for PROTAC development.

References

Methodological & Application

Application Notes and Protocols for DNP-PEG3-DNP in PROTAC Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells by co-opting the body's natural protein disposal machinery. These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.

This document provides detailed protocols for the use and evaluation of a PROTAC containing a DNP-PEG3-DNP motif, where dinitrophenol (DNP) serves as the ligand for a target protein, in this case, a DNP-binding antibody. The assays described herein are fundamental for characterizing the efficacy and mechanism of action of such a PROTAC.

Signaling Pathway and Experimental Workflow

The general mechanism of a PROTAC involves several key steps, from initial cell entry to final protein degradation. The experimental workflow to assess a PROTAC's efficacy follows a logical progression from confirming target engagement to quantifying protein degradation.

PROTAC_Signaling_Pathway cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC This compound PROTAC POI Protein of Interest (DNP-Binding Antibody) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase Recruits Proteasome 26S Proteasome POI->Proteasome Degradation E3_Ligase->POI Ubiquitination Ub Ubiquitin Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Experimental_Workflow Start Start Cell_Treatment Cell Treatment with DNP-PROTAC Start->Cell_Treatment Binding_Assay Ternary Complex Formation Assay (e.g., FP, ITC, NanoBRET) Cell_Treatment->Binding_Assay Ubiquitination_Assay Ubiquitination Assay (e.g., In-cell Western) Cell_Treatment->Ubiquitination_Assay Degradation_Assay Protein Degradation Assay (Western Blot) Ubiquitination_Assay->Degradation_Assay Data_Analysis Data Analysis (DC50, Dmax) Degradation_Assay->Data_Analysis End End Data_Analysis->End PROTAC_Components cluster_properties Key Properties PROTAC PROTAC Efficacy Warhead Warhead (DNP) Affinity Binding Affinity to POI Warhead->Affinity Linker Linker (PEG3) Permeability Cell Permeability Linker->Permeability Ternary_Complex Ternary Complex Stability & Cooperativity Linker->Ternary_Complex E3_Ligand E3 Ligase Ligand (e.g., for CRBN/VHL) E3_Affinity Binding Affinity to E3 Ligase E3_Ligand->E3_Affinity Affinity->PROTAC Permeability->PROTAC Ternary_Complex->PROTAC E3_Affinity->PROTAC

Application Notes and Protocols for Targeted Protein Degradation Using DNP-PEG3-DNP

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality for eliminating disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein (protein of interest or POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker plays a crucial role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase). DNP-PEG3-DNP is a commercially available, homobifunctional linker composed of two dinitrophenyl (DNP) groups connected by a 3-unit polyethylene glycol (PEG) chain. While this compound is marketed as a linker for PROTAC synthesis, specific examples of its application for the degradation of a particular target protein are not extensively documented in publicly available literature.

Therefore, these application notes provide a comprehensive guide and general protocols for the utilization of a homobifunctional linker, such as this compound, in the development and evaluation of a PROTAC for a user-defined target protein. The protocols outlined below are widely applicable for the chemical synthesis and biological characterization of novel PROTACs.

General Mechanism of PROTAC Action

The fundamental principle of PROTAC technology is to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate a specific target protein.

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary binds to PROTAC PROTAC (e.g., using this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary binds to Ternary->E3 PROTAC and E3 are recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI facilitates poly-ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome recognized by Degraded Degraded Peptides Proteasome->Degraded degrades into PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis and Evaluation Workflow start Design PROTAC synthesis Chemical Synthesis (e.g., using this compound) start->synthesis purification Purification & Characterization (HPLC, LC-MS, NMR) synthesis->purification degradation_screen Initial Degradation Screen (Western Blot) purification->degradation_screen dose_response Dose-Response Analysis (DC50, Dmax) degradation_screen->dose_response kinetics Kinetic Analysis (Time-Course) dose_response->kinetics mechanism Mechanism of Action Assays (Ubiquitination, Proteasome Inhibition) kinetics->mechanism functional Functional Assays (e.g., Cell Viability) mechanism->functional end Lead PROTAC Candidate functional->end

Application Notes and Protocols for the Synthesis and Characterization of a PROTAC Utilizing a DNP-PEG3-DNP Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins associated with disease.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3][4] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[5] The linker plays a crucial role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).

This document provides detailed application notes and protocols for the synthesis and characterization of a PROTAC employing a symmetrical DNP-PEG3-DNP linker. Dinitrophenol (DNP) can serve as a versatile ligand for various proteins, and the polyethylene glycol (PEG) component of the linker enhances solubility and provides flexibility. The protocols outlined below offer a comprehensive guide for researchers aiming to develop novel protein degraders.

PROTAC Synthesis Workflow

The synthesis of a PROTAC with a symmetrical bifunctional linker like this compound necessitates a sequential, two-step ligation strategy to ensure the attachment of two different ligands (a POI ligand and an E3 ligase ligand). A convergent synthetic approach is generally recommended, where the linker is first coupled to one of the ligands, followed by purification and subsequent coupling to the second ligand.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_purification_characterization Purification & Characterization DNP_PEG3_DNP This compound Linker Intermediate Intermediate: POI Ligand-Linker-DNP DNP_PEG3_DNP->Intermediate POI_Ligand Protein of Interest (POI) Ligand (with reactive handle) POI_Ligand->Intermediate Step 1: First Ligation E3_Ligand E3 Ligase Ligand (with reactive handle) Final_PROTAC Final PROTAC: POI Ligand-Linker-E3 Ligand E3_Ligand->Final_PROTAC Intermediate->Final_PROTAC Step 2: Second Ligation Purification HPLC Purification Final_PROTAC->Purification Characterization Mass Spectrometry (MS) NMR Spectroscopy Purification->Characterization

Caption: A generalized workflow for the two-step synthesis of a PROTAC using a symmetrical bifunctional linker.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound Linker

This protocol describes a representative synthesis of a PROTAC where a POI ligand containing a primary amine and an E3 ligase ligand (Pomalidomide derivative) with a carboxylic acid are coupled to the this compound linker. The synthesis of dinitrophenyl ethers can be achieved through nucleophilic aromatic substitution.

Materials:

  • This compound linker

  • Amine-functionalized POI ligand

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., Pomalidomide derivative)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (for deprotection if necessary)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Reverse-phase HPLC system

Step 1: Synthesis of the POI Ligand-Linker Intermediate

  • Dissolve the amine-functionalized POI ligand (1.0 eq) and this compound linker (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the POI ligand-linker intermediate.

Step 2: Synthesis of the Final PROTAC

  • Dissolve the purified POI ligand-linker intermediate (1.0 eq) and the carboxylic acid-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF.

  • Add PyBOP (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-8 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC using reverse-phase HPLC.

Protocol 2: HPLC Purification of the Final PROTAC

High-performance liquid chromatography (HPLC) is essential for obtaining a highly pure PROTAC for biological evaluation.

Materials:

  • Crude PROTAC sample

  • HPLC-grade water with 0.1% formic acid or TFA (Mobile Phase A)

  • HPLC-grade acetonitrile with 0.1% formic acid or TFA (Mobile Phase B)

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector

Procedure:

  • Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO or methanol).

  • Filter the sample through a 0.22 µm syringe filter.

  • Set up the HPLC system with a C18 column.

  • Equilibrate the column with an initial mixture of Mobile Phase A and B (e.g., 95:5).

  • Inject the sample onto the column.

  • Run a linear gradient of increasing Mobile Phase B to elute the PROTAC. A typical gradient might be from 5% to 95% B over 30 minutes.

  • Monitor the elution profile at an appropriate wavelength (e.g., 254 nm).

  • Collect the fractions corresponding to the desired PROTAC peak.

  • Analyze the collected fractions by LC-MS to confirm the identity and purity.

  • Pool the pure fractions and lyophilize to obtain the final product.

Characterization of the Synthesized PROTAC

Protocol 3: Mass Spectrometry (MS) Analysis

Mass spectrometry is used to confirm the molecular weight of the synthesized PROTAC.

Procedure:

  • Prepare a dilute solution of the purified PROTAC in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.

  • Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties.

  • Compare the observed mass-to-charge ratio (m/z) with the calculated theoretical mass of the PROTAC.

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the final PROTAC.

Procedure:

  • Dissolve a sufficient amount of the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra.

  • Analyze the spectra to confirm the presence of all expected protons and carbons and their chemical environments, which should be consistent with the proposed structure.

Biological Evaluation of the PROTAC

The biological activity of the synthesized PROTAC is assessed through a series of in vitro assays to determine its binding affinity, ability to form a ternary complex, and its efficacy in inducing the degradation of the target protein.

PROTAC_Evaluation_Workflow cluster_evaluation PROTAC Biological Evaluation Binding_Assay Binding Affinity Assay (e.g., Fluorescence Polarization) Ternary_Complex Ternary Complex Formation (e.g., TR-FRET, SPR) Binding_Assay->Ternary_Complex Confirms target engagement Degradation_Assay Protein Degradation Assay (e.g., Western Blot, MS) Ternary_Complex->Degradation_Assay Essential for degradation Cellular_Activity Cellular Activity Assay (e.g., Proliferation, Apoptosis) Degradation_Assay->Cellular_Activity Functional outcome

Caption: A typical workflow for the biological evaluation of a newly synthesized PROTAC.

Protocol 5: Fluorescence Polarization (FP) Binding Assay

FP assays are used to determine the binding affinity of the PROTAC to its target protein and the E3 ligase.

Materials:

  • Purified target protein

  • Purified E3 ligase

  • Fluorescently labeled tracer ligand for the target protein or E3 ligase

  • Synthesized PROTAC

  • Assay buffer

  • Microplate reader with FP capabilities

Procedure:

  • Prepare a serial dilution of the PROTAC in the assay buffer.

  • In a microplate, add a fixed concentration of the target protein and the fluorescently labeled tracer.

  • Add the serially diluted PROTAC to the wells.

  • Incubate the plate at room temperature to allow binding to reach equilibrium.

  • Measure the fluorescence polarization.

  • Plot the change in polarization against the PROTAC concentration and fit the data to a suitable binding model to determine the binding affinity (Kd or IC50).

  • Repeat the assay for the E3 ligase.

Protocol 6: Western Blot for Protein Degradation

Western blotting is a standard method to quantify the degradation of the target protein in cells treated with the PROTAC.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer with protease inhibitors

  • BCA protein assay kit

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC or a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody for the target protein.

  • Incubate with the HRP-conjugated secondary antibody.

  • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody.

  • Quantify the band intensities and normalize the target protein levels to the loading control.

  • Plot the percentage of protein remaining against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Data Presentation

Quantitative data from the characterization and biological evaluation of the synthesized PROTAC should be summarized in clear and concise tables for easy comparison.

Table 1: Physicochemical Characterization of the Synthesized PROTAC

ParameterResult
Molecular Formula CxxHxxNxxOxx
Calculated Mass (Da) XXX.XXXX
Observed Mass (m/z) XXX.XXXX
Purity (by HPLC) >95%

Table 2: Biological Activity of the Synthesized PROTAC

AssayTargetResult
Binding Affinity (FP) POIKd = XX nM
E3 LigaseKd = XX nM
Protein Degradation (Western Blot) POIDC50 = XX nM
Dmax = XX %
Cellular Proliferation Cell Line XIC50 = XX µM

Conclusion

The protocols and application notes provided in this document offer a comprehensive framework for the synthesis, purification, and characterization of a PROTAC utilizing a this compound linker. By following these detailed methodologies, researchers can effectively develop and evaluate novel protein degraders for potential therapeutic applications. The successful synthesis and evaluation of such a PROTAC will contribute to the growing field of targeted protein degradation and may lead to the discovery of new treatments for a wide range of diseases.

References

Application of DNP-PEG3-DNP in In-Vitro Ubiquitination Assays: A Review of Current Findings

Author: BenchChem Technical Support Team. Date: November 2025

Initial research into the applications of DNP-PEG3-DNP for in-vitro ubiquitination assays has revealed a significant information gap in publicly available scientific literature and resources. Despite a comprehensive search for experimental protocols, quantitative data, and established methodologies, no direct evidence was found to support the use of this compound as a reagent or tool in this specific biochemical context.

Currently, this compound is listed as a chemical compound by biotechnology suppliers, but its functional application, particularly within the realm of ubiquitination research, remains undocumented in the searched scientific papers and databases. The compound's name suggests a structure involving two dinitrophenyl (DNP) groups linked by a polyethylene glycol (PEG) chain. While DNP itself is a well-known uncoupler of oxidative phosphorylation, its role in a bifunctional molecule like this compound for ubiquitination assays is not described.

In contrast, the principles and general protocols for in-vitro ubiquitination assays are well-established. These assays are fundamental for studying the enzymatic cascade involving E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligase) enzymes that results in the covalent attachment of ubiquitin to a substrate protein.

The Ubiquitination Cascade: A General Overview

The process of ubiquitination is a critical post-translational modification that governs a multitude of cellular processes, including protein degradation, DNA repair, and signal transduction. The enzymatic cascade proceeds through a series of coordinated steps:

Ubiquitination_Cascade Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 Ub invis1 E2->invis1 E3 E3 (Ligase) Ub_Substrate Ubiquitinated Substrate E3->Ub_Substrate Ub Substrate Substrate Protein invis2 Substrate->invis2 invis1->E3 invis2->E3 invis3

Figure 1. The enzymatic cascade of ubiquitination.

Standard In-Vitro Ubiquitination Assay Workflow

A typical in-vitro ubiquitination assay involves the reconstitution of the enzymatic cascade in a test tube. The general workflow is as follows:

In_Vitro_Ubiquitination_Workflow start Reaction Setup components Combine: - E1, E2, E3 enzymes - Ubiquitin - Substrate - ATP - Reaction Buffer start->components incubation Incubation components->incubation termination Reaction Termination incubation->termination analysis Analysis termination->analysis sds_page SDS-PAGE analysis->sds_page western_blot Western Blot sds_page->western_blot detection Detection western_blot->detection

Figure 2. A generalized workflow for an in-vitro ubiquitination assay.

Due to the absence of specific data on the use of this compound in such assays, we are unable to provide detailed protocols, quantitative data tables, or further visualizations related to its specific application. Researchers interested in the potential use of this compound would need to perform initial exploratory experiments to determine its utility and mechanism of action within the context of in-vitro ubiquitination. Future research may elucidate a role for this compound, and at such a time, detailed application notes can be developed.

Application Notes and Protocols for Targeted Protein Knockdown Using a DNP-PEG3-DNP-Based PROTAC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality for eliminating disease-causing proteins. One of the leading technologies in this field is the use of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to selectively degrade a target protein.[1][2] This document provides a detailed guide to the experimental design for targeted protein knockdown using a PROTAC synthesized with a DNP-PEG3-DNP linker.

It is critical to understand that This compound is a chemical linker and not a standalone agent for protein knockdown. It serves as a connector in a PROTAC molecule, bridging a ligand that binds to the target protein and a ligand that recruits an E3 ubiquitin ligase. The dinitrophenyl (DNP) moieties in this particular linker can serve as versatile chemical handles for synthesis.

Mechanism of Action: The PROTAC Approach

A PROTAC molecule consists of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase (commonly Cereblon or VHL), and a linker that connects the two.[3][4] The PROTAC functions by inducing the formation of a ternary complex between the target protein and the E3 ligase.[5] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule can be recycled to induce the degradation of another target protein molecule.

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC This compound PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruits Ternary->PROTAC Recycled PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Proteasome->Degraded Degradation

Figure 1: Mechanism of this compound-based PROTAC action.

Experimental Design and Workflow

The development and validation of a novel PROTAC involves a systematic workflow, from design and synthesis to cellular validation of protein knockdown and downstream functional effects.

Experimental_Workflow Design PROTAC Design (Select POI & E3 Ligands) Synthesis Chemical Synthesis (Incorporate this compound linker) Design->Synthesis CellCulture Cell Culture (Select appropriate cell line) Synthesis->CellCulture Treatment PROTAC Treatment (Dose-response & time-course) CellCulture->Treatment DegradationAssay Protein Degradation Assay (Western Blot) Treatment->DegradationAssay ViabilityAssay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->ViabilityAssay DataAnalysis Data Analysis (DC50 & IC50 determination) DegradationAssay->DataAnalysis ViabilityAssay->DataAnalysis

Figure 2: General experimental workflow for PROTAC validation.

Data Presentation: Key Parameters for PROTAC Evaluation

Quantitative assessment is crucial for characterizing the efficacy of a PROTAC. The following table summarizes key parameters that should be determined.

ParameterDescriptionTypical RangeCell Line ExampleReference
DC50 The concentration of PROTAC that results in 50% degradation of the target protein.1 nM - 10 µMVaries by target and cell line
Dmax The maximum percentage of protein degradation achievable with the PROTAC.>80%Varies by target and cell line
IC50 The concentration of PROTAC that inhibits a biological process (e.g., cell viability) by 50%.10 nM - 50 µMVaries by target and cell line
Treatment Time The duration of PROTAC incubation required to observe significant protein degradation.4 - 48 hoursVaries by target and cell line

Experimental Protocols

Protocol 1: Conceptual Synthesis of a this compound-based PROTAC

The synthesis of a PROTAC is a complex process that requires expertise in organic chemistry. The this compound linker can be incorporated using various chemical reactions, such as click chemistry or amide bond formation.

  • Selection of Ligands :

    • Choose a validated ligand for your protein of interest (POI).

    • Select a ligand for a suitable E3 ligase (e.g., pomalidomide for Cereblon, or a VHL ligand).

  • Functionalization of Ligands :

    • Modify the POI and E3 ligase ligands with reactive functional groups (e.g., an azide or an alkyne for click chemistry).

  • Linker Conjugation :

    • React the functionalized POI ligand with one end of the this compound linker.

    • React the resulting intermediate with the functionalized E3 ligase ligand to yield the final PROTAC molecule.

  • Purification and Characterization :

    • Purify the synthesized PROTAC using techniques such as high-performance liquid chromatography (HPLC).

    • Confirm the structure and purity of the final compound using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Cell Culture and PROTAC Treatment
  • Cell Line Selection : Choose a cell line that expresses the target protein at a detectable level.

  • Cell Seeding :

    • For Western blot analysis, seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • For cell viability assays, seed cells in 96-well plates at a pre-determined optimal density (e.g., 3,000-5,000 cells/well for adherent cells).

  • PROTAC Treatment :

    • Prepare a stock solution of the this compound-based PROTAC in a suitable solvent (e.g., DMSO).

    • The following day, treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) to determine the dose-response relationship. Include a vehicle control (e.g., 0.1% DMSO).

    • For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 4, 8, 12, 24, 48 hours).

  • Incubation : Incubate the cells at 37°C in a 5% CO₂ incubator for the desired duration.

Protocol 3: Western Blotting for Protein Knockdown Assessment

This protocol allows for the direct visualization and quantification of target protein degradation.

  • Cell Lysis :

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

  • Protein Quantification :

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE :

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer :

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis :

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax.

Protocol 4: Cell Viability Assay (MTT Assay)

This assay assesses the effect of protein knockdown on cell proliferation and viability.

  • Cell Treatment : Seed and treat cells in a 96-well plate as described in Protocol 2.

  • MTT Reagent Addition :

    • After the desired incubation period (e.g., 72 hours), add MTT reagent to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization :

    • Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Data Acquisition :

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis :

    • Subtract the background absorbance from all readings.

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

    • Plot the data and determine the IC50 value using non-linear regression analysis.

Conclusion

The this compound linker is a valuable tool for the synthesis of PROTACs for targeted protein degradation. A systematic approach, involving careful design, chemical synthesis, and rigorous cellular validation, is essential for the successful development of effective protein degraders. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to design and execute experiments for this compound-based PROTAC-mediated protein knockdown.

References

Application Notes and Protocols for DNP-PEG3-DNP Conjugation to a Ligand of Interest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the conjugation of a bifunctional DNP-PEG3-DNP linker to a ligand of interest. The dinitrophenyl (DNP) group serves as a well-established hapten, a small molecule that can elicit a strong immune response when attached to a larger carrier molecule, such as a protein or a cell-surface ligand.[1][2][3][4] The polyethylene glycol (PEG) spacer enhances solubility and provides flexibility to the conjugated molecule.[5] This technology is particularly relevant for applications in targeted therapies, immuno-oncology, and the development of antibody-recruiting molecules.

Principle of Application

The core principle behind using a this compound conjugated ligand is to "paint" a target cell or molecule of interest with a recognizable immunological tag. Endogenous or exogenously supplied anti-DNP antibodies can then bind to the DNP hapten on the conjugate. This binding event can trigger a variety of immunological responses, including Antibody-Dependent Cellular Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC), leading to the destruction of the targeted cell. This strategy effectively redirects the immune system to recognize and eliminate cells or pathogens that they might otherwise ignore.

Data Presentation

Quantitative analysis is crucial for the successful synthesis and application of this compound conjugated ligands. The following table summarizes key parameters that should be assessed during the development process.

ParameterDescriptionTypical ValuesMethod of Analysis
Degree of Labeling (DOL) The average number of this compound molecules conjugated per ligand molecule.2 - 8UV-Vis Spectroscopy, Mass Spectrometry
Conjugation Efficiency The percentage of the initial ligand that is successfully conjugated with the this compound linker.60 - 95%HPLC, SDS-PAGE
Conjugate Stability The stability of the amide bond formed between the linker and the ligand under physiological conditions.>90% stable for 72h at 37°C in serumHPLC, ELISA
Binding Affinity (Ligand) The binding affinity of the conjugated ligand to its target receptor.Should be comparable to the unconjugated ligand (e.g., within a 2-fold difference in Kd)Surface Plasmon Resonance (SPR), ELISA, Flow Cytometry
Antibody Recruitment The ability of the DNP-conjugated ligand to recruit anti-DNP antibodies to the target.EC50 in the low nM rangeFlow Cytometry, ELISA
In vitro Cytotoxicity The ability of the conjugate, in the presence of anti-DNP antibodies and effector cells, to induce target cell death.EC50 in the pM to nM rangeCell-based cytotoxicity assays (e.g., LDH release, Calcein AM)

Experimental Protocols

This section provides a detailed protocol for the conjugation of a DNP-PEG3-NHS ester to a ligand of interest containing a primary amine, such as a protein, peptide, or small molecule with an available amine group.

Materials and Reagents
  • DNP-PEG3-NHS ester

  • Ligand of interest with a primary amine group

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate buffer (pH 8.3)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine

  • Purification column (e.g., Sephadex G-25) or dialysis cassette

  • UV-Vis Spectrophotometer

  • HPLC system

Experimental Workflow

experimental_workflow prep_reagents Prepare Reagents prep_ligand Prepare Ligand Solution prep_reagents->prep_ligand prep_dnp Prepare DNP-PEG3-NHS Solution prep_reagents->prep_dnp conjugation Conjugation Reaction prep_ligand->conjugation prep_dnp->conjugation quenching Quench Reaction conjugation->quenching purification Purify Conjugate quenching->purification characterization Characterize Conjugate purification->characterization

Experimental workflow for this compound conjugation.
Step-by-Step Protocol

  • Preparation of Ligand Solution:

    • Dissolve the amine-containing ligand in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.

    • If the ligand is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS or purified to remove the competing amines.

  • Preparation of DNP-PEG3-NHS Ester Solution:

    • Immediately before use, dissolve the DNP-PEG3-NHS ester in anhydrous DMSO to a concentration of 10 mM. The NHS ester is moisture-sensitive and will hydrolyze in the presence of water.

  • Conjugation Reaction:

    • Add the DNP-PEG3-NHS ester solution to the ligand solution. The molar ratio of NHS ester to ligand will need to be optimized, but a starting point of 10:1 to 20:1 is recommended.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring. Protect from light if the ligand is light-sensitive.

  • Quenching the Reaction:

    • Add the quenching buffer (e.g., Tris-HCl or Glycine) to a final concentration of 50-100 mM to consume any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted this compound and quenching reagents by size exclusion chromatography (e.g., Sephadex G-25 column) or dialysis against PBS.

  • Characterization of the Conjugate:

    • Degree of Labeling (DOL): Determine the DOL by measuring the absorbance of the conjugate at 280 nm (for protein concentration) and the maximum absorbance of DNP (approximately 360 nm). The following formula can be used:

      • DOL = (Amax of conjugate / εDNP) / ( (A280 of conjugate - (Amax of conjugate * CF)) / εprotein )

      • Where ε is the molar extinction coefficient and CF is the correction factor for the DNP absorbance at 280 nm.

    • Purity: Assess the purity of the conjugate using HPLC or SDS-PAGE.

    • Functionality: Confirm that the conjugated ligand retains its binding affinity to its target using methods like ELISA or SPR.

Signaling Pathway

The primary mechanism of action for a this compound conjugated ligand is to recruit anti-DNP antibodies to a target cell, thereby initiating an immune response. The following diagram illustrates the proposed signaling pathway for ADCC induction.

signaling_pathway cluster_target Target Cell cluster_immune Immune Effector Cell (e.g., NK Cell) TargetReceptor Target Receptor DNP_Ligand This compound-Ligand DNP_Ligand->TargetReceptor 1. Binding to Target Fc_Receptor Fc Receptor (e.g., CD16) Granzyme Granzyme/Perforin Release Fc_Receptor->Granzyme 4. Effector Cell Activation Anti_DNP_Ab Anti-DNP Antibody Fc_Receptor->Anti_DNP_Ab 3. Fc Receptor Cross-linking Apoptosis Target Cell Apoptosis Granzyme->Apoptosis 5. Induction of Apoptosis Anti_DNP_Ab->DNP_Ligand 2. Antibody Recruitment

Proposed signaling pathway for ADCC mediated by a DNP-conjugated ligand.

Pathway Description:

  • The this compound conjugated ligand binds to its specific receptor on the surface of the target cell.

  • Anti-DNP antibodies, either endogenous or administered, recognize and bind to the DNP haptens on the conjugate.

  • The Fc portion of the bound antibodies is then recognized by Fc receptors (e.g., CD16 on Natural Killer cells) on immune effector cells. The bivalent nature of the this compound linker can facilitate the cross-linking of multiple antibody-Fc receptor complexes, leading to robust activation.

  • This cross-linking triggers the activation of the immune effector cell.

  • Activated effector cells release cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target cell.

These application notes provide a comprehensive guide for the development and application of this compound conjugated ligands. By following these protocols and understanding the underlying principles, researchers can effectively utilize this powerful tool for targeted therapeutic and research applications.

References

Application Notes and Protocols for Cell Permeability Assays of DNP-PEG3-DNP-based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins.[1][2] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1][3] The linker, such as DNP-PEG3-DNP, plays a critical role not only in optimizing the formation of a productive ternary complex between the POI and the E3 ligase but also in influencing the overall physicochemical properties of the PROTAC, including its cell permeability.[4]

Due to their high molecular weight and often large polar surface area, PROTACs frequently exhibit poor membrane permeability, which can limit their therapeutic efficacy. Therefore, the accurate assessment of cell permeability is a critical step in the development of effective PROTAC-based therapeutics. This document provides detailed application notes and protocols for key cell permeability assays applicable to this compound-based PROTACs, including the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.

Key Permeability Assays for PROTACs

The selection of an appropriate permeability assay depends on the specific information required. For high-throughput screening of passive permeability, the PAMPA assay is a suitable choice. To investigate the combined effects of passive permeability and active transport, the Caco-2 assay is the gold standard.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a non-cell-based, high-throughput method that assesses the passive diffusion of a compound across an artificial lipid membrane. It is a cost-effective tool for the early-stage screening of a large number of compounds to predict their passive permeability.

Data Presentation: Representative PAMPA Data for this compound-based PROTACs

Compound IDPROTAC StructureConcentration (µM)Incubation Time (h)Apparent Permeability (Papp) (10⁻⁶ cm/s)
DNP-PROTAC-1This compound-TargetLigandA1050.8
DNP-PROTAC-2This compound-TargetLigandB1051.5
DNP-PROTAC-3This compound-TargetLigandC1050.3
Control-HighPePropranolol10525.0
Control-LowPeAtenolol1050.1

Experimental Protocol: PAMPA

Materials:

  • PAMPA plate (96-well format with a donor and an acceptor plate)

  • Phospholipid solution (e.g., 2% phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test this compound-based PROTACs and control compounds

  • UV-Vis plate reader or LC-MS/MS for analysis

Methodology:

  • Acceptor Plate Preparation: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Membrane Coating: Pipette 5 µL of the phospholipid solution onto the filter of each well in the donor plate.

  • Donor Solution Preparation: Dissolve the test PROTACs and control compounds in a suitable solvent (e.g., DMSO) and then dilute with PBS (pH 7.4) to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 1%.

  • Assay Initiation: Add 200 µL of the donor solution to each well of the coated donor plate.

  • Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor wells makes contact with the solution in the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5 hours) with gentle shaking.

  • Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - ([Compound]A / [Compound]D, initial))

    Where:

    • VD = Volume of donor well

    • VA = Volume of acceptor well

    • Area = Effective surface area of the membrane

    • Time = Incubation time

    • [Compound]A = Concentration of compound in the acceptor well

    • [Compound]D, initial = Initial concentration of compound in the donor well

Caco-2 Permeability Assay

The Caco-2 permeability assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. This assay is considered the industry standard for in vitro prediction of human drug absorption as it accounts for both passive diffusion and active transport mechanisms.

Data Presentation: Representative Caco-2 Permeability Data for this compound-based PROTACs

Compound IDPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (Papp(B→A)/Papp(A→B))% Recovery
DNP-PROTAC-11.25.84.885
DNP-PROTAC-22.53.01.292
DNP-PROTAC-30.48.220.578
Control-HighPePropranolol22.020.00.9
Control-LowPeAtenolol0.20.31.5

Experimental Protocol: Caco-2 Permeability Assay

Materials:

  • Caco-2 cells

  • Transwell® permeable supports (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Test this compound-based PROTACs, control compounds, and efflux inhibitors (e.g., verapamil)

  • LC-MS/MS for sample analysis

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayers to ensure their integrity. Typically, TEER values should be >200 Ω·cm². The permeability of a fluorescent marker like Lucifer yellow can also be assessed.

  • Transport Buffer Preparation: Prepare the transport buffer and warm it to 37°C. For PROTACs, it may be necessary to add a low concentration of bovine serum albumin (BSA), such as 0.25%, to the buffer to improve recovery.

  • Transport Experiment:

    • Apical-to-Basolateral (A→B) Transport:

      • Wash the cell monolayers with pre-warmed transport buffer on both the apical (A) and basolateral (B) sides.

      • Add the test PROTAC solution (in transport buffer) to the apical side (donor compartment).

      • Add fresh transport buffer to the basolateral side (receiver compartment).

    • Basolateral-to-Apical (B→A) Transport:

      • Add the test PROTAC solution to the basolateral side (donor compartment).

      • Add fresh transport buffer to the apical side (receiver compartment).

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Collection and Analysis: At the end of the incubation, collect samples from both the donor and receiver compartments. Analyze the concentration of the PROTAC in each sample using a validated LC-MS/MS method.

  • Permeability and Efflux Ratio Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions using the following equation:

      Papp = (dQ/dt) / (A * C0)

      Where:

      • dQ/dt = Rate of permeation of the compound

      • A = Surface area of the insert

      • C0 = Initial concentration of the compound in the donor compartment

    • Calculate the efflux ratio by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the PAMPA and Caco-2 permeability assays.

PAMPA_Workflow cluster_assay Assay Execution cluster_analysis Analysis prep_acceptor Prepare Acceptor Plate (PBS) start_assay Assemble Plates & Start Incubation prep_acceptor->start_assay coat_membrane Coat Donor Plate (Phospholipid) coat_membrane->start_assay prep_donor Prepare Donor Solutions (PROTACs & Controls) prep_donor->start_assay incubation Incubate at RT (e.g., 5 hours) start_assay->incubation analyze_samples Analyze Samples (LC-MS/MS or UV-Vis) incubation->analyze_samples calculate_papp Calculate Papp analyze_samples->calculate_papp

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco2_Workflow cluster_culture Cell Culture & Differentiation cluster_transport Transport Experiment cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Transwell Inserts culture_cells Culture for 21-25 Days seed_cells->culture_cells check_integrity Check Monolayer Integrity (TEER) culture_cells->check_integrity prep_buffer Prepare Transport Buffer (with 0.25% BSA) check_integrity->prep_buffer transport_ab A→B Transport prep_buffer->transport_ab transport_ba B→A Transport prep_buffer->transport_ba incubate Incubate at 37°C (e.g., 2 hours) transport_ab->incubate transport_ba->incubate collect_samples Collect Samples incubate->collect_samples analyze_samples Analyze by LC-MS/MS collect_samples->analyze_samples calculate_results Calculate Papp & Efflux Ratio analyze_samples->calculate_results

Caption: Workflow for the Caco-2 Permeability Assay.

Signaling Pathway Context: PROTAC Mechanism of Action

The cell permeability of a this compound-based PROTAC is the initial and crucial step for its mechanism of action. Once inside the cell, the PROTAC engages both the target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_MoA cluster_outside Extracellular Space cluster_inside Intracellular Space PROTAC_out This compound-PROTAC PROTAC_in PROTAC PROTAC_out->PROTAC_in Cell Permeation Ternary POI-PROTAC-E3 Ternary Complex PROTAC_in->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC Mechanism of Action Following Cell Permeation.

References

Application Note: Flow Cytometry Analysis of DNP-PEG3-DNP Cellular Uptake

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dinitrophenyl (DNP) conjugates are utilized in various biomedical research areas, including immunology and as components of PROTACs (Proteolysis Targeting Chimeras). The covalent attachment of a polyethylene glycol (PEG) linker, such as PEG3, can modify the compound's solubility, stability, and pharmacokinetic profile. Understanding the cellular uptake dynamics of DNP-PEG3-DNP is crucial for optimizing its therapeutic efficacy and for the rational design of drug delivery systems. Flow cytometry offers a high-throughput and quantitative method to assess the internalization of such conjugates into target cells. This application note provides a detailed protocol for analyzing the cellular uptake of this compound using flow cytometry, including data presentation and visualization of the experimental workflow and potential uptake pathways.

Data Presentation

Quantitative analysis of this compound cellular uptake can be effectively summarized to compare results across different cell lines, concentrations, or incubation times. The data is typically presented as the percentage of positive cells (cells that have taken up the conjugate) and the Mean Fluorescence Intensity (MFI), which corresponds to the amount of conjugate per cell.

Table 1: Example Data for Cellular Uptake of Fluorescently Labeled this compound

Cell LineConcentration (µM)Incubation Time (hours)Percent Positive Cells (%)Mean Fluorescence Intensity (MFI)
Cell Line A 1125.3 ± 2.115,400 ± 1,200
1465.8 ± 4.545,600 ± 3,500
10155.2 ± 3.860,100 ± 5,100
10492.1 ± 5.6150,200 ± 11,800
Cell Line B 1115.1 ± 1.58,200 ± 750
1440.5 ± 3.322,300 ± 2,100
10130.7 ± 2.935,800 ± 3,200
10475.4 ± 6.198,700 ± 9,500
Control 040.5 ± 0.1500 ± 50

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

This section details the methodology for quantifying the cellular uptake of this compound. This protocol assumes the use of either a fluorescently labeled this compound conjugate or an indirect detection method using a fluorescently labeled anti-DNP antibody.

Materials and Reagents
  • Target cells (e.g., adherent or suspension cell lines)

  • Complete cell culture medium

  • Fluorescently labeled this compound or unlabeled this compound

  • Fluorescently labeled anti-DNP antibody (if using indirect detection)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Bovine Serum Albumin (BSA)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

  • Propidium Iodide (PI) or other viability dye

  • Flow cytometer tubes

  • Flow cytometer

Protocol for Cellular Uptake Analysis
  • Cell Culture and Seeding:

    • Culture cells in appropriate medium and conditions.

    • For adherent cells, seed them into 6-well or 12-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.[1]

    • For suspension cells, ensure they are in the logarithmic growth phase.

  • Incubation with this compound:

    • Prepare various concentrations of the this compound conjugate in complete cell culture medium.

    • Remove the old medium from the cells and wash once with fresh medium.

    • Add the medium containing the this compound conjugate to the cells. Include a vehicle control (medium without the conjugate).

    • Incubate the cells for the desired time points (e.g., 1, 4, 24 hours) at 37°C in a CO2 incubator.

  • Sample Preparation for Flow Cytometry:

    • After incubation, wash the cells twice with ice-cold PBS to remove any residual conjugate from the cell surface.[1]

    • For adherent cells: Add Trypsin-EDTA to detach the cells from the plate. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

    • For suspension cells: Directly transfer the cells to a centrifuge tube.

    • Centrifuge the cells (e.g., at 300 x g for 5 minutes) and discard the supernatant.

    • Resuspend the cell pellet in 1 mL of ice-cold Flow Cytometry Staining Buffer.

  • Staining (for indirect detection):

    • If using an unlabeled this compound, resuspend the cells in 100 µL of Flow Cytometry Staining Buffer containing the fluorescently labeled anti-DNP antibody at the recommended dilution.

    • Incubate on ice for 30-60 minutes, protected from light.[2]

    • Wash the cells twice with 1 mL of Flow Cytometry Staining Buffer, centrifuging between washes.

  • Viability Staining and Final Resuspension:

    • Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

    • Add a viability dye such as Propidium Iodide (PI) just before analysis to exclude dead cells from the analysis. Dead cells can non-specifically bind antibodies and fluorescent compounds.

    • Keep the samples on ice and protected from light until acquisition.

  • Flow Cytometry Acquisition and Analysis:

    • Set up the flow cytometer with appropriate laser and filter configurations for the fluorophore used.

    • Acquire data for a sufficient number of events (e.g., 10,000-20,000 single, live cells).

    • Analyze the data using appropriate software (e.g., FlowJo).

    • Use a gating strategy to first identify the cell population based on forward and side scatter, then exclude doublets and dead cells, and finally quantify the fluorescence in the live, single-cell population.[3][4]

Visualizations

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol for analyzing this compound cellular uptake.

G cluster_prep Cell Preparation cluster_sample_proc Sample Processing cluster_staining Staining cluster_analysis Analysis start Seed and Culture Cells incubation Incubate with this compound start->incubation wash Wash to Remove Excess Conjugate incubation->wash harvest Harvest Cells (Trypsinize if Adherent) wash->harvest stain Indirect Staining (if needed) harvest->stain viability Add Viability Dye (e.g., PI) stain->viability acquire Acquire on Flow Cytometer viability->acquire analyze Gate and Analyze Data acquire->analyze

Caption: Experimental workflow for this compound uptake analysis.

Potential Cellular Uptake Pathways

The cellular internalization of PEGylated conjugates like this compound is often mediated by endocytic pathways. The specific pathway can depend on the cell type and the physicochemical properties of the conjugate. PEGylation can influence the route of entry, with pathways such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis being commonly involved.

G cluster_pathways Endocytic Pathways extracellular This compound (Extracellular) clathrin Clathrin-mediated Endocytosis extracellular->clathrin Internalization caveolae Caveolae-mediated Endocytosis extracellular->caveolae Internalization macro Macropinocytosis extracellular->macro Internalization membrane Plasma Membrane early_endosome Early Endosome clathrin->early_endosome caveolae->early_endosome macro->early_endosome lysosome Lysosome (Degradation) early_endosome->lysosome Maturation cytosol Cytosolic Release early_endosome->cytosol Endosomal Escape

References

Troubleshooting & Optimization

How to improve the solubility of DNP-PEG3-DNP conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to improve the solubility of DNP-PEG3-DNP conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: The this compound conjugate is comprised of two hydrophobic 2,4-dinitrophenyl (DNP) groups and a hydrophilic polyethylene glycol (PEG) linker. The PEG chain is incorporated to enhance the aqueous solubility of the otherwise poorly soluble DNP moieties.[1][] Generally, this compound is expected to have limited solubility in aqueous solutions and better solubility in organic solvents.

Q2: In which organic solvents is this compound soluble?

A2: this compound and similar DNP-PEG conjugates are generally soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3] It may also exhibit some solubility in other organic solvents like ethanol, methanol, and acetonitrile, although this can be concentration-dependent.[4][5]

Q3: Why is my this compound conjugate precipitating out of my aqueous buffer?

A3: Precipitation in aqueous buffers can be attributed to several factors:

  • Concentration: The concentration of the conjugate may have surpassed its solubility limit in your specific buffer system.

  • pH: The pH of the buffer can influence the charge state of the DNP groups, which can affect solubility.

  • Temperature: Lower temperatures can decrease the solubility of some compounds.

  • Buffer Composition: Certain salts in the buffer might interact with the conjugate, leading to reduced solubility.

Troubleshooting Guide

If you are encountering solubility issues with your this compound conjugate, consider the following troubleshooting steps.

Issue 1: Conjugate does not dissolve in the chosen solvent.
  • Initial Approach: Sonication and Vortexing

    • Vortex the solution vigorously for 1-2 minutes.

    • If the conjugate remains insoluble, sonicate the sample in a water bath for 5-10 minutes. This can help to break up aggregates and facilitate dissolution.

  • Advanced Approach: Gentle Heating

    • Gently warm the solution to 37°C. For many compounds, a slight increase in temperature can significantly improve solubility. Avoid excessive heat, as it may degrade the conjugate.

Issue 2: Precipitation occurs when diluting a stock solution into an aqueous buffer.
  • Strategy 1: Modifying the Dilution Protocol

    • Instead of adding the aqueous buffer to your concentrated stock, try adding the stock solution dropwise to the vigorously stirring aqueous buffer. This gradual addition can prevent localized high concentrations that lead to precipitation.

  • Strategy 2: Using a Co-solvent System

    • Prepare your final aqueous solution with a small percentage of an organic co-solvent (e.g., 1-5% DMSO or ethanol). This can help to maintain the solubility of the conjugate in the final aqueous medium. Ensure the final co-solvent concentration is compatible with your experimental system.

Issue 3: Low solubility in aqueous media persists.
  • pH Optimization

    • The solubility of compounds containing dinitrophenol can be pH-dependent. Experiment with adjusting the pH of your aqueous buffer. For DNP, which is weakly acidic, a slightly basic pH might improve solubility. Conversely, in some cases, a slightly acidic pH could also be beneficial. A pH screening study is recommended.

  • Use of Solubilizing Agents

    • Consider the addition of biocompatible solubilizing agents, such as a low concentration of a non-ionic surfactant (e.g., Tween® 20 or Triton™ X-100) or other PEG derivatives, to your buffer.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not widely published, the following table provides an estimated solubility profile based on the properties of its constituent parts and related compounds. Researchers should determine the precise solubility for their specific experimental conditions.

Solvent/SystemEstimated SolubilityRemarks
WaterLowThe PEG linker enhances solubility compared to free DNP, but it remains limited.
Phosphate Buffered Saline (PBS) pH 7.4Low to ModerateSolubility is dependent on concentration and buffer composition.
Dimethyl Sulfoxide (DMSO)HighA good solvent for preparing concentrated stock solutions.
Dimethylformamide (DMF)HighAn alternative to DMSO for stock solution preparation.
EthanolModerateCan be used as a co-solvent.
MethanolModerateSimilar to ethanol, can be used as a co-solvent.

Experimental Protocols

Protocol for Solubilizing this compound in an Aqueous Buffer

This protocol provides a general method for preparing a working solution of this compound in an aqueous buffer.

Materials:

  • This compound conjugate

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Target aqueous buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh the desired amount of this compound and place it in a microcentrifuge tube.

    • Add a minimal amount of anhydrous DMSO to dissolve the conjugate completely. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO.

    • Vortex thoroughly until the conjugate is fully dissolved. A brief sonication may be applied if necessary.

  • Dilution into Aqueous Buffer:

    • Bring both the stock solution and the aqueous buffer to room temperature.

    • While vigorously vortexing the aqueous buffer, add the DMSO stock solution drop-by-drop to achieve the desired final concentration.

    • Crucial Step: Do not add the buffer to the concentrated stock solution, as this is more likely to cause precipitation.

  • Final Preparation:

    • After dilution, continue to vortex the solution for an additional 1-2 minutes to ensure homogeneity.

    • Visually inspect the solution for any signs of precipitation. If the solution is cloudy, it may indicate that the solubility limit has been exceeded.

    • For cell-based assays, ensure the final concentration of DMSO is at a non-toxic level (typically ≤ 0.5%).

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Aqueous Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve add_stock Add Stock Dropwise dissolve->add_stock Concentrated Stock vortex_buffer Vortex Aqueous Buffer vortex_buffer->add_stock final_vortex Final Vortex add_stock->final_vortex analysis Experimental Use final_vortex->analysis Working Solution

Caption: Experimental workflow for dissolving this compound.

troubleshooting_logic start Solubility Issue Encountered check_solvent Is it an aqueous or organic solvent? start->check_solvent organic Organic Solvent check_solvent->organic Organic aqueous Aqueous Buffer check_solvent->aqueous Aqueous sonicate Try Sonication / Gentle Heating organic->sonicate check_dilution Precipitation upon dilution? aqueous->check_dilution yes_dilution Yes check_dilution->yes_dilution Yes no_dilution No check_dilution->no_dilution No modify_dilution Modify Dilution Protocol (add stock to buffer) yes_dilution->modify_dilution optimize_buffer Optimize Buffer (pH, co-solvents) no_dilution->optimize_buffer

References

Technical Support Center: DNP-PEG3-DNP Containing PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of aggregation observed with DNP-PEG3-DNP containing PROTACs.

Diagram: The Aggregation Challenge

cluster_0 PROTAC Structure and Aggregation PROTAC This compound PROTAC DNP1 DNP Moiety (Hydrophobic) PROTAC->DNP1 contains PEG3 PEG3 Linker (Hydrophilic) PROTAC->PEG3 contains DNP2 DNP Moiety (Hydrophobic) PROTAC->DNP2 contains Aggregation Aggregation DNP1->Aggregation drives PEG3->Aggregation mitigates DNP2->Aggregation drives

Caption: The hydrophobic DNP moieties of the PROTAC can drive aggregation, while the hydrophilic PEG linker helps to mitigate it.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of aggregation for this compound containing PROTACs?

A1: The primary driver of aggregation for these PROTACs is the hydrophobic nature of the 2,4-dinitrophenol (DNP) moieties at both ends of the molecule.[1][2] In aqueous environments, these hydrophobic groups tend to self-associate to minimize their exposure to water, leading to the formation of soluble oligomers and eventually visible precipitates. While the short PEG3 linker provides some hydrophilicity, it is often insufficient to counteract the strong hydrophobic character of the two DNP groups.

Q2: How does the PEG3 linker influence the solubility and aggregation of the PROTAC?

A2: Polyethylene glycol (PEG) linkers are known to increase the water solubility of PROTACs.[3][4] The PEG3 linker in your PROTAC is a short chain of three ethylene glycol units, which imparts some hydrophilic character to the molecule. However, the relatively short length of the PEG3 linker may not be sufficient to fully solubilize the molecule, especially at higher concentrations, given the presence of two hydrophobic DNP groups. Systematic changes in linker length can be achieved by using PEGs of different chain lengths, which can affect the degradation efficiency of PROTAC molecules.[3]

Q3: At what concentrations is aggregation typically observed?

A3: Aggregation is highly concentration-dependent. While specific thresholds for this compound PROTACs are not widely published, it is common for hydrophobic molecules to exhibit aggregation at micromolar concentrations and above in aqueous buffers. It is crucial to determine the critical aggregation concentration (CAC) for your specific PROTAC in your experimental buffer.

Q4: Can the buffer composition affect the aggregation of my PROTAC?

A4: Absolutely. The pH, ionic strength, and presence of certain salts in your buffer can significantly impact the solubility and aggregation of your PROTAC. For ionizable compounds, adjusting the pH can increase solubility. It is recommended to screen a variety of buffer conditions to find the optimal formulation for your experiments.

Troubleshooting Guide: Preventing and Mitigating Aggregation

This guide provides a systematic approach to troubleshooting and preventing aggregation of your this compound containing PROTACs during your experiments.

Visualizing the Troubleshooting Workflow

cluster_1 Troubleshooting Workflow for PROTAC Aggregation start Aggregation Observed assess Assess Aggregation (DLS, Visual Inspection) start->assess optimize_formulation Optimize Formulation assess->optimize_formulation modify_protocol Modify Experimental Protocol assess->modify_protocol characterize Characterize Solubilized PROTAC optimize_formulation->characterize modify_protocol->characterize proceed Proceed with Experiment characterize->proceed

Caption: A logical workflow for addressing PROTAC aggregation issues.

Step 1: Assess the Extent of Aggregation

Before attempting to solve the problem, it's important to quantify the extent of aggregation.

  • Visual Inspection: Look for cloudiness, turbidity, or visible precipitates in your PROTAC solutions.

  • Dynamic Light Scattering (DLS): DLS is a powerful technique to detect the presence of aggregates and determine their size distribution. A well-behaved, monodisperse sample will show a single, narrow peak, while aggregated samples will exhibit multiple peaks or a broad distribution with larger particle sizes.

Step 2: Optimize the Formulation

If aggregation is confirmed, the first line of defense is to optimize the formulation of your PROTAC stock and working solutions.

Strategy Description Typical Starting Concentrations Considerations
Co-solvents Use a water-miscible organic solvent to prepare high-concentration stock solutions.10-50 mM in 100% DMSOKeep the final concentration of the co-solvent low in biological assays (typically <0.5%) to avoid toxicity.
Detergents/Surfactants Non-ionic detergents can solubilize hydrophobic compounds by forming micelles.0.01-0.1% (w/v) Tween-20, Triton X-100Work above the critical micelle concentration (CMC) of the detergent. Ensure compatibility with downstream assays.
Cyclodextrins These cyclic oligosaccharides can encapsulate hydrophobic molecules, increasing their aqueous solubility.1-10% (w/v) HP-β-CDThe complexation efficiency may need to be determined empirically.
pH Adjustment For ionizable compounds, adjusting the pH can increase solubility by forming a more soluble salt.Screen a range of pH values (e.g., pH 5.0-8.0)Ensure the pH is compatible with the stability of your PROTAC and the requirements of your experiment.
Excipients Certain excipients, such as arginine and sugars, can help stabilize proteins and may also be beneficial for small molecules.50-100 mM Arginine; 5-10% (w/v) SucroseThe mechanism of action for small molecules may differ from proteins. Empirical testing is required.
Step 3: Modify Experimental Protocols

In addition to formulation changes, modifying your experimental procedures can help minimize aggregation.

  • Sonication: Brief sonication in a water bath can help to break up small aggregates and improve dissolution.

  • Filtration: Before use, filter your PROTAC working solutions through a 0.22 µm syringe filter to remove any pre-existing aggregates.

  • Temperature Control: Aggregation can be temperature-dependent. Assess the stability of your PROTAC at different temperatures (e.g., 4°C, room temperature, 37°C).

  • Working Concentration: If possible, perform your experiments at the lowest effective concentration of the PROTAC to stay below the CAC.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Assessment

Objective: To determine the size distribution and presence of aggregates in a PROTAC solution.

Materials:

  • DLS instrument

  • Low-volume quartz cuvette

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Experimental buffer (e.g., PBS, pH 7.4)

  • 0.22 µm syringe filter

Procedure:

  • Sample Preparation: a. Prepare a dilution of your PROTAC stock solution in the experimental buffer to the desired final concentration (e.g., 10 µM). b. Gently mix the solution by pipetting. Avoid vigorous vortexing which can induce aggregation. c. Filter the solution through a 0.22 µm syringe filter directly into a clean DLS cuvette.

  • DLS Measurement: a. Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature (e.g., 25°C) for at least 5 minutes. b. Set the measurement parameters according to the instrument's software (e.g., laser wavelength, scattering angle, measurement duration). c. Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis: a. Analyze the correlation function to obtain the size distribution by intensity, volume, and number. b. A monodisperse sample will show a single, narrow peak corresponding to the hydrodynamic radius of the PROTAC monomer. c. The presence of peaks at larger hydrodynamic radii indicates the presence of aggregates. The polydispersity index (PDI) will also be higher for aggregated samples.

Protocol 2: Shake-Flask Solubility Assay

Objective: To determine the thermodynamic solubility of a this compound PROTAC in a specific buffer.

Materials:

  • PROTAC powder

  • Experimental buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Sample Preparation: a. Add an excess amount of the PROTAC powder to a microcentrifuge tube containing a known volume of the experimental buffer (e.g., 1 mg in 1 mL).

  • Equilibration: a. Tightly cap the tube and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Phase Separation: a. Centrifuge the suspension at high speed (e.g., 14,000 x g) for 15-30 minutes to pellet the undissolved solid.

  • Quantification: a. Carefully collect a known volume of the supernatant, being cautious not to disturb the pellet. b. Dilute the supernatant with an appropriate solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method. c. Determine the concentration of the dissolved PROTAC using a pre-validated HPLC or UV-Vis method with a standard curve.

  • Solubility Calculation: a. Calculate the solubility of the PROTAC in the experimental buffer based on the measured concentration and the dilution factor.

Quantitative Data Summary

The following tables provide a summary of relevant quantitative data to aid in experimental design and troubleshooting.

Table 1: Physicochemical Properties of 2,4-Dinitrophenol (DNP)

PropertyValueReference
Molecular Formula C₆H₄N₂O₅
Molar Mass 184.11 g/mol
Appearance Pale yellow crystalline solid
Water Solubility 5,600 mg/L at 18°C
logP 1.67

Table 2: Common Excipients for Improving Solubility of Hydrophobic Compounds

ExcipientTypeTypical ConcentrationMechanism of Action
DMSO Co-solvent< 0.5% (in final assay)Increases the polarity of the solvent mixture.
Ethanol Co-solvent< 1-2% (in final assay)Increases the polarity of the solvent mixture.
Tween-20/80 Non-ionic surfactant0.01 - 0.1%Forms micelles to encapsulate hydrophobic molecules.
HP-β-CD Cyclodextrin1 - 10% (w/v)Forms inclusion complexes with hydrophobic molecules.
Arginine Amino Acid50 - 100 mMCan suppress protein aggregation and may aid in solubilizing small molecules.
Sucrose Sugar5 - 10% (w/v)Can stabilize molecules and prevent aggregation through preferential exclusion.

By following the guidance and protocols outlined in this technical support center, researchers can effectively address the challenges associated with the aggregation of this compound containing PROTACs, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Optimizing DNP-PEG-DNP Linker Length for Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of DNP-PEG-DNP linker length for efficient ternary complex formation in the context of targeted protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the DNP-PEG-DNP linker in forming a ternary complex?

A DNP-PEG-DNP molecule acts as a heterobifunctional linker, designed to bring a target Protein of Interest (POI) and an E3 ubiquitin ligase into close proximity.[1] One DNP (dinitrophenyl) group is envisioned to be conjugated to a ligand for the POI, and the other to a ligand for the E3 ligase. The polyethylene glycol (PEG) chain serves as a flexible spacer, and its length is a critical parameter for the successful formation of a stable and productive ternary complex (POI-linker-E3 ligase).[2][3]

Q2: How does the PEG linker length in a DNP-PEG-DNP construct impact ternary complex formation and subsequent protein degradation?

The length of the PEG linker is a crucial determinant of PROTAC (Proteolysis Targeting Chimera) efficacy.[4][5]

  • Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.

  • Too long: Conversely, a linker that is too long might lead to the formation of unproductive ternary complexes where the necessary lysine residues on the target protein are not correctly positioned for ubiquitination. An excessively long linker can also introduce too much flexibility, leading to an entropic penalty upon binding and potentially reducing the stability of the ternary complex.

Therefore, optimizing the PEG linker length is essential to achieve a balance that facilitates a stable and functionally active ternary complex, leading to efficient ubiquitination and degradation of the target protein.

Q3: What are common issues encountered when optimizing DNP-PEG-DNP linker length?

Researchers often face several challenges:

  • Good binary binding but no degradation: The individual ligands may show good binding to the POI and the E3 ligase, but the complete PROTAC fails to induce degradation. This often points to a suboptimal linker length that prevents the formation of a productive ternary complex.

  • The "Hook Effect": At high concentrations, the PROTAC can form binary complexes (PROTAC-POI or PROTAC-E3 ligase), which are not productive for degradation. This leads to a bell-shaped dose-response curve, where higher concentrations result in decreased degradation.

  • Poor cellular permeability or stability: The physicochemical properties of the PROTAC, influenced by the linker, may prevent it from reaching its intracellular target.

Q4: Which biophysical techniques are recommended for characterizing ternary complex formation with DNP-PEG-DNP linkers?

Several techniques can provide valuable insights:

  • Surface Plasmon Resonance (SPR): SPR is a powerful tool for measuring the kinetics (on- and off-rates) and affinity of binary and ternary complex formation in real-time. It can also be used to determine the cooperativity of the ternary complex.

  • Isothermal Titration Calorimetry (ITC): ITC is the gold standard for measuring the thermodynamic parameters of binding, including binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

  • Förster Resonance Energy Transfer (FRET): FRET-based assays can be used to detect the proximity of the POI and E3 ligase upon formation of the ternary complex in a cellular or biochemical setting.

Troubleshooting Guides

Problem 1: Good binary binding affinities, but no or low target protein degradation.

Possible Cause Troubleshooting Step
Suboptimal Linker Length Synthesize and test a series of DNP-PEG-DNP linkers with varying PEG lengths (e.g., PEG2, PEG3, PEG4, etc.).
Inefficient Ternary Complex Formation Use biophysical assays like SPR or ITC to directly measure the formation and stability of the ternary complex. A lack of positive cooperativity can indicate an unfavorable conformation.
Unfavorable Geometry of the Ternary Complex Even if a ternary complex forms, its geometry might not be conducive to ubiquitination. Consider altering the attachment points of the linker on the POI and E3 ligase ligands.
Poor Cell Permeability Assess the physicochemical properties of your PROTAC. Modifications to the linker, such as increasing its hydrophilicity, can improve cell permeability.

Problem 2: A significant "Hook Effect" is observed in cellular degradation assays.

Possible Cause Troubleshooting Step
Low Cooperativity of the Ternary Complex At high concentrations, the formation of binary complexes is favored. Optimize the linker length to enhance positive cooperativity, which promotes the formation of the ternary complex even at higher concentrations.
High PROTAC Concentration Perform a detailed dose-response curve with a wider range of concentrations to identify the optimal concentration for degradation before the onset of the hook effect.

Quantitative Data Summary

The following tables present hypothetical, yet plausible, data illustrating the impact of DNP-PEG-DNP linker length on ternary complex formation and protein degradation. These values are intended for illustrative purposes to guide experimental design.

Table 1: Biophysical Characterization of Ternary Complex Formation

LinkerBinary K_D (PROTAC to POI, nM)Binary K_D (PROTAC to E3 Ligase, nM)Ternary K_D (nM)Cooperativity (α)
DNP-PEG2-DNP55120850.65
DNP-PEG3-DNP 50 110 25 2.0
DNP-PEG4-DNP48105401.2
DNP-PEG5-DNP45100700.64
  • Cooperativity (α) is calculated as (Binary K_D to POI) / (Ternary K_D). An α > 1 indicates positive cooperativity, suggesting the binding of one protein enhances the binding of the other.

Table 2: Cellular Degradation Efficacy

LinkerDC50 (nM)Dmax (%)
DNP-PEG2-DNP50045
This compound 50 95
DNP-PEG4-DNP15080
DNP-PEG5-DNP40055
  • DC50: Concentration required to achieve 50% degradation of the target protein.

  • Dmax: Maximum percentage of target protein degradation.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

Objective: To measure the binding kinetics and affinity of the ternary complex.

Methodology:

  • Immobilization: Immobilize the E3 ligase (e.g., via a biotin tag to a streptavidin-coated sensor chip).

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the DNP-PEG-DNP PROTAC over the immobilized E3 ligase to determine the binary binding affinity (K_D).

    • In a separate experiment, immobilize the POI and inject the PROTAC to determine the other binary K_D.

  • Ternary Complex Analysis:

    • Prepare a solution containing a fixed, saturating concentration of the POI.

    • Inject a series of concentrations of the DNP-PEG-DNP PROTAC, pre-incubated with the POI, over the immobilized E3 ligase.

  • Data Analysis:

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D) for both binary and ternary interactions.

    • Calculate the cooperativity factor (α).

Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

Objective: To determine the thermodynamic parameters of ternary complex formation.

Methodology:

  • Sample Preparation: Prepare purified POI, E3 ligase, and DNP-PEG-DNP PROTAC in the same dialysis buffer to minimize buffer mismatch effects.

  • Binary Titrations:

    • Titrate the PROTAC into the E3 ligase solution.

    • Titrate the PROTAC into the POI solution.

  • Ternary Titration:

    • Titrate the PROTAC into a solution containing both the POI and the E3 ligase.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Fit the data to a suitable binding model to determine K_D, ΔH, and stoichiometry (n) for each interaction.

    • Compare the thermodynamic parameters of the binary and ternary interactions to understand the driving forces of complex formation.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway POI Target Protein (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex Binds PROTAC This compound PROTAC PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Recruits Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Marks for Degradation Degradation Proteasome->Degradation Mediates Experimental_Workflow start Start: Synthesize DNP-PEGn-DNP Linker Library (n=2,3,4,5) binary_binding Biophysical Assays: Binary Binding (SPR/ITC) start->binary_binding ternary_binding Biophysical Assays: Ternary Complex Formation (SPR/ITC/FRET) binary_binding->ternary_binding cellular_assays Cellular Assays: Western Blot for Degradation (DC50, Dmax) ternary_binding->cellular_assays data_analysis Data Analysis and Linker Optimization cellular_assays->data_analysis end End: Optimal Linker Identified data_analysis->end Linker_Length_Logic cluster_logic Linker Length and Ternary Complex Efficacy too_short Linker Too Short steric_hindrance Steric Hindrance too_short->steric_hindrance optimal Optimal Linker Length (e.g., PEG3) stable_complex Stable & Productive Ternary Complex optimal->stable_complex too_long Linker Too Long unproductive_complex Unproductive Complex/ High Flexibility too_long->unproductive_complex no_degradation No/Low Degradation steric_hindrance->no_degradation efficient_degradation Efficient Degradation stable_complex->efficient_degradation unproductive_complex->no_degradation

References

DNP-PEG3-DNP Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DNP-PEG3-DNP. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stability of this compound in cell culture media. Our aim is to assist researchers, scientists, and drug development professionals in optimizing their experiments and interpreting their results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

Q2: What are the potential stability issues for this compound in cell culture media?

A2: The stability of this compound in cell culture media can be influenced by several factors. Potential issues include:

  • Hydrolysis: The ether linkages in the PEG chain could be susceptible to cleavage under certain pH and temperature conditions, though generally stable.

  • Enzymatic Degradation: While PEG is relatively inert, some cellular enzymes might be capable of degrading the PEG chain or modifying the DNP groups.

  • Interaction with Media Components: Components in the cell culture media, such as reducing agents (e.g., cysteine), can potentially interact with and modify the nitro groups on the DNP moiety.[1]

  • Light Sensitivity: Dinitrophenol is known to be susceptible to photodegradation.[2][3] Exposure to light, especially UV, can lead to the degradation of the DNP groups.

Q3: How does the PEG linker influence the stability of the compound?

A3: Polyethylene glycol (PEG) chains are generally used to improve the solubility and stability of molecules.[4] PEGylation can protect molecules from enzymatic degradation and reduce aggregation.[5] For this compound, the short PEG3 linker primarily serves to provide spacing between the DNP groups and enhance water solubility. The length and composition of the PEG chain can significantly impact the overall stability and pharmacokinetic properties of a molecule.

Troubleshooting Guides

Issue 1: Loss of Biological Activity Over Time

If you observe a decrease in the biological activity of this compound in your cell-based assays over the course of your experiment, consider the following potential causes and solutions.

Potential Cause Troubleshooting Step Expected Outcome
Degradation of DNP moiety 1. Protect from light: Cover your plates and solutions with aluminum foil. 2. Analyze by HPLC: Compare the HPLC profile of a fresh sample to one incubated in media over time.Reduced degradation and preserved activity. Identification of degradation products.
Instability in media 1. Test different media formulations: Some components, like high concentrations of certain amino acids or reducing agents, may affect stability. 2. Prepare fresh solutions: Make fresh solutions of this compound for each experiment.Identification of a more suitable medium for your experiments. Consistent experimental results.
Adsorption to plastics 1. Use low-binding plates/tubes: Test different types of plasticware. 2. Include a carrier protein: Add a low concentration of BSA (e.g., 0.1%) to your media.Improved recovery and consistent effective concentration. Reduced non-specific binding.
Issue 2: Inconsistent Experimental Results

Variability between experiments can be a significant challenge. The following table outlines potential sources of inconsistency and how to address them.

Potential Cause Troubleshooting Step Expected Outcome
Stock solution instability 1. Aliquot and store properly: Store stock solutions at -20°C or -80°C in small, single-use aliquots. 2. Check for precipitation: Visually inspect stock solutions before use.Consistent potency of your compound across experiments. Accurate dosing.
Media component variability 1. Use a consistent media source: Use the same lot of media and serum for a set of experiments. 2. Consider serum-free media: If possible, switch to a chemically defined, serum-free medium to reduce variability.Reduced batch-to-batch variation in your results. More reproducible experimental conditions.
Photodegradation 1. Minimize light exposure: Work in a dimly lit environment and use opaque containers.Preservation of the compound's integrity and activity.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Cell Culture Media by HPLC

This protocol outlines a method to assess the stability of this compound in your specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Sterile, low-binding microcentrifuge tubes

Procedure:

  • Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Spike the this compound stock solution into the cell culture medium to a final concentration of 100 µg/mL in a sterile tube.

  • Immediately take a "time 0" sample (e.g., 100 µL) and store it at -80°C.

  • Incubate the remaining solution under your standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Collect samples at various time points (e.g., 1, 4, 8, 24, 48 hours) and store them at -80°C until analysis.

  • For analysis, thaw the samples and precipitate proteins by adding 2 volumes of cold acetonitrile.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to an HPLC vial.

  • Analyze the samples by reverse-phase HPLC using a suitable gradient of water/ACN with 0.1% TFA.

  • Monitor the this compound peak area at a relevant wavelength (e.g., 360 nm for the DNP chromophore).

  • Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.

Data Presentation:

Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C

Time (hours)% Remaining in Medium A (with 10% FBS)% Remaining in Medium B (serum-free)
0100100
495.298.1
888.796.5
2475.492.3
4860.185.6

Visualizations

This compound Troubleshooting Workflow

start Inconsistent or Decreased Activity of this compound check_storage Verify Stock Solution Storage and Handling start->check_storage storage_ok Storage OK? check_storage->storage_ok check_media Assess Stability in Cell Culture Media hplc_stability Perform HPLC Stability Assay (Protocol 1) check_media->hplc_stability check_light Evaluate Photostability light_protected Light Protected? check_light->light_protected check_adsorption Investigate Adsorption to Labware adsorption_issue Adsorption Suspected? check_adsorption->adsorption_issue storage_ok->check_media Yes aliquot Aliquot Stock and Store at -80°C storage_ok->aliquot No aliquot->check_media media_stable Media Stable? media_stable->check_light Yes change_media Consider Serum-Free or Different Media media_stable->change_media No hplc_stability->media_stable change_media->check_light light_protected->check_adsorption Yes protect_from_light Protect Experiment from Light light_protected->protect_from_light No protect_from_light->check_adsorption use_low_bind Use Low-Binding Plastics / Add Carrier Protein adsorption_issue->use_low_bind Yes end Problem Resolved adsorption_issue->end No use_low_bind->end

Caption: Troubleshooting workflow for this compound stability issues.

Potential Degradation Pathway of this compound

DNP_PEG3_DNP This compound Hydrolysis Hydrolysis of PEG DNP_PEG3_DNP->Hydrolysis Enzymatic Enzymatic Cleavage DNP_PEG3_DNP->Enzymatic Photodegradation Photodegradation DNP_PEG3_DNP->Photodegradation Reduction Reduction of Nitro Groups DNP_PEG3_DNP->Reduction DNP_PEG3 DNP-PEG3 Hydrolysis->DNP_PEG3 DNP DNP Hydrolysis->DNP Inactive_Fragments Inactive Fragments Enzymatic->Inactive_Fragments Degraded_DNP Degraded DNP derivatives Photodegradation->Degraded_DNP Amino_NP Aminonitrophenol Reduction->Amino_NP DNP_PEG3->Inactive_Fragments DNP->Inactive_Fragments Degraded_DNP->Inactive_Fragments Amino_NP->Inactive_Fragments

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Mitigating Off-Target Effects of the DNP Group in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of the 2,4-Dinitrophenyl (DNP) group in cellular assays. The DNP moiety, while a valuable tool as a hapten and a component of certain chemical probes, is notoriously promiscuous due to its ability to uncouple mitochondrial oxidative phosphorylation. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to help ensure the reliability and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary off-target effect of the DNP group?

A1: The most well-documented and significant off-target effect of the DNP group is the uncoupling of mitochondrial oxidative phosphorylation.[1][2][3] DNP is a protonophore, meaning it can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis.[1][2] This leads to a decrease in cellular ATP levels and an increase in oxygen consumption as the cell attempts to compensate for the energy deficit. The energy from the proton gradient is lost as heat, which can lead to cellular stress and, at high concentrations, cytotoxicity.

Q2: At what concentrations are the off-target effects of DNP typically observed?

A2: The concentration at which DNP exhibits off-target effects can vary depending on the cell type and experimental conditions. However, mitochondrial uncoupling effects can be observed at low micromolar concentrations. It is crucial to perform a dose-response curve to determine the concentration range where DNP-related off-target effects are minimal for your specific assay.

Q3: Besides mitochondrial uncoupling, are there other potential off-target effects of the DNP group?

A3: While mitochondrial uncoupling is the primary concern, the DNP group, being a small, hydrophobic molecule, has the potential to interact non-specifically with other cellular components, especially at higher concentrations. These interactions can be context-dependent and should be empirically evaluated in your experimental system. When used as a hapten for antibody recognition, anti-DNP antibodies are generally specific to the DNP moiety.

Q4: How does the use of DNP as a hapten in an assay differ from its use in a bioactive molecule in terms of off-target effects?

A4: When DNP is used as a hapten, it is typically conjugated to a larger molecule (like a protein or a probe) and is used for detection or as an affinity tag. In this context, the primary concern is the potential for the anti-DNP antibody to cross-react with other molecules, although this is generally low. When DNP is part of a bioactive small molecule, its inherent protonophoric activity is a direct off-target effect that can confound the interpretation of the molecule's intended biological activity.

Troubleshooting Guide

Issue 1: My DNP-containing compound shows activity in a cellular assay, but I suspect it's due to off-target mitochondrial effects.

  • Possible Cause: The observed cellular phenotype is a result of mitochondrial uncoupling and subsequent cellular stress rather than the intended on-target activity.

  • Troubleshooting Steps:

    • Run a cellular viability assay: Perform a dose-response experiment with your DNP-containing compound and a suitable viability assay (e.g., MTT, CellTiter-Glo) to determine its cytotoxic concentration range.

    • Measure mitochondrial function: Directly assess mitochondrial health in the presence of your compound. Assays to measure mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes) or cellular respiration (e.g., using a Seahorse analyzer) can reveal off-target mitochondrial uncoupling.

    • Use a structurally related negative control: Synthesize or obtain a control compound that is structurally similar to your active molecule but lacks the key pharmacophore responsible for the intended on-target activity, while retaining the DNP group. If the negative control recapitulates the observed phenotype, it is likely an off-target effect of the DNP moiety.

    • Perform a washout experiment: If the binding of your compound to its intended target is reversible, a washout experiment can help differentiate between on-target and non-specific effects. On-target effects should diminish after the compound is removed, while some non-specific effects might persist.

Issue 2: I am observing high background or non-specific binding with my DNP-labeled probe.

  • Possible Cause: The DNP-labeled probe is binding to cellular components other than the intended target.

  • Troubleshooting Steps:

    • Optimize probe concentration: Titrate the concentration of your DNP-labeled probe to find the lowest concentration that still provides a detectable specific signal.

    • Include a blocking step: Pre-incubate your cells or lysate with a blocking agent, such as bovine serum albumin (BSA), to saturate non-specific binding sites.

    • Perform a competition assay: Co-incubate your DNP-labeled probe with an excess of an unlabeled competitor that is known to bind to the target. A decrease in the signal from the DNP-labeled probe indicates specific binding.

    • Increase wash stringency: Increase the number and duration of wash steps after probe incubation to more effectively remove non-specifically bound probe. The composition of the wash buffer can also be optimized (e.g., by adding a low concentration of a mild detergent).

Quantitative Data

Table 1: Concentration-Dependent Effects of DNP on Mitochondrial Respiration

DNP ConcentrationEffect on Basal RespirationEffect on ATP ProductionCell ViabilityReference
Low (e.g., < 50 µM in some cell types)Increased oxygen consumptionDecreasedUnaffected
High (e.g., > 100 µM in some cell types)Inhibition of respirationSeverely decreasedDecreased

Note: The exact concentrations for these effects are highly dependent on the cell type and experimental conditions. The values provided are illustrative and should be determined empirically for your system.

Experimental Protocols

Protocol 1: Washout Experiment to Assess Reversibility of Compound Effects

This protocol is designed to determine if the cellular effects of a DNP-containing compound are reversible, which can help distinguish between specific, reversible binding and non-specific, irreversible effects.

Materials:

  • Cells of interest cultured in appropriate vessels

  • DNP-containing compound of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Assay reagents for measuring the cellular phenotype of interest

Procedure:

  • Cell Seeding: Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of the experiment. Allow cells to adhere and grow overnight.

  • Compound Treatment: Treat the cells with the DNP-containing compound at the desired concentration for a predetermined duration (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO) treated group.

  • Washout:

    • Aspirate the medium containing the compound.

    • Gently wash the cells twice with pre-warmed PBS.

    • Add fresh, pre-warmed complete culture medium.

  • Recovery: Incubate the cells for various time points post-washout (e.g., 1, 4, 8, 24 hours) to allow for recovery.

  • Endpoint Measurement: At each time point, perform the cellular assay to measure the phenotype of interest in both the compound-treated and washout groups.

  • Data Analysis: Compare the phenotype of the washout group to the continuously treated group and the vehicle control. A return of the phenotype in the washout group towards the vehicle control level suggests a reversible on-target effect.

Protocol 2: Competitive Binding Assay to Confirm Specific Binding of a DNP-Labeled Probe

This protocol uses an unlabeled competitor to demonstrate that a DNP-labeled probe binds specifically to its intended target.

Materials:

  • Cells or cell lysate expressing the target of interest

  • DNP-labeled probe

  • Unlabeled competitor compound with known affinity for the target

  • Assay buffer

  • Detection system for the DNP label (e.g., anti-DNP antibody coupled to a fluorescent reporter)

Procedure:

  • Preparation: Prepare serial dilutions of the unlabeled competitor compound in assay buffer.

  • Competition: In a multi-well plate, add the cells or lysate. Then, add the serially diluted unlabeled competitor. Finally, add a fixed, optimized concentration of the DNP-labeled probe to all wells. Include a control with no competitor.

  • Incubation: Incubate the plate for a sufficient time to allow binding to reach equilibrium. The incubation time should be optimized for your specific system.

  • Washing: Wash the wells to remove unbound probe and competitor. The number and stringency of washes should be optimized to maximize the signal-to-noise ratio.

  • Detection: Add the anti-DNP antibody conjugate and incubate to allow binding to the DNP-labeled probe.

  • Signal Measurement: After a final wash step, measure the signal (e.g., fluorescence) in each well.

  • Data Analysis: Plot the signal as a function of the competitor concentration. A dose-dependent decrease in signal with increasing competitor concentration indicates specific binding of the DNP-labeled probe to the target. From this data, an IC50 value for the competitor can be determined.

Visualizations

Caption: Mechanism of DNP-induced mitochondrial uncoupling.

Washout_Workflow start Seed Cells treat Treat with DNP Compound and Vehicle Control start->treat wash Washout Step: 1. Aspirate medium 2. Wash with PBS (2x) 3. Add fresh medium treat->wash recover Incubate for Recovery (Various Time Points) wash->recover assay Perform Cellular Assay recover->assay analyze Analyze Data: Compare Washout vs. Continuous Treatment assay->analyze

Caption: Experimental workflow for a washout experiment.

Negative_Control_Logic start Observe Cellular Phenotype with DNP-Containing Compound test_neg_ctrl Test Structurally Similar Negative Control (with DNP) start->test_neg_ctrl phenotype_present Phenotype is Present test_neg_ctrl->phenotype_present Yes phenotype_absent Phenotype is Absent test_neg_ctrl->phenotype_absent No conclusion_off_target Conclusion: Phenotype is likely an OFF-TARGET effect of DNP phenotype_present->conclusion_off_target conclusion_on_target Conclusion: Phenotype is likely an ON-TARGET effect phenotype_absent->conclusion_on_target

Caption: Logic for using a negative control to identify off-target effects.

References

Technical Support Center: Strategies to Reduce Mitochondrial Toxicity of DNP-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on mitigating the mitochondrial toxicity associated with 2,4-dinitrophenol (DNP) and its derivatives. The information is presented in a question-and-answer format, including troubleshooting guides, detailed experimental protocols, and comparative data to facilitate safer and more effective research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of DNP-induced mitochondrial toxicity?

A1: 2,4-Dinitrophenol (DNP) is a classical mitochondrial uncoupler. It acts as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient that is essential for ATP synthesis.[1][2][3][4] This uncoupling of oxidative phosphorylation leads to a rapid decrease in cellular ATP production and an increase in oxygen consumption as the cell tries to compensate.[1] The energy from the proton gradient is lost as heat, which can lead to a dangerous and uncontrolled increase in body temperature (hyperthermia), a hallmark of DNP toxicity. At high doses, this can cause cell death and organ damage.

Q2: Are there newer DNP-based compounds or analogs with a better safety profile?

A2: Yes, significant research has focused on developing safer mitochondrial uncouplers. Key strategies include:

  • Novel Chemical Scaffolds: Compounds like BAM15 have been developed, which induce mitochondrial uncoupling with a wider therapeutic window and lower toxicity compared to DNP. Studies in mice show BAM15 can decrease body fat mass without affecting body temperature or food intake.

  • Prodrug Formulations: MP201 is a prodrug of DNP designed for slower release and conversion to the active DNP molecule. This approach significantly lowers the peak plasma concentration (Cmax), reducing the risk of acute toxicity while extending the therapeutic effect.

  • Controlled-Release Formulations: A controlled-release mitochondrial protonophore (CRMP) of DNP has been developed. This formulation also lowers peak plasma levels, which has been shown to reverse type 2 diabetes and fatty liver disease in rats without the toxicity observed with standard DNP.

Q3: What is "mild uncoupling" and how does it relate to reducing toxicity?

A3: Mild uncoupling refers to a modest increase in the proton leak across the inner mitochondrial membrane that does not severely impair ATP synthesis but is sufficient to stimulate an adaptive cellular stress response. This concept, often linked to hormesis, suggests that low doses of DNP can be neuroprotective and beneficial. Mild uncoupling can activate signaling pathways involved in stress resistance, such as those involving CREB and BDNF, and can reduce the production of mitochondrial reactive oxygen species (ROS). The therapeutic goal of newer DNP-based strategies is to maintain this state of mild uncoupling without progressing to the excessive uncoupling that causes severe toxicity.

Troubleshooting Guide for In Vitro Experiments

Issue 1: High cell death observed even at low concentrations of my DNP analog.

Possible Cause Troubleshooting Step
Narrow Therapeutic Window: The compound may have a very narrow range between its effective concentration and its toxic concentration. Classical uncouplers like FCCP and DNP are known for this.
Off-Target Effects: The compound may have other cytotoxic effects unrelated to mitochondrial uncoupling.
Cell Line Sensitivity: Different cell lines have varying dependence on oxidative phosphorylation and may be more sensitive to uncouplers.
Incorrect Concentration: Calculation error or issue with stock solution stability.

Solution:

  • Perform a detailed dose-response curve: Use a wider range of concentrations with smaller increments to precisely determine the EC50 (effective concentration) for uncoupling and the IC50 (inhibitory concentration) for cytotoxicity.

  • Compare with a known uncoupler: Run a parallel experiment with a well-characterized uncoupler like BAM15, which has a wider therapeutic window, to benchmark your compound's performance.

  • Assess apoptosis: Use a Caspase 3/7 activation assay to determine if cell death is occurring via apoptosis. BAM15 has been shown to induce significantly less caspase activation than DNP or FCCP at equivalent concentrations.

  • Verify stock solutions: Re-measure the concentration and check for precipitation. Prepare fresh stock solutions if necessary.

Issue 2: My oxygen consumption rate (OCR) data is inconsistent or shows inhibition at high uncoupler concentrations.

Possible Cause Troubleshooting Step
Over-uncoupling/Inhibition: Excessive concentrations of uncouplers can collapse the proton gradient entirely, inhibiting the electron transport chain and reducing OCR.
Substrate Depletion: The high metabolic rate induced by uncoupling can rapidly deplete substrates in the assay medium.
Incorrect Titration: The optimal concentration for maximal OCR has not been identified for the specific cell line being used.

Solution:

  • Titrate the uncoupler: This is a critical step. For every new compound and cell line, perform a titration experiment to find the concentration that gives the maximal OCR. Start with a low concentration and increase it stepwise.

  • Check for inhibition: The OCR should plateau and then may decrease at supra-optimal concentrations. The ideal concentration for experiments is the one that gives the maximal, sustained OCR.

  • Ensure appropriate media: Use an assay medium, such as Seahorse XF RPMI, supplemented with sufficient substrates like glucose, pyruvate, and glutamine to support the increased metabolic demand.

  • Monitor ECAR: Simultaneously measure the extracellular acidification rate (ECAR). A sharp increase in ECAR alongside crashing OCR can indicate a shift to glycolysis due to mitochondrial failure.

Quantitative Data Summary

Table 1: Comparative Toxicity of Mitochondrial Uncouplers

Compound Assay Cell Line Concentration Result Reference
BAM15 Caspase 3/7 Activation C2C12 myotubes 5 µM No significant activation
DNP Caspase 3/7 Activation C2C12 myotubes 5 µM Significant activation (p=0.030 vs BAM15)
FCCP Caspase 3/7 Activation C2C12 myotubes 10 µM Significant activation
BAM15 Caspase 3/7 Activation C2C12 myotubes 40 µM No significant activation

| DNP | Caspase 3/7 Activation | C2C12 myotubes | 40 µM | Significant activation (p=0.018 vs BAM15) | |

Table 2: Pharmacokinetic and Safety Profile of Modified DNP Formulations in Rats

Formulation Parameter Dose Value Comparison Reference
DNP (MP101) Peak Plasma (Cmax) 5 mg/kg High ~20x higher than MP201
Prodrug (MP201) Peak Plasma (Cmax) 5 mg/kg (equivalent) Low ~20x lower than DNP
DNP (MP101) Elimination Phase 5 mg/kg Shorter ~3x shorter than MP201
Prodrug (MP201) Elimination Phase 5 mg/kg (equivalent) Longer ~3x longer than DNP
DNP 5-Day NOAEL* - 0.5 mg/kg -
CRMP 5-Day NOAEL* - 100 mg/kg 200x greater than DNP
DNP LD50** - Lower -
CRMP LD50** - >10x higher >10x safer than DNP

*NOAEL: No Observed Adverse Effect Level **LD50: Median Lethal Dose

Key Experimental Protocols

Protocol: Assessment of Mitochondrial Membrane Potential (MMP) using JC-1

This protocol is adapted for use with a 96-well plate and a fluorescence plate reader.

Materials:

  • JC-1 Mitochondrial Membrane Potential Assay Kit (contains JC-1 dye and assay buffer)

  • CCCP or FCCP (positive control for depolarization)

  • 96-well black, clear-bottom culture plates

  • Fluorescence microplate reader with filter sets for green (~485nm Ex / ~535nm Em) and red (~540nm Ex / ~590nm Em) fluorescence.

Procedure:

  • Cell Plating: Seed cells in a 96-well black plate at a density of 5 x 10⁴ to 5 x 10⁵ cells/well in 100 µL of culture medium. Incubate overnight.

  • Compound Treatment: Treat cells with your DNP-based compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for depolarization (e.g., 5-10 µM CCCP). Incubate for the desired treatment period.

  • JC-1 Staining Solution Preparation: Prepare the JC-1 working solution by diluting the JC-1 stock (typically 200µM in DMSO) to a final concentration of 1-10 µM in pre-warmed cell culture medium. The optimal concentration should be determined for your cell type.

  • Staining: Remove the medium from the wells and add 100 µL of the JC-1 working solution to each well.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 15-30 minutes, protected from light.

  • Washing: Centrifuge the plate at 400 x g for 5 minutes. Carefully aspirate the supernatant and wash the cells by adding 100-200 µL of pre-warmed 1X Assay Buffer. Centrifuge again and aspirate the buffer.

  • Measurement: Add 100 µL of 1X Assay Buffer to each well. Read the fluorescence immediately on a plate reader.

    • Red Fluorescence (J-aggregates): Ex/Em ~540/590 nm (indicates high MMP, healthy mitochondria).

    • Green Fluorescence (JC-1 monomers): Ex/Em ~485/535 nm (indicates low MMP, depolarized mitochondria).

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization and potential toxicity.

Protocol: Measurement of Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer

This protocol describes a typical mitochondrial stress test.

Materials:

  • Agilent Seahorse XF Analyzer (e.g., XFe96 or XF Pro)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Cell Mito Stress Test Kit (contains Oligomycin, FCCP, Rotenone & Antimycin A)

  • Seahorse XF Assay Medium (e.g., XF RPMI) supplemented with glucose, pyruvate, and glutamine.

Procedure:

  • Hydrate Sensor Cartridge: Add 200 µL of Seahorse XF Calibrant to each well of the utility plate and place the sensor cartridge on top. Incubate overnight at 37°C in a non-CO₂ incubator.

  • Plate Cells: Seed cells into a Seahorse XF microplate at a pre-determined optimal density. Allow cells to adhere and grow.

  • Prepare for Assay: One hour before the assay, replace the growth medium with 180 µL of pre-warmed Seahorse XF assay medium. Place the cell plate in a 37°C non-CO₂ incubator.

  • Load Injection Ports: Prepare stock solutions of your DNP-based compound and the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A). Load the appropriate volumes into the injection ports of the hydrated sensor cartridge.

    • Port A: Your DNP compound or vehicle control.

    • Port B: Oligomycin (inhibits ATP synthase).

    • Port C: FCCP (uncoupler, induces maximal respiration).

    • Port D: Rotenone/Antimycin A (inhibit Complex I and III, shuts down mitochondrial respiration).

  • Run Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the utility plate with your cell culture plate. Run the assay protocol.

  • Data Analysis: The software will calculate OCR in real-time. Key parameters to analyze are:

    • Basal Respiration: The initial OCR before any injections.

    • ATP-Linked Respiration: The decrease in OCR after Oligomycin injection.

    • Maximal Respiration: The peak OCR after FCCP injection.

    • Spare Respiratory Capacity: The difference between maximal and basal respiration.

    • Proton Leak: The OCR remaining after Oligomycin injection. An effective uncoupler will increase basal respiration. A toxic compound may reduce maximal respiration or spare respiratory capacity.

Protocol: Measurement of Cellular ATP Levels using a Luciferase-Based Assay

This protocol is a general guide for a homogeneous, plate-based assay.

Materials:

  • Luciferase-based ATP assay kit (contains luciferase/luciferin reagent and ATP standards)

  • Opaque-walled 96-well plates (suitable for luminescence)

  • Luminometer

Procedure:

  • Cell Plating: Seed cells in an opaque-walled 96-well plate and incubate overnight.

  • Compound Treatment: Treat cells with your DNP-based compounds. Include vehicle controls and a positive control known to deplete ATP.

  • ATP Standard Curve: Prepare a series of ATP standards in the same medium or buffer as your cells, following the kit manufacturer's instructions.

  • Reagent Preparation: Prepare the ATP detection cocktail containing luciferase and luciferin according to the kit protocol. This should be done fresh.

  • Lysis and Luminescence Reaction: Add a volume of the ATP detection cocktail equal to the volume of cell culture medium in the well (e.g., add 100 µL reagent to 100 µL of cells in medium). This single-step reagent typically lyses the cells to release ATP and initiates the luminescent reaction.

  • Incubation: Incubate the plate for the time recommended by the manufacturer (usually 5-10 minutes at room temperature) to allow the signal to stabilize.

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Subtract the background luminescence from all readings. Use the ATP standard curve to calculate the ATP concentration in each experimental sample. A decrease in ATP levels indicates mitochondrial toxicity.

Visualizations: Signaling Pathways and Workflows

DNP_Toxicity_Workflow cluster_strategy Strategy to Reduce Toxicity cluster_assay Toxicity Assessment cluster_outcome Desired Outcome S1 Novel Analogs (e.g., BAM15) A1 Measure MMP (JC-1 Assay) S1->A1 A2 Measure OCR (Seahorse Assay) S1->A2 A3 Measure ATP Levels (Luciferase Assay) S1->A3 A4 Measure Cytotoxicity (Caspase 3/7) S1->A4 O2 Wider Therapeutic Window S1->O2 S2 Prodrugs (e.g., MP201) S2->A1 S2->A2 S2->A3 S2->A4 O1 Reduced Peak Plasma Concentration (Cmax) S2->O1 O4 Minimal Hyperthermia & Cell Death S2->O4 S3 Controlled Release (e.g., CRMP) S3->A1 S3->A2 S3->A3 S3->A4 S3->O1 S3->O4 S4 Low Dose / Mild Uncoupling S4->A1 S4->A2 S4->A3 S4->A4 O3 Maintained ATP Production S4->O3 A1->O3 A2->O3 A3->O3 A4->O4 Mild_Uncoupling_Signaling cluster_mito Mitochondrion cluster_cyto Cytosolic Signaling cluster_nuclear Nuclear Response DNP Low-Dose DNP (Mild Uncoupling) ProtonLeak ↑ Proton Leak DNP->ProtonLeak CREB ↑ pCREB DNP->CREB  Ca2+/cAMP mTOR ↓ mTOR Signaling DNP->mTOR ROS ↓ ROS Production ProtonLeak->ROS Ca ↓ Ca2+ Overload ProtonLeak->Ca AMPK ↑ AMPK Activation ProtonLeak->AMPK Outcome Adaptive Stress Response & Neuroprotection ROS->Outcome Ca->Outcome p38 ↑ p38 MAPK AMPK->p38 PGC1a ↑ PGC-1α AMPK->PGC1a BDNF ↑ BDNF Expression CREB->BDNF Autophagy ↑ Autophagy Genes mTOR->Autophagy (inhibition removed) PGC1a->BDNF BDNF->Outcome Autophagy->Outcome

References

Technical Support Center: Optimizing DNP-PEG3-DNP-Mediated Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a molecule designated "DNP-PEG3-DNP" for targeted protein degradation. The following guide is based on established principles for optimizing incubation time with bifunctional protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs), and is intended to serve as a general framework for researchers working with novel degrader molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing the incubation time for a protein degrader?

A1: The primary goal is to identify the time point at which the target protein is maximally degraded (Dmax) at a specific concentration of the degrader. This is crucial for establishing a clear experimental window to observe the phenotypic consequences of target protein loss and for determining the kinetic profile of the degradation process.

Q2: What are the key factors that influence the optimal incubation time?

A2: Several factors can affect the optimal incubation time, including:

  • Cell type and passage number: Different cell lines can have varying protein synthesis rates and ubiquitin-proteasome system (UPS) capacities.

  • Target protein half-life: Proteins with a long half-life will generally require a longer incubation time to achieve significant degradation.

  • Degrader concentration: The concentration of the degrader will influence the rate of ternary complex formation and subsequent degradation.

  • Mechanism of action of the degrader: The specific E3 ligase recruited and the efficiency of ubiquitination and proteasomal degradation play a role.[1][2][3]

Q3: Is a longer incubation time always better for achieving maximum degradation?

A3: Not necessarily. Prolonged incubation times can lead to secondary effects, such as cellular toxicity, off-target effects, or the development of resistance mechanisms (e.g., upregulation of target protein synthesis). It is important to identify a time point that balances maximal degradation with minimal confounding effects.

Q4: How can I be sure that the observed decrease in protein levels is due to degradation and not just inhibition of synthesis?

A4: To confirm that the protein loss is due to degradation, you can perform a cycloheximide (CHX) chase experiment. CHX is a protein synthesis inhibitor. By treating cells with your degrader in the presence of CHX, you can isolate the effect on protein degradation.

Troubleshooting Guide

Issue 1: No degradation of the target protein is observed at any time point.

  • Question: I have treated my cells with the this compound degrader across a time course (e.g., 2, 4, 8, 12, 24 hours), but I do not see any reduction in my target protein levels by Western blot. What could be the problem?

  • Answer: There are several potential reasons for a lack of degradation:

    • Incorrect Degrader Concentration: The concentration of the degrader may be too low to effectively induce ternary complex formation. Conversely, at very high concentrations, a "hook effect" can occur, where the formation of binary complexes is favored over the productive ternary complex, leading to reduced degradation. It is recommended to perform a dose-response experiment at a fixed time point to identify an optimal concentration range.

    • Cell Permeability: The degrader may not be efficiently entering the cells. You can assess cell permeability using analytical methods such as LC-MS/MS to measure the intracellular concentration of the compound.

    • Target Engagement: The degrader may not be binding to the target protein or the E3 ligase. Target engagement can be confirmed using techniques like cellular thermal shift assay (CETSA) or fluorescence polarization (FP).

    • E3 Ligase Expression: The E3 ligase that your degrader is designed to recruit may not be expressed at sufficient levels in your chosen cell line. Check the expression level of the intended E3 ligase by Western blot or qPCR.

    • Proteasome Activity: The proteasome may be inhibited in your experimental system. You can use a proteasome activity probe or treat with a known proteasome inhibitor as a negative control.

Issue 2: The degradation effect is transient, with protein levels recovering at later time points.

  • Question: I see significant degradation of my target protein at 8 hours, but by 24 hours, the protein levels have returned to baseline. Why is this happening?

  • Answer: This phenomenon is often due to a cellular compensatory mechanism. The cell may upregulate the transcription and translation of the target protein to counteract its degradation. To investigate this, you can measure the mRNA levels of your target protein by qPCR at the same time points. If you observe an increase in mRNA levels, it suggests a transcriptional feedback loop.

Issue 3: High variability is observed between replicate experiments.

  • Question: My time-course experiments are showing inconsistent results from one day to the next. How can I improve the reproducibility of my assay?

  • Answer: High variability can be caused by several factors:

    • Cell Culture Conditions: Ensure that your cells are healthy, within a consistent passage number range, and plated at a consistent density for each experiment.

    • Reagent Preparation: Prepare fresh dilutions of your degrader from a concentrated stock for each experiment. Ensure thorough mixing.

    • Experimental Timing: Be precise with your incubation times and sample collection procedures.

    • Downstream Analysis: For Western blotting, ensure consistent protein loading, efficient transfer, and use of validated antibodies. Normalize your target protein signal to a stable loading control.

Data Presentation

When presenting data from a time-course experiment, it is essential to be clear and quantitative. Below is an example of how to structure your data in a table.

Table 1: Time-Dependent Degradation of Target Protein X by this compound

Incubation Time (hours)Normalized Target Protein Level (Mean ± SD, n=3)% Degradation
0 (Vehicle Control)1.00 ± 0.080%
20.85 ± 0.1215%
40.52 ± 0.0948%
80.21 ± 0.0579%
120.15 ± 0.0485%
240.18 ± 0.0682%

Experimental Protocols

Protocol: Time-Course Experiment to Determine Optimal Incubation Time

1. Cell Plating: a. Culture your cells of interest to ~80% confluency. b. Trypsinize and count the cells. c. Plate the cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will ensure they are in the log growth phase and do not become over-confluent by the end of the experiment. d. Allow the cells to adhere and recover for 24 hours.

2. Compound Treatment: a. Prepare a stock solution of your this compound degrader in a suitable solvent (e.g., DMSO). b. On the day of the experiment, prepare working solutions of the degrader at the desired final concentration by diluting the stock in cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of the solvent). c. Aspirate the old medium from the cells and replace it with the medium containing the degrader or the vehicle control. d. Incubate the cells at 37°C and 5% CO2 for the desired time points (e.g., 0, 2, 4, 8, 12, 24 hours).

3. Sample Collection and Lysis: a. At each time point, aspirate the medium and wash the cells once with ice-cold PBS. b. Add an appropriate volume of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, vortexing occasionally. e. Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the cell debris. f. Transfer the supernatant (protein lysate) to a new tube.

4. Protein Quantification and Analysis: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay). b. Normalize the protein concentrations of all samples with lysis buffer. c. Prepare samples for Western blotting by adding Laemmli buffer and boiling. d. Perform SDS-PAGE and Western blot analysis using a primary antibody against your target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin). e. Develop the blot and quantify the band intensities using densitometry software. f. Normalize the target protein band intensity to the loading control for each sample. g. Calculate the percentage of degradation relative to the vehicle-treated control.

Visualizations

G cluster_0 Mechanism of Action Degrader This compound Ternary Ternary Complex (Target-Degrader-E3) Degrader->Ternary Target Target Protein Target->Ternary E3 E3 Ligase E3->Ternary Ubiquitination Ubiquitination Ternary->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Caption: General mechanism of a bifunctional protein degrader.

G cluster_1 Workflow for Optimizing Incubation Time Start Start DoseResponse Perform Dose-Response (e.g., 24h) to find optimal concentration Start->DoseResponse End End IsDegradationObserved Degradation Observed? DoseResponse->IsDegradationObserved TimeCourse Perform Time-Course (at optimal concentration) Analyze Analyze Data (Western Blot, Densitometry) TimeCourse->Analyze IsTimeOptimal Time Point Optimal? Analyze->IsTimeOptimal Determine Determine Optimal Time (e.g., T_Dmax) Determine->End IsDegradationObserved->End No (Troubleshoot) IsDegradationObserved->TimeCourse Yes IsTimeOptimal->TimeCourse No (Refine time points) IsTimeOptimal->Determine Yes

Caption: Logical workflow for optimizing degrader incubation time.

References

Troubleshooting guide for failed DNP-PEG3-DNP experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DNP-PEG3-DNP in experimental settings, particularly for inducing mast cell degranulation.

Frequently Asked Questions (FAQs)

Q1: My this compound experiment is not showing any mast cell degranulation. What are the possible causes?

A1: A lack of degranulation in your experiment can stem from several factors. A primary reason is suboptimal concentration of this compound. Mast cell activation by crosslinking IgE receptors typically follows a bell-shaped dose-response curve.[1] This means that concentrations that are too low will not sufficiently crosslink receptors to initiate a signal, while concentrations that are too high can cause supraoptimal inhibition.

Other potential causes include:

  • Issues with Cell Health: Ensure your mast cells (e.g., RBL-2H3, BMMCs) are healthy and viable. Over-passaged or unhealthy cells may not respond optimally.

  • Incorrect IgE Sensitization: Inadequate sensitization with anti-DNP IgE will result in an insufficient number of receptors on the cell surface to be crosslinked by this compound.

  • Problems with Assay Reagents: Verify the integrity of your buffers, particularly the pH, and ensure that the substrate for your degranulation assay (e.g., pNAG for β-hexosaminidase assay) is not expired and has been stored correctly.[2]

  • Procedural Errors: Incorrect incubation times or temperatures can affect the outcome.

Q2: I'm observing a decrease in degranulation at higher concentrations of this compound. Is this expected?

A2: Yes, this is an expected phenomenon known as supraoptimal inhibition . Mast cell activation via FcεRI crosslinking exhibits a bell-shaped response curve. At very high antigen concentrations, instead of forming effective crosslinks between two IgE molecules, each individual IgE molecule may become saturated with a this compound molecule, leading to a reduction in the crosslinking events necessary to trigger the downstream signaling cascade for degranulation.[1]

Q3: What are the optimal concentrations for anti-DNP IgE and this compound?

A3: The optimal concentrations can vary depending on the cell type and experimental conditions. However, a good starting point for optimization is to sensitize mast cells with anti-DNP IgE in the range of 0.1-1.0 µg/mL.[3][4] For the DNP-antigen, a titration is crucial. Based on studies with DNP-HSA, a range from 1 ng/mL to 1000 ng/mL is often tested to identify the optimal concentration for degranulation. It is highly recommended to perform a dose-response experiment to determine the optimal concentration of this compound for your specific system.

Q4: How can I be sure that my β-hexosaminidase assay is working correctly?

A4: To validate your β-hexosaminidase assay, you should include several important controls:

  • Positive Control: Use a known secretagogue like the calcium ionophore A23187 or compound 48/80 to induce degranulation independently of the IgE-DNP interaction. This will confirm that the cells are capable of degranulating and that the assay can detect it.

  • Lysis Control: A sample of cells lysed with a detergent like Triton X-100 will represent the total amount of β-hexosaminidase in the cells and serves as a 100% release control for calculating the percentage of degranulation.

  • Blank Control: Wells containing only buffer and substrate will allow you to subtract any background absorbance.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your this compound experiments in a question-and-answer format.

Problem Potential Cause Recommended Solution
No degranulation observed in any experimental group. 1. Suboptimal this compound concentration: The concentration may be too low or in the supraoptimal range.Perform a dose-response curve with a wide range of this compound concentrations (e.g., 0.1 ng/mL to 10 µg/mL) to identify the optimal concentration.
2. Ineffective IgE sensitization: The concentration of anti-DNP IgE may be too low, or the incubation time was insufficient.Sensitize cells overnight with a concentration of 0.1-1.0 µg/mL of anti-DNP IgE.
3. Poor cell health: Cells may be stressed, dead, or have been passaged too many times.Use cells at a low passage number and ensure high viability before starting the experiment.
4. Assay buffer pH is incorrect: The pH of the buffer used for stimulation and the assay is critical.Check and adjust the pH of all buffers to the recommended values for the specific assay.
High background degranulation in control wells (unstimulated cells). 1. Rough cell handling: Mechanical stress during washing or pipetting can cause premature degranulation.Handle cells gently. When washing, centrifuge at low speed and resuspend the pellet carefully.
2. Contaminated reagents: Reagents may be contaminated with substances that trigger degranulation.Use fresh, sterile reagents.
3. Spontaneous degranulation of cells: Some mast cell lines can be prone to spontaneous degranulation if they are too dense or stressed.Plate cells at an optimal density and ensure they are not stressed before the experiment.
Inconsistent results between replicate wells. 1. Inaccurate pipetting: Small variations in the volumes of cells, IgE, or this compound can lead to significant differences.Use calibrated pipettes and ensure thorough mixing of all solutions before aliquoting.
2. Uneven cell distribution: If cells are not evenly distributed in the plate, some wells will have more cells than others.Gently swirl the cell suspension before and during plating to ensure a uniform distribution.
3. Edge effects in the microplate: Wells on the edge of the plate can experience different temperature and evaporation rates.Avoid using the outermost wells of the plate for your experimental samples. Fill them with buffer to maintain humidity.

Experimental Protocols

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol is a general guideline for inducing mast cell degranulation using this compound and measuring the release of β-hexosaminidase. It is recommended to optimize conditions for your specific cell line and reagents.

Materials:

  • Mast cells (e.g., RBL-2H3)

  • Complete culture medium

  • Anti-DNP IgE

  • This compound

  • Tyrode's Buffer (or other suitable physiological buffer)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

  • Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5)

  • Triton X-100 (for cell lysis)

  • 96-well flat-bottom plates

  • Plate reader capable of measuring absorbance at 405 nm

Procedure:

Day 1: Cell Seeding and Sensitization

  • Seed mast cells in a 96-well plate at a density of 1-2 x 10^5 cells/well in complete culture medium.

  • Add anti-DNP IgE to each well to a final concentration of 0.1-1.0 µg/mL.

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

Day 2: Stimulation and Degranulation Assay

  • Prepare a stock solution of this compound and perform serial dilutions in Tyrode's buffer to create a range of concentrations for your dose-response experiment.

  • Gently wash the sensitized cells twice with warm Tyrode's buffer to remove unbound IgE.

  • Add 100 µL of Tyrode's buffer to each well.

  • Add 10 µL of your this compound dilutions to the appropriate wells. Include a negative control (buffer only) and a positive control (e.g., A23187).

  • Incubate the plate at 37°C for 30-60 minutes.

  • Centrifuge the plate at 300 x g for 5 minutes at 4°C to pellet the cells.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • To the remaining cells in the original plate, add 50 µL of 0.5% Triton X-100 to lyse the cells. This will be your total release sample.

  • Add 50 µL of the pNAG substrate solution to each well of the supernatant plate and the lysate plate.

  • Incubate both plates at 37°C for 60-90 minutes.

  • Stop the reaction by adding 150 µL of stop solution to each well.

  • Read the absorbance at 405 nm using a plate reader.

Data Analysis: Calculate the percentage of β-hexosaminidase release for each sample using the following formula:

% Degranulation = (Absorbance of Supernatant / Absorbance of Lysate) x 100

Visualizations

Experimental Workflow for Mast Cell Degranulation Assay

G cluster_day1 Day 1: Seeding and Sensitization cluster_day2 Day 2: Stimulation and Assay seed Seed Mast Cells sensitize Add Anti-DNP IgE seed->sensitize incubate1 Incubate Overnight sensitize->incubate1 wash Wash Cells incubate1->wash add_buffer Add Buffer wash->add_buffer stimulate Add this compound add_buffer->stimulate incubate2 Incubate 30-60 min stimulate->incubate2 centrifuge Centrifuge incubate2->centrifuge transfer_sup Transfer Supernatant centrifuge->transfer_sup lyse Lyse Cells centrifuge->lyse add_substrate Add pNAG Substrate transfer_sup->add_substrate lyse->add_substrate incubate3 Incubate 60-90 min add_substrate->incubate3 add_stop Add Stop Solution incubate3->add_stop read Read Absorbance at 405nm add_stop->read

Caption: Workflow for this compound induced mast cell degranulation assay.

FcεRI Signaling Pathway

G DNP_PEG3_DNP This compound FceRI FcεRI DNP_PEG3_DNP->FceRI Crosslinks IgE Anti-DNP IgE IgE->FceRI Binds to Lyn Lyn FceRI->Lyn Activates Syk Syk FceRI->Syk Recruits & Activates Lyn->FceRI Phosphorylates ITAMs LAT LAT Syk->LAT PLCg PLCγ LAT->PLCg IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Degranulation Degranulation Ca_release->Degranulation MAPK MAPK Pathway PKC->MAPK PKC->Degranulation Cytokine_Production Cytokine Production MAPK->Cytokine_Production

Caption: Simplified FcεRI signaling cascade leading to mast cell degranulation.

References

Validation & Comparative

A Comparative Analysis of PROTAC Linkers: Polyethylene Glycol (PEG) vs. Alkyl Chains

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome. The linker connecting the POI-binding and E3-binding ligands is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and ability to induce a productive ternary complex.

This guide provides an objective comparison between two of the most common classes of PROTAC linkers: flexible polyethylene glycol (PEG) chains and alkyl chains. We will explore how their distinct physicochemical properties impact overall PROTAC performance, supported by experimental data and detailed protocols for evaluation. One example of a commercially available PEG-based linker is DNP-PEG3-DNP, which incorporates dinitrophenyl (DNP) moieties and a three-unit PEG chain[1]. While specific performance data for PROTACs built with this particular linker is not extensively published, its PEG basis allows us to contextualize it within the broader PEG-linker class.

Quantitative Performance Comparison: PEG vs. Alkyl Linkers

The efficacy of a PROTAC is primarily measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved)[2][3]. The choice of linker—its composition, length, and flexibility—profoundly affects these parameters.

PEG linkers, composed of repeating ethylene glycol units, are known to enhance the hydrophilicity and aqueous solubility of PROTAC molecules. This can be advantageous for improving bioavailability. In contrast, alkyl chains are more hydrophobic, which can improve cell permeability but may lead to issues with solubility. The optimal linker is highly dependent on the specific target and E3 ligase pair, often requiring empirical testing.

Below is a summary table compiled from representative studies that illustrates the general performance differences observed between PEG and alkyl-based linkers.

Linker TypeTarget Protein (E3 Ligase)Key Performance MetricsObservations & PropertiesReference
Alkyl Chain CRBN (CRBN)Concentration-dependent degradationSimple, synthetically accessible, provides high flexibility. Hydrophobicity improves cell permeability but can decrease solubility.
PEG Linker CRBN (CRBN)Weak to no degradation observed with 3 PEG units vs. a 9-atom alkyl chain.Hydrophilic nature improves solubility. Approximately 54-65% of reported PROTACs utilize PEG linkers, often in combination with alkyl segments.
Alkyl/Ether BTK (Various)Degradation observed with linkers of 12-29 atoms (DC50 = 3 nM, Dmax = 96% for 21-atom linker). No degradation below 12 atoms.Flexible nature is crucial for accommodating a range of lengths to enable productive ternary complex formation.
PEG Linker GeneralCan improve drug-like properties and bioavailability.May have reduced metabolic stability in vivo compared to alkyl-based linkers.

Signaling Pathways and Experimental Workflows

To understand how different linkers are evaluated, it is essential to visualize the underlying biological mechanism and the experimental processes used for their comparison.

PROTAC Mechanism of Action

A PROTAC's function hinges on its ability to bridge the target protein and an E3 ligase, forming a ternary complex. The linker's length and flexibility are critical for achieving an optimal conformation that allows the E3 ligase to ubiquitinate the target, marking it for proteasomal degradation.

PROTAC_Mechanism cluster_cell Cell Interior cluster_ternary Ternary Complex Formation PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI & recruits E3 POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental Workflow for Linker Comparison

Evaluating and comparing PROTAC linkers involves a systematic workflow, starting from cell treatment to quantitative analysis of protein degradation.

Experimental_Workflow A 1. Cell Culture & Treatment Treat cells with PROTACs (e.g., PEG vs. Alkyl linker) B 2. Cell Lysis Prepare whole-cell lysates. Add protease inhibitors. A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE & Western Blot Separate proteins by size and transfer to a membrane. C->D E 5. Immunoblotting Probe with primary antibody for POI and loading control. D->E F 6. Detection & Imaging Use HRP-conjugated secondary antibody and chemiluminescence. E->F G 7. Data Analysis Quantify band intensity. Calculate % degradation. F->G H 8. Determine DC50 & Dmax Plot dose-response curves. G->H

Caption: Workflow for determining PROTAC efficacy (DC50/Dmax).

Detailed Experimental Protocols

Accurate comparison of PROTAC linkers requires robust and reproducible experimental methods. Below are protocols for key assays used in PROTAC evaluation.

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.

1. Cell Treatment:

  • Plate cells at a suitable density and allow them to adhere overnight.

  • Treat cells with a serial dilution of the PROTAC compound (and a vehicle control, e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C.

2. Lysate Preparation:

  • After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to prevent protein degradation.

  • Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.

  • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

3. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • Normalize all samples to the same protein concentration with lysis buffer.

  • Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

4. SDS-PAGE and Western Blotting:

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting and Detection:

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

6. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the corresponding loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.

Protocol 2: Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for PROTAC activity. Several biophysical assays can measure this interaction.

A. Surface Plasmon Resonance (SPR): This assay measures binding events in real-time to determine kinetics and affinity.

  • Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL) onto an SPR sensor chip surface.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the E3 ligase surface to measure their direct binding affinity.

    • Separately, inject a series of concentrations of the PROTAC mixed with the target protein over a non-derivatized reference channel to determine their affinity.

  • Ternary Complex Analysis: Inject a constant concentration of the target protein mixed with a serial dilution of the PROTAC over the immobilized E3 ligase surface.

  • Data Analysis: Analyze the resulting sensorgrams to determine the binding affinities (KD) and kinetic parameters (kon, koff). Calculate the cooperativity factor (α) by comparing the binding affinities of the binary and ternary interactions. A cooperativity value >1 indicates that the presence of one protein partner enhances binding to the other.

B. NanoBRET™ Ternary Complex Assay (In-Cell): This assay measures protein proximity within living cells.

  • Cell Line Preparation: Co-transfect a human cell line (e.g., HEK293T) with expression vectors for the target protein fused to NanoLuc® luciferase (the energy donor) and an E3 ligase component (e.g., VHL) fused to HaloTag® (the energy acceptor).

  • Assay Procedure:

    • Add the HaloTag® fluorescent ligand to the cells to label the acceptor protein.

    • Add the NanoLuc® substrate.

    • Treat the cells with a dilution series of the PROTAC.

  • Detection: Measure both the donor emission (luminescence) and the acceptor emission (fluorescence).

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). An increase in this ratio upon PROTAC addition indicates the formation of the ternary complex. This assay can confirm that complex formation occurs in a physiological context.

References

Comparative Guide to Western Blot Analysis for Confirming DNP-PEG3-DNP-Induced Protein Loss

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Western blot analysis against alternative methods for validating protein loss induced by DNP-PEG3-DNP, a putative Proteolysis Targeting Chimera (PROTAC). This guide includes detailed experimental protocols, quantitative data comparisons, and a visual workflow to facilitate a comprehensive understanding of these techniques.

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3][4] Confirming the degradation of the target protein is a critical step in evaluating the efficacy of a PROTAC.[5]

Quantitative Comparison of Protein Degradation Analysis Methods

While Western blot is a conventional and widely trusted method for assessing protein degradation, several alternative techniques offer advantages in terms of throughput, quantification, and speed. The following table summarizes the key performance metrics of Western blot compared to its alternatives.

Technique Principle Throughput Quantitative Capability Speed Key Advantages Key Disadvantages
Western Blot Size-based protein separation via SDS-PAGE followed by antibody-based detection on a membrane.Low to MediumSemi-quantitative to QuantitativeSlowWidely accessible, visual confirmation of protein size.Time-consuming, labor-intensive, requires specific antibodies.
Capillary Western Blot (e.g., Jess) Automated capillary-based protein separation and immunodetection.HighFully QuantitativeFastHigh reproducibility, low sample volume, automated workflow.Requires specialized instrumentation.
HiBiT-Based Luminescence Assay Detection of a small peptide tag (HiBiT) fused to the target protein, which reconstitutes a functional luciferase.HighFully QuantitativeFastNo antibodies required, high sensitivity, suitable for live-cell assays.Requires genetic modification of the target protein.
In-Cell Western™ Assay Microplate-based immunofluorescent detection of proteins in fixed cells.HighQuantitativeMediumHigher throughput than traditional Westerns, no cell lysis or gel electrophoresis.Potential for high background, requires careful optimization.
Mass Spectrometry (Proteomics) Identification and quantification of proteins and their post-translational modifications.HighFully QuantitativeSlowUnbiased and comprehensive protein profiling, can identify off-target effects.Requires specialized expertise and instrumentation, complex data analysis.
ELISA (Enzyme-Linked Immunosorbent Assay) Antibody-based capture and detection of a specific protein in a microplate format.HighQuantitativeFastHigh throughput, sensitive, and cost-effective for specific targets.Prone to antibody cross-reactivity, does not provide information on protein size.

Experimental Protocols

Below are detailed protocols for the key experiments discussed.

1. Western Blot Protocol for this compound-Induced Protein Degradation

This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with increasing concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations of all samples with lysis buffer and add Laemmli sample buffer.

    • Denature the samples by heating at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting and Detection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein band to a loading control (e.g., GAPDH, β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • From this data, a dose-response curve can be generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

2. HiBiT-Based Luminescence Assay Protocol

  • Cell Line Generation:

    • Genetically fuse the HiBiT tag to the N- or C-terminus of the target protein using CRISPR/Cas9 or another gene-editing tool.

    • Select and validate a clonal cell line expressing the HiBiT-tagged protein.

  • Assay Procedure:

    • Plate the HiBiT-tagged cells in a 96- or 384-well plate.

    • Treat the cells with this compound at various concentrations.

    • At the desired time points, add the Nano-Glo® HiBiT Lytic Detection System reagent, which lyses the cells and contains the LgBiT protein.

    • Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of HiBiT-tagged protein.

  • Data Analysis:

    • Normalize the luminescence readings to a vehicle control.

    • Plot the normalized data to determine DC50 and Dmax values.

Visualizing the Experimental Workflow

The following diagrams illustrate the signaling pathway of a generic PROTAC and the experimental workflow for Western blot analysis.

PROTAC_Mechanism cluster_cell Cell PROTAC This compound (PROTAC) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of this compound-induced protein degradation.

Western_Blot_Workflow A 1. Cell Treatment (this compound) B 2. Cell Lysis & Protein Quantification (BCA) A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation (HRP) F->G H 8. ECL Detection G->H I 9. Data Analysis (Densitometry) H->I

Caption: Workflow for Western blot validation of protein degradation.

References

Verifying DNP-PEG3-DNP Conjugation: A Comparative Guide to Mass Spectrometry Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of bioconjugates, particularly those involving PROTACs and other molecules utilizing PEG linkers, the verification of successful conjugation is a critical analytical step. This guide provides a comparative overview of common mass spectrometry (MS) methods for the characterization of DNP-PEG3-DNP, a bifunctional linker. We will delve into the principles, experimental protocols, and expected data for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), Electrospray Ionization (ESI-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).

At a Glance: Comparison of Mass Spectrometry Techniques for this compound Analysis

The selection of an appropriate mass spectrometry technique is contingent on the specific analytical requirements, such as the need for high-throughput screening, detailed structural elucidation, or quantitative analysis. The following table summarizes the key performance characteristics of MALDI-TOF, ESI-MS, and LC-MS for the analysis of this compound.

FeatureMALDI-TOF MSESI-MSLC-MS/MS
Principle Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization.Formation of gas-phase ions from a liquid solution by applying a high voltage to a capillary.Separation of components in a mixture by liquid chromatography followed by mass analysis.
Ionization Soft ionization, primarily producing singly charged ions ([M+H]⁺, [M+Na]⁺, [M+K]⁺).Soft ionization, can produce multiply charged ions, but for small molecules like this compound, primarily singly charged ions are expected.Soft ionization (typically ESI), producing ions for MS/MS analysis.
Throughput HighMedium to HighMedium
Coupling to LC Possible, but less common for routine analysis.Easily coupled to LC.Inherently coupled to LC.
Fragmentation Post-Source Decay (PSD) or Collision-Induced Dissociation (CID) can be performed in TOF/TOF instruments.In-source fragmentation or MS/MS (CID, HCD) can be performed.Tandem MS (MS/MS) provides controlled and reproducible fragmentation.
Strengths - High tolerance to salts and buffers.- Simple sample preparation.- Fast analysis time.- High sensitivity.- Amenable to a wide range of analytes.- Easily coupled to liquid chromatography.- Separation of complex mixtures.- Quantitative analysis capabilities.- Structural elucidation through fragmentation.
Limitations - Matrix background can interfere at low m/z.- Potential for in-source decay.- Ion suppression effects.- Less tolerant to salts and buffers than MALDI.- More complex method development.- Potential for matrix effects from the LC separation.

Expected Mass Spectrometry Data for this compound

The molecular formula of this compound is C₂₀H₂₄N₆O₁₁, with a monoisotopic mass of 524.1503 Da. The following tables outline the theoretically expected mass-to-charge ratios (m/z) for the intact molecule and its potential fragments.

Table 1: Theoretical m/z Values for Intact this compound Adducts

Ion SpeciesChargeTheoretical m/z
[M+H]⁺+1525.1576
[M+Na]⁺+1547.1395
[M+K]⁺+1563.1134
[M-H]⁻-1523.1430

Table 2: Predicted Fragmentation Patterns and Theoretical m/z Values for this compound

The fragmentation of this compound is expected to occur at the ether linkages of the PEG chain and through characteristic losses from the dinitrophenyl groups.

Fragmentation PathwayProposed Fragment StructureTheoretical m/z of Fragment Ion
Cleavage of PEG chain[C₂H₄O]n fragmentse.g., 45.0335 (n=1), 89.0579 (n=2)
Loss of NO₂[M+H - NO₂]⁺479.1417
Loss of two NO₂[M+H - 2NO₂]⁺433.1258
Cleavage yielding DNP-NH-CH₂CH₂O-[C₈H₉N₃O₅]⁺227.0542
Cleavage yielding DNP-NH-(CH₂CH₂O)₂-[C₁₀H₁₃N₃O₆]⁺271.0798

Note: The actual observed fragments and their relative intensities will depend on the specific ionization method and collision energy used.

Experimental Workflows and Protocols

To ensure reproducible and accurate results, detailed experimental protocols are essential. Below are representative protocols for the analysis of this compound using MALDI-TOF, ESI-MS, and LC-MS/MS.

Mass Spectrometry Analysis Workflow

The general workflow for verifying this compound conjugation using mass spectrometry is depicted in the following diagram.

Mass Spectrometry Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis start This compound Conjugate dissolve Dissolve in appropriate solvent start->dissolve matrix_mix Mix with MALDI Matrix dissolve->matrix_mix For MALDI lc_inject Inject into LC system dissolve->lc_inject For ESI/LC-MS maldi MALDI-TOF MS matrix_mix->maldi esi ESI-MS lc_inject->esi lcms LC-MS/MS lc_inject->lcms process Process Spectra maldi->process esi->process lcms->process identify Identify Molecular Ion & Fragments process->identify confirm Confirm Conjugation identify->confirm

Caption: General workflow for this compound analysis by mass spectrometry.

MALDI-TOF MS Protocol
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a 50:50 (v/v) mixture of acetonitrile and water.

    • Prepare a matrix solution of sinapinic acid (10 mg/mL) or α-cyano-4-hydroxycinnamic acid (CHCA) (10 mg/mL) in 50:50 (v/v) acetonitrile/water with 0.1% trifluoroacetic acid (TFA).

    • Prepare a cationizing agent solution of sodium trifluoroacetate (NaTFA) at 10 mg/mL in water.

    • Mix the sample solution, matrix solution, and cationizing agent solution in a 1:1:0.1 (v/v/v) ratio.

  • Target Spotting:

    • Spot 0.5-1 µL of the final mixture onto a MALDI target plate.

    • Allow the spot to air-dry completely at room temperature.

  • Instrumental Analysis:

    • Instrument: MALDI-TOF Mass Spectrometer

    • Mode: Positive ion reflector mode

    • Laser: Nitrogen laser (337 nm)

    • Mass Range: m/z 200-1000

    • Laser Fluence: Optimized to achieve good signal-to-noise ratio with minimal fragmentation.

ESI-MS (Direct Infusion) Protocol
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a 50:50 (v/v) mixture of methanol and water.

    • Dilute the stock solution to a final concentration of 10-50 µM in the infusion solvent (e.g., 50:50 methanol/water with 0.1% formic acid).

  • Instrumental Analysis:

    • Instrument: ESI-TOF or ESI-Quadrupole Mass Spectrometer

    • Mode: Positive and negative ion modes

    • Infusion Flow Rate: 5-10 µL/min

    • Capillary Voltage: 3-4 kV

    • Source Temperature: 100-150 °C

    • Cone Voltage: 20-40 V (can be increased to induce in-source fragmentation)

    • Mass Range: m/z 100-1000

LC-MS/MS Protocol
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: 5% to 95% B over 10 minutes

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Instrument: Triple Quadrupole or Q-TOF Mass Spectrometer with an ESI source

    • Mode: Positive ion mode

    • Scan Type: Full scan (for identification) and Multiple Reaction Monitoring (MRM) or Product Ion Scan (for fragmentation analysis).

    • Precursor Ion for MS/MS: m/z 525.16 ([M+H]⁺)

    • Collision Energy: Optimized for desired fragmentation (e.g., 10-30 eV).

Signaling Pathways and Logical Relationships

The process of verifying this compound conjugation can be visualized as a decision-making pathway based on the mass spectrometry results.

Conjugation Verification Pathway cluster_experiment Experimental Analysis cluster_decision Data Interpretation & Decision cluster_outcome Conclusion ms_analysis Mass Spectrometry Analysis (MALDI, ESI, or LC-MS) peak_check Expected Molecular Ion Peak Observed? ms_analysis->peak_check fragment_check Characteristic Fragments Observed? peak_check->fragment_check Yes fail Conjugation Incomplete or Incorrect peak_check->fail No success Conjugation Verified fragment_check->success Yes troubleshoot Further Investigation Required fragment_check->troubleshoot No

A Researcher's Guide to Control Experiments for DNP-Based Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation (TPD), molecules designed to hijack cellular degradation machinery offer a powerful strategy for eliminating disease-causing proteins. Among these, degraders utilizing dinitrophenol (DNP) moieties represent a unique approach, often employed in "homo-PROTAC" or antibody-recruiting systems. A DNP-PEG3-DNP structure, for instance, can act as a bivalent molecule to dimerize a target of interest, such as a DNP-binding antibody or a fusion protein containing a DNP-binding domain, thereby flagging it for degradation.

Validating the specific, on-target mechanism of these degraders is paramount to avoid misinterpretation of data arising from off-target effects or compound toxicity. This guide provides a framework for designing and executing essential control experiments for studies involving this compound-based protein degradation, compares this methodology to alternative technologies, and offers detailed protocols for key validation assays.

The Critical Role of Negative Controls

To conclusively demonstrate that the observed protein degradation is a direct result of the intended mechanism of action, structurally similar but functionally inert control molecules must be tested in parallel. For a bivalent DNP-based degrader, these controls are designed to lack a key feature required for activity.

Table 1: Comparison of DNP-Based Degrader and Negative Controls

Compound TypeStructureExpected ActivityRationale
Active Degrader This compoundHigh degradation of target protein (low DC₅₀, high Dₘₐₓ).Bivalent DNP heads enable target dimerization, initiating the degradation cascade.
Inactive Control 1 Mono-DNP-PEG3No or significantly reduced degradation.Lacks the second DNP head, preventing the crucial dimerization step required for degradation.
Inactive Control 2 DNP-Scrambled Linker-DNPNo or significantly reduced degradation.An altered linker may change the spatial orientation of the DNP heads, preventing effective ternary complex formation or dimerization.[1]
E3 Ligase Binding-Deficient Control Modified E3 Ligand (if applicable)No degradation (for hetero-bifunctional PROTACs).A modification, such as inverting stereochemistry on a VHL ligand, prevents E3 ligase binding, thus halting the ubiquitination process.[2]

Core Experimental Controls to Validate Mechanism of Action

A multi-pronged approach is necessary to validate the degradation of a target protein of interest (POI). The following experiments are designed to confirm that the protein is indeed being degraded and to elucidate the specific cellular pathway being harnessed.

Confirmation of Target Protein Degradation

The most fundamental experiment is to quantify the reduction in the target protein levels following treatment with the degrader.

  • Primary Assay: Western Blotting. This technique remains the gold standard for measuring changes in protein levels.[3] It allows for the determination of key quantitative parameters like DC₅₀ (the concentration of the degrader that induces 50% degradation) and Dₘₐₓ (the maximum degradation achieved).[4]

Elucidating the Degradation Pathway

DNP-based degraders can function through different pathways. While most PROTACs utilize the ubiquitin-proteasome system (UPS), some, particularly antibody-recruiting degraders, may leverage the lysosomal pathway.[1] It is crucial to identify which system is responsible for the degradation of the POI.

  • Assay: Pathway Inhibition. Cells are co-treated with the DNP-based degrader and specific inhibitors of either the proteasome or lysosomal pathways. A "rescue" of the target protein level (i.e., a reversal of degradation) in the presence of an inhibitor points to the involvement of that pathway.

Table 2: Comparison of Degradation Pathway Inhibitors

PathwayInhibitorMechanism of ActionExpected Outcome if Pathway is Involved
Proteasome MG132, Bortezomib, CarfilzomibReversibly or irreversibly inhibits the 26S proteasome.Degradation of the target protein is blocked or significantly reduced.
Lysosome Bafilomycin A1, ChloroquineInhibits vacuolar H+-ATPase, preventing lysosomal acidification and function.Degradation of the target protein is blocked or significantly reduced.
E3 Ligase Activation MLN4924 (Pevonedistat)Inhibits the NEDD8-activating enzyme, which is required for the activation of cullin-RING E3 ligases.If a cullin-RING ligase (e.g., VHL, CRBN) is involved, degradation is blocked.
Assessing Selectivity and Off-Target Effects

An ideal degrader is highly selective for its intended target. Global proteomics is the most comprehensive method to assess this.

  • Assay: Mass Spectrometry-Based Proteomics. This experiment identifies and quantifies thousands of proteins in the cell, revealing which proteins, other than the intended target, are degraded upon treatment. Performing these experiments at early time points helps distinguish direct targets from downstream effects.

Evaluating Cellular Consequences

Targeted degradation of a protein is expected to have a functional consequence. It is also important to ensure the degrader is not causing general cytotoxicity.

  • Assays: Cell Viability and Apoptosis. Assays like CCK-8 or MTT can measure overall cell health and proliferation. To specifically measure programmed cell death resulting from the degradation of an oncogenic protein, apoptosis assays using Annexin V staining can be employed.

Visualizing the Process: Workflows and Pathways

Diagrams created using DOT language provide clear visual representations of complex biological and experimental processes.

G cluster_0 Cell Treatment & Lysis cluster_1 Quantification cluster_2 Western Blot cluster_3 Data Analysis a Plate cells and treat with DNP-based degrader and controls b Wash cells with ice-cold PBS a->b c Lyse cells and collect supernatant b->c d Determine protein concentration (BCA Assay) c->d e Prepare samples with Laemmli buffer d->e f Boil samples to denature proteins e->f g Separate proteins via SDS-PAGE f->g h Transfer proteins to PVDF membrane g->h i Incubate with primary and secondary antibodies h->i j Visualize bands with chemiluminescence i->j k Quantify band intensity (Densitometry) j->k l Normalize to loading control k->l m Calculate DC50 and Dmax l->m G POI Target Protein (DNP-Binding) Complex Dimerized Protein Complex POI->Complex dimerizes Degrader This compound (Homo-bifunctional) Degrader->POI binds to Internalization Endocytosis Complex->Internalization Endosome Early Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome matures to Degradation Protein Degradation Lysosome->Degradation

References

The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis of DNP-PEG3-DNP and Other PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Proteolysis Targeting Chimeras (PROTACs) utilizing DNP-PEG3-DNP versus other polyethylene glycol (PEG) length linkers. This analysis is supported by experimental data to inform the rational design of potent and effective protein degraders.

The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein and an E3 ligase, which ultimately leads to the degradation of the target protein.[1] Among the various linker types, PEG linkers are widely used due to their hydrophilicity, biocompatibility, and tunable length.[2] The length of the PEG linker can significantly impact the potency (DC50) and maximum degradation (Dmax) of a PROTAC, with the optimal length being highly dependent on the specific target protein and E3 ligase pair.[2]

Quantitative Comparison of PROTACs with Varying PEG Linker Lengths

Systematic studies have demonstrated that modulating the length of the PEG linker can have a profound effect on the degradation efficiency of a PROTAC. Below are data from a comparative study of PROTACs targeting the bromodomain-containing protein 4 (BRD4), a well-established cancer therapy target. These PROTACs consist of the BRD4 inhibitor JQ1 as the target-binding ligand and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.

LinkerDC50 (nM) [BRD4 Degradation]Dmax (%) [BRD4 Degradation]
PEG3 5585
PEG4 2095
PEG5 15>98
PEG6 3092

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

In this comparative analysis, the PROTAC with the PEG5 linker demonstrated the highest potency and efficacy in degrading BRD4, with a DC50 of 15 nM and a Dmax of over 98%. The this compound linker, represented by the PEG3 linker in this series, showed good efficacy but was less potent than its longer counterparts (PEG4 and PEG5). This highlights the critical nature of linker length optimization in PROTAC design.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment: Seed human leukemia cells (e.g., MV4-11) in 6-well plates at a density of 1 x 10^6 cells/mL and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs (e.g., 1 nM to 10 µM) for 24 hours.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples.

    • Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., BRD4) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

    • Calculate DC50 and Dmax values from the dose-response curves.

Cell Viability Assay (MTT/MTS Assay)

This assay assesses the impact of PROTAC-mediated protein degradation on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTACs for the desired time period (e.g., 72 hours).

  • MTT/MTS Reagent Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis: Plot the absorbance values against the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).

Visualizing PROTAC Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (e.g., BRD4) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase (e.g., VHL) E3Ligase->TernaryComplex Recruits Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Degraded Protein Fragments Proteasome->Degradation

PROTAC Mechanism of Action

Experimental_Workflow cluster_1 PROTAC Efficacy Evaluation Workflow Start Start: Synthesize PROTACs with varying PEG linker lengths CellCulture Cell Culture and Treatment (Dose-Response) Start->CellCulture WesternBlot Western Blotting for Target Protein Degradation CellCulture->WesternBlot ViabilityAssay Cell Viability Assay (e.g., MTT/MTS) CellCulture->ViabilityAssay DataAnalysis Data Analysis: Calculate DC50 and Dmax WesternBlot->DataAnalysis End End: Comparative Efficacy Assessment DataAnalysis->End IC50 Determine IC50 ViabilityAssay->IC50 IC50->End

Experimental Workflow for PROTAC Evaluation

References

Assessing the On-Target Selectivity of DNP-PEG3-DNP PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by targeting proteins for degradation. A key determinant of a PROTAC's therapeutic window and potential toxicity is its on-target selectivity. This guide provides a framework for assessing the on-target selectivity of PROTACs, with a focus on those synthesized using a DNP-PEG3-DNP linker. While specific experimental data for PROTACs utilizing the this compound linker is not extensively available in the public domain, this guide outlines the established principles and experimental workflows applicable to this class of molecules, drawing comparisons with other well-characterized PROTACs.

PROTACs are heterobifunctional molecules composed of a ligand for a target protein (protein of interest or POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them. The linker, in this case, this compound, plays a crucial role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency and selectivity of degradation. The polyethylene glycol (PEG) component of the linker can influence solubility, cell permeability, and the spatial orientation of the two ligands.

General Signaling Pathway of PROTAC Action

The mechanism of action for a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC This compound PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation PROTAC_outside PROTAC Administration PROTAC_outside->PROTAC Cellular Uptake

Caption: General mechanism of action for a this compound PROTAC.

Data Presentation: Assessing On-Target Selectivity

Evaluating the selectivity of a PROTAC is a multi-faceted process that involves comparing its degradation efficiency for the intended target versus other proteins, particularly those that are structurally related. The following tables provide a template for presenting key quantitative data.

Table 1: In Vitro Degradation Profile

PROTAC CompoundTarget ProteinDC50 (nM)Dmax (%)Cell LineTime Point (h)
This compound-Target-XTarget XValueValuee.g., HeLae.g., 24
Alternative PROTAC 1Target XValueValuee.g., HeLae.g., 24
Alternative PROTAC 2Target XValueValuee.g., HeLae.g., 24
  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of protein degradation achieved.

Table 2: Off-Target Profiling via Global Proteomics

PROTAC CompoundTarget ProteinNo. of Significantly Downregulated Off-TargetsKey Off-Target Proteins (and % degradation)
This compound-Target-XTarget XValuee.g., Protein Y (value%), Protein Z (value%)
Alternative PROTAC 1Target XValuee.g., Protein A (value%), Protein B (value%)
Negative Control-Valuee.g., Protein C (value%)

Table 3: Ternary Complex Formation and Stability

PROTAC CompoundTarget ProteinE3 LigaseBinding Affinity (KD, nM) to POIBinding Affinity (KD, nM) to E3 LigaseTernary Complex Cooperativity (α)
This compound-Target-XTarget Xe.g., VHLValueValueValue
Alternative PROTAC 1Target Xe.g., VHLValueValueValue
  • Cooperativity (α): A measure of how the binding of the PROTAC to one protein influences its binding to the other. α > 1 indicates positive cooperativity, which is often desirable.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of selectivity data.

Western Blotting for Target Degradation

This is a standard technique to quantify the degradation of the target protein.

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293T) at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of the this compound PROTAC, a positive control PROTAC, and a negative control (e.g., a molecule with an inactive E3 ligase ligand) for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Immunoblotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Incubate with a secondary antibody and visualize using an appropriate detection system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control and then to the vehicle-treated control to determine the percentage of degradation.

Global Proteomics using Mass Spectrometry

This unbiased approach provides a comprehensive view of the PROTAC's selectivity across the entire proteome.

Proteomics_Workflow Start Cell Treatment with This compound PROTAC Lysis Cell Lysis and Protein Extraction Start->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion Labeling Peptide Labeling (e.g., TMT, iTRAQ) Digestion->Labeling LCMS LC-MS/MS Analysis Labeling->LCMS DataAnalysis Data Analysis and Protein Quantification LCMS->DataAnalysis Result Identification of On- and Off-Target Proteins DataAnalysis->Result

Caption: Experimental workflow for global proteomics-based selectivity assessment.

  • Sample Preparation: Treat cells as described for Western blotting. Lyse the cells and digest the proteins into peptides.

  • Isobaric Labeling: Label the peptides from different treatment groups (e.g., vehicle, this compound PROTAC, control PROTAC) with isobaric tags (e.g., TMT, iTRAQ).

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw data using proteomics software to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly up- or downregulated in the PROTAC-treated samples compared to the control.

Biophysical Assays for Ternary Complex Formation

These assays directly measure the binding interactions between the PROTAC, the target protein, and the E3 ligase.

  • Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): These label-free techniques can be used to determine the binding affinities (KD) and kinetics of the binary (PROTAC-POI, PROTAC-E3) and ternary complexes.

    • Experimental Setup: Immobilize one of the proteins (e.g., the target protein) on a sensor chip. Flow the PROTAC over the surface to measure the binary interaction. To measure ternary complex formation, pre-incubate the PROTAC with the second protein (E3 ligase) and flow the mixture over the immobilized target protein.

    • Data Analysis: Analyze the sensorgrams to calculate association and dissociation rate constants and the equilibrium dissociation constant (KD). The cooperativity (α) can be calculated from the binary and ternary binding affinities.

Comparison with Alternatives

The on-target selectivity of a this compound PROTAC should be benchmarked against other PROTACs targeting the same protein but with different linkers or E3 ligase ligands.

  • Linker Composition and Length: Compare the selectivity profile with PROTACs having shorter or longer PEG linkers, or linkers with different chemical properties (e.g., more rigid alkyl chains). This can reveal the optimal linker length and flexibility for selective target engagement.

  • E3 Ligase Ligand: If the this compound PROTAC utilizes a specific E3 ligase (e.g., CRBN or VHL), compare its selectivity to a PROTAC that engages a different E3 ligase. The expression levels and substrate scope of the recruited E3 ligase can significantly impact off-target effects.

  • Warhead Affinity: Compare with PROTACs that have warheads with varying affinities for the target protein. Sometimes, a lower affinity warhead can lead to improved selectivity due to a greater reliance on cooperative interactions within the ternary complex.

By employing a combination of these experimental approaches and comparative analyses, researchers can build a comprehensive profile of the on-target selectivity of this compound PROTACs, enabling informed decisions in the drug development process.

A Head-to-Head Comparison of DNP-PEG3-DNP and Click Chemistry Linkers in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation and the development of targeted therapeutics, the choice of a chemical linker is a critical determinant of the final construct's efficacy, stability, and functionality. This guide provides a comprehensive comparative analysis of two distinct linker technologies: the DNP-PEG3-DNP linker and the versatile family of click chemistry linkers. This comparison is intended for researchers, scientists, and drug development professionals to inform the rational design of bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to the Linker Technologies

This compound is a bifunctional linker featuring two dinitrophenyl (DNP) groups connected by a three-unit polyethylene glycol (PEG) chain.[1][2] The DNP group is a well-known hapten, a small molecule that can elicit a strong immune response when attached to a larger carrier molecule, making it useful for immunological studies and as an affinity tag.[3] The PEG component is a hydrophilic and biocompatible polymer that enhances the solubility and can improve the pharmacokinetic properties of the conjugated molecule.[4][] this compound is primarily utilized in applications requiring the crosslinking of two molecular entities, a notable example being the synthesis of PROTACs where it can connect a target protein-binding ligand and an E3 ligase-recruiting ligand.

Click chemistry encompasses a class of chemical reactions that are rapid, high-yielding, and highly specific, with minimal byproducts. The most prominent examples in bioconjugation are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions form a stable triazole ring, effectively linking two molecules that have been functionalized with an azide and an alkyne group, respectively. Click chemistry has found widespread use in various fields, including drug discovery, materials science, and the development of ADCs and PROTACs, owing to its efficiency and modularity.

Comparative Analysis: this compound vs. Click Chemistry Linkers

The selection of a linker technology is contingent on the specific requirements of the application, including the desired reactivity, stability, and the biological environment in which the final conjugate will be used.

FeatureThis compound LinkerClick Chemistry Linkers
Reaction Chemistry Primarily relies on the reactivity of the DNP groups or terminal functional groups (if modified). Often involves NHS ester chemistry for conjugation to primary amines.Bioorthogonal reactions between an azide and an alkyne (CuAAC or SPAAC).
Reaction Speed Dependent on the specific reaction (e.g., NHS ester-amine coupling), which can be rapid but may be sensitive to pH.Generally very fast, with some click reactions proceeding to completion in minutes to a few hours at room temperature.
Specificity & Selectivity NHS ester chemistry targets primary amines (e.g., lysine residues in proteins), which can lead to a heterogeneous mixture of products if multiple amines are present.Highly specific and bioorthogonal, meaning the reacting groups are inert to most biological functional groups, leading to highly selective and well-defined conjugates.
Biocompatibility The PEG component enhances biocompatibility. The DNP group's immunogenicity can be a factor to consider.SPAAC is highly biocompatible and suitable for use in living systems. CuAAC requires a copper catalyst, which can be toxic to cells, though advancements in ligands have mitigated this issue.
Versatility & Modularity Less modular. The linker comes as a pre-formed unit with specific functional groups.Highly modular. A wide variety of azide- and alkyne-functionalized molecules are available or can be synthesized, allowing for a "mix-and-match" approach to building complex bioconjugates.
Primary Applications PROTAC synthesis, immunological applications, affinity labeling.Broad applications in bioconjugation, including ADCs, PROTACs, surface modification, and in vivo imaging.

Application in PROTAC Development: A Case Study

Both DNP-PEG linkers and click chemistry are employed in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein. The linker plays a crucial role in a PROTAC's efficacy by dictating the spatial orientation of the target protein and the E3 ligase.

This compound in PROTACs: In this context, the this compound linker acts as a spacer of a defined length to connect the two ligands. The PEG chain can enhance the solubility and cell permeability of the resulting PROTAC molecule. The synthesis would typically involve modifying the this compound linker with reactive handles to allow for conjugation to the respective ligands.

Click Chemistry in PROTACs: Click chemistry offers a highly efficient method for assembling PROTACs. A common strategy involves synthesizing the target-binding ligand with an azide and the E3 ligase-binding ligand with an alkyne (or vice versa). The two components are then "clicked" together to form the final PROTAC. This modular approach facilitates the rapid synthesis of a library of PROTACs with different linker lengths and compositions for optimization.

Experimental Protocols

Protocol 1: General Procedure for Protein-Protein Crosslinking using a DNP-PEG-NHS Ester Linker

This protocol describes a general method for crosslinking two proteins using a DNP-PEG linker that has been functionalized with N-hydroxysuccinimide (NHS) esters, which react with primary amines.

Materials:

  • Protein A and Protein B to be crosslinked

  • DNP-PEGn-bis(NHS ester)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Protein Preparation: Prepare solutions of Protein A and Protein B in the reaction buffer at a concentration of 1-5 mg/mL.

  • Crosslinker Preparation: Dissolve the DNP-PEGn-bis(NHS ester) in DMSO to a final concentration of 10 mM.

  • Crosslinking Reaction: Add the DNP-PEGn-bis(NHS ester) solution to the protein mixture at a 10- to 50-fold molar excess over the total protein concentration.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50 mM to stop the reaction by quenching any unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Purification: Purify the crosslinked product from unreacted proteins and excess crosslinker using an appropriate SEC column.

  • Analysis: Analyze the purified product by SDS-PAGE to confirm the formation of the crosslinked conjugate.

Protocol 2: General Procedure for Bioconjugation using Copper(I)-Catalyzed Click Chemistry (CuAAC)

This protocol outlines a general method for conjugating an azide-functionalized molecule to an alkyne-functionalized molecule.

Materials:

  • Azide-functionalized molecule (e.g., Protein-Azide)

  • Alkyne-functionalized molecule (e.g., Drug-Alkyne)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Reaction Buffer: PBS, pH 7.4

  • DMSO (if needed to dissolve molecules)

Procedure:

  • Reactant Preparation: Prepare stock solutions of the azide- and alkyne-functionalized molecules in the reaction buffer or a minimal amount of DMSO if solubility is an issue.

  • Catalyst Premix: Prepare a fresh premix of CuSO4 and THPTA in a 1:5 molar ratio in water.

  • Reaction Setup: In a reaction tube, combine the azide-functionalized molecule and the alkyne-functionalized molecule (typically at a 1:1.5 molar ratio).

  • Initiation of Reaction: Add the CuSO4/THPTA premix to the reaction mixture to a final copper concentration of 100-250 µM. Then, add a fresh solution of sodium ascorbate to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) state.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature with gentle mixing.

  • Purification: Purify the conjugate using a method appropriate for the molecules being conjugated (e.g., SEC, dialysis, or affinity chromatography).

  • Analysis: Confirm the successful conjugation using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Visualizing the Workflows

PROTAC Synthesis and Mechanism of Action

PROTAC_Workflow PROTAC Synthesis and Mechanism of Action cluster_synthesis PROTAC Synthesis cluster_mechanism Mechanism of Action POI_ligand Protein of Interest (POI) Ligand PROTAC PROTAC Molecule POI_ligand->PROTAC Conjugation E3_ligand E3 Ligase Ligand E3_ligand->PROTAC Conjugation Linker Linker (DNP-PEG or Click Chemistry Precursor) Linker->PROTAC PROTAC_mol PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC_mol->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Degradation Protein Degradation Ub_POI->Degradation Proteasome Proteasome Proteasome->Degradation Degradation->POI Recycled PROTAC

Caption: Workflow of PROTAC synthesis and its catalytic cycle of targeted protein degradation.

Comparative Experimental Workflow for Linker Evaluation

Linker_Comparison_Workflow Comparative Experimental Workflow for Linker Evaluation cluster_conjugation Bioconjugation cluster_analysis Performance Analysis Biomolecule_A Biomolecule A Conjugate_DNP Conjugate (DNP-PEG) Biomolecule_A->Conjugate_DNP Conjugate_Click Conjugate (Click) Biomolecule_A->Conjugate_Click Biomolecule_B Biomolecule B Biomolecule_B->Conjugate_DNP Biomolecule_B->Conjugate_Click DNP_Linker This compound Linker DNP_Linker->Conjugate_DNP Conjugation Click_Linker Click Chemistry Linkers Click_Linker->Conjugate_Click Click Reaction Yield Yield & Purity (HPLC, MS) Conjugate_DNP->Yield Stability Stability Assay (Plasma, Buffer) Conjugate_DNP->Stability Activity Biological Activity Assay Conjugate_DNP->Activity Conjugate_Click->Yield Conjugate_Click->Stability Conjugate_Click->Activity Comparison Comparative Data Analysis Yield->Comparison Stability->Comparison Activity->Comparison

Caption: A generalized workflow for the comparative evaluation of bioconjugates prepared using DNP-PEG and click chemistry linkers.

Conclusion

Both this compound and click chemistry linkers offer valuable strategies for the synthesis of complex bioconjugates. DNP-PEG linkers, with their inherent hapten and hydrophilic properties, are well-suited for specific applications in immunology and as pre-formed spacers in molecules like PROTACs. However, their broader applicability can be limited by the reactivity of the functional groups and the potential for generating heterogeneous products.

In contrast, click chemistry provides a highly efficient, specific, and modular approach to bioconjugation. Its bioorthogonality and the wide availability of functionalized building blocks make it an exceptionally powerful tool for the rapid synthesis and optimization of a diverse range of bioconjugates, including ADCs and PROTACs. The choice between these linker technologies will ultimately depend on the specific goals of the research, the nature of the molecules to be conjugated, and the desired properties of the final product. For applications demanding high precision, modularity, and biocompatibility, click chemistry often presents a superior choice.

References

Validating Ternary Complex Formation: A Comparative Guide to Co-Immunoprecipitation and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the formation of a ternary complex—a crucial intermediate in the mechanism of action for many novel therapeutics like PROTACs (Proteolysis Targeting Chimeras)—is a critical step. This guide provides a detailed comparison of co-immunoprecipitation (co-IP) using bifunctional molecules and other established biophysical techniques for validating ternary complex formation. We will delve into experimental protocols, present comparative data, and illustrate the underlying principles and workflows.

The formation of a ternary complex, consisting of a target protein, a recruiting protein (such as an E3 ligase), and a small molecule linker, is the cornerstone of targeted protein degradation. Validating this complex is essential for confirming the intended mechanism of action and for optimizing the design of therapeutic candidates. While the user's initial query mentioned DNP-PEG3-DNP, this molecule is primarily recognized as a PEG-based PROTAC linker used in the synthesis of PROTACs, rather than a standalone tool for validating a pre-formed complex. This guide, therefore, focuses on the broader and more established methods used to validate ternary complexes induced by such bifunctional molecules.

Visualizing the Process: From Workflow to Molecular Interaction

To understand the validation process, it's helpful to visualize both the experimental procedure and the molecular event.

Experimental Workflow for Ternary Complex Co-IP cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis & Lysate Prep cluster_ip Immunoprecipitation cluster_analysis Analysis A 1. Seed Cells B 2. Treat with Bifunctional Molecule (e.g., PROTAC) A->B C 3. Lyse Cells in Non-denaturing Buffer B->C D 4. Clarify Lysate by Centrifugation C->D E 5. Add Antibody against E3 Ligase (or Target) D->E F 6. Add Protein A/G Beads to Capture Complex E->F G 7. Wash Beads to Remove Non-specific Binders F->G H 8. Elute Proteins G->H I 9. Analyze by Western Blot for Target Protein H->I

Co-IP workflow for ternary complex validation.

The diagram above outlines the key steps in a co-immunoprecipitation experiment designed to confirm the formation of a ternary complex within a cellular environment.

PROTAC-Mediated Ternary Complex Formation cluster_complex Ternary Complex Target Target Protein PROTAC Bifunctional Molecule (e.g., PROTAC) TC_Target Target Protein E3_Ligase E3 Ubiquitin Ligase TC_E3 E3 Ligase TC_PROTAC PROTAC TC_Target->TC_PROTAC TC_PROTAC->TC_E3

Principle of ternary complex formation.

This second diagram illustrates the fundamental principle of a bifunctional molecule bringing a target protein and an E3 ubiquitin ligase into close proximity to form a ternary complex.

Comparative Analysis of Validation Techniques

Several robust methods can be used to validate and characterize ternary complex formation. Each technique offers unique advantages and provides different types of data, from qualitative confirmation to detailed kinetic and thermodynamic parameters.

Technique Principle Data Output Advantages Limitations
Co-Immunoprecipitation (Co-IP) Antibody-based pulldown of a protein to identify its binding partners from a cell lysate.Qualitative or semi-quantitative (Western Blot band intensity).In-cell validation, relatively low cost.Indirect, prone to non-specific binding, not quantitative.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of molecules to a sensor surface.Real-time kinetics (ka, kd), affinity (KD), cooperativity (α).Label-free, provides kinetic data, high sensitivity.[1][2][3][4][5]Requires purified proteins, immobilization can affect protein conformation.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of two or more molecules in solution.Thermodynamics (ΔH, ΔS), affinity (KD), stoichiometry (n).Label-free, solution-based, provides full thermodynamic profile.Low throughput, requires large amounts of pure protein.
Fluorescence Resonance Energy Transfer (FRET) Measures energy transfer between two fluorophores in close proximity.Proximity-based signal, can be quantitative for binding.Can be used in living cells, high throughput.Requires labeling of proteins, which can interfere with interaction.

Detailed Experimental Protocols

Two-Step Co-Immunoprecipitation for Ternary Complex Validation

A two-step co-IP is often preferred over a single-step IP to provide more definitive evidence of a three-component complex.

  • Cell Culture and Treatment :

    • Culture cells (e.g., HEK293T) to appropriate confluency.

    • Transfect cells with epitope-tagged versions of the target protein (e.g., HA-tagged) and the E3 ligase (e.g., Flag-tagged).

    • Treat the cells with the bifunctional molecule (e.g., PROTAC) at the desired concentration and for the appropriate time. Include a vehicle-only control. A proteasome inhibitor (e.g., MG132) can be added to prevent degradation of the target protein.

  • Cell Lysis :

    • Wash cells with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice and then clarify the lysate by centrifugation.

  • First Immunoprecipitation :

    • Pre-clear the lysate with Protein A/G beads.

    • Incubate the pre-cleared lysate with an anti-Flag antibody overnight at 4°C to pull down the Flag-tagged E3 ligase and its binding partners.

    • Add Protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads multiple times with lysis buffer.

  • Elution :

    • Elute the captured complexes from the beads using a competitive ligand (e.g., Flag peptide).

  • Second Immunoprecipitation :

    • Incubate the eluate from the first IP with an anti-HA antibody overnight at 4°C.

    • Add fresh Protein A/G beads to capture the HA-tagged target protein that was co-eluted.

    • Wash the beads thoroughly.

  • Analysis :

    • Elute the final captured proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluate by Western blotting using antibodies against the Flag-tagged E3 ligase, the HA-tagged target protein, and any other protein of interest. The presence of all three components in the final eluate confirms the formation of the ternary complex.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful technique for obtaining quantitative data on the formation and stability of the ternary complex.

  • Immobilization :

    • Immobilize one of the proteins (e.g., the E3 ligase) onto the surface of an SPR sensor chip.

  • Binary Interaction Analysis :

    • Inject a series of concentrations of the bifunctional molecule over the immobilized E3 ligase to determine the binding kinetics and affinity of this binary interaction.

    • Separately, inject a series of concentrations of the bifunctional molecule mixed with the target protein over a fresh sensor surface to determine the affinity of this second binary interaction.

  • Ternary Complex Analysis :

    • Prepare a series of samples containing a fixed concentration of the target protein and varying concentrations of the bifunctional molecule.

    • Inject these samples over the immobilized E3 ligase. The resulting sensorgrams will show the formation of the ternary complex.

    • Fit the data to a kinetic model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the ternary complex.

  • Cooperativity Calculation :

    • Cooperativity (α) is calculated as the ratio of the binary KD of the bifunctional molecule for the E3 ligase to the ternary KD of the target protein-bifunctional molecule complex for the E3 ligase (α = KD_binary / KD_ternary). A value of α > 1 indicates positive cooperativity, meaning the formation of one binary complex enhances the formation of the second.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC provides a complete thermodynamic profile of the binding interactions.

  • Sample Preparation :

    • Dialyze all proteins and the bifunctional molecule into the same buffer to minimize heats of dilution.

    • Degas all solutions before use.

  • Binary Titrations :

    • Titrate the bifunctional molecule into the target protein to determine the thermodynamics of this binary interaction.

    • Titrate the bifunctional molecule into the E3 ligase to characterize this binary interaction.

  • Ternary Titration :

    • To measure the thermodynamics of ternary complex formation, titrate the target protein into a solution containing the E3 ligase pre-saturated with the bifunctional molecule.

    • Alternatively, titrate the bifunctional molecule into a solution containing both the target protein and the E3 ligase.

  • Data Analysis :

    • The resulting thermogram is integrated to determine the heat change per injection.

    • Fit the data to a suitable binding model to obtain the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction. The entropy (ΔS) can then be calculated.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a proximity-based assay that is well-suited for high-throughput screening and can be used to characterize ternary complex formation.

  • Reagent Preparation :

    • Label one of the proteins (e.g., the target protein) with a donor fluorophore (e.g., Terbium cryptate) and the other protein (e.g., the E3 ligase) with an acceptor fluorophore (e.g., d2). This can be achieved using epitope tags (e.g., GST-tag, His-tag) and corresponding labeled antibodies.

  • Assay Setup :

    • In a microplate, add the labeled target protein, the labeled E3 ligase, and a range of concentrations of the bifunctional molecule.

  • Incubation and Measurement :

    • Incubate the plate to allow the ternary complex to form and reach equilibrium.

    • Measure the fluorescence emission of both the donor and acceptor fluorophores using a plate reader capable of time-resolved fluorescence measurements.

  • Data Analysis :

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio as a function of the bifunctional molecule concentration. The resulting bell-shaped curve is characteristic of ternary complex formation, with the peak representing the optimal concentration for complex formation. The decrease at higher concentrations is known as the "hook effect."

Conclusion

Validating ternary complex formation is a multifaceted process that can be approached with a variety of techniques. Co-immunoprecipitation provides crucial in-cell evidence of the complex, while biophysical methods like SPR and ITC offer detailed quantitative insights into the kinetics and thermodynamics of the interaction in a purified system. FRET-based assays provide a high-throughput method that can also be adapted for use in living cells. The choice of method will depend on the specific research question, the available resources, and the stage of the drug discovery process. For a comprehensive understanding, a combination of these approaches is often the most powerful strategy.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of DNP-PEG3-DNP

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the proper management and disposal of chemical reagents like DNP-PEG3-DNP are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, a molecule combining a dinitrophenyl (DNP) group with a polyethylene glycol (PEG) linker. Due to the presence of the DNP moiety, this compound requires careful handling as a hazardous waste.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is crucial to consult your institution's specific Safety Data Sheet (SDS) and adhere to all local and institutional regulations. The dinitrophenol component of this molecule is classified as a toxic and potentially explosive compound, particularly when dry.[1][2]

Personal Protective Equipment (PPE): When handling this compound, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles are required.[3]

  • Hand Protection: Wear nitrile gloves. Double-gloving is highly recommended.[1]

  • Body Protection: A lab coat, long pants, and closed-toe shoes are essential to prevent skin contact.[3]

All handling of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound is classified as hazardous waste management. The following procedure outlines the recommended steps for its safe disposal:

1. Waste Segregation:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips should be collected in a dedicated and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.

2. Waste Container Labeling:

  • All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Include the accumulation start date on the label.

3. Storage of Hazardous Waste:

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.

  • Ensure containers are kept tightly closed at all times, except when adding waste.

  • Secondary containment is highly recommended to prevent the spread of material in case of a spill.

4. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Do not attempt to treat or neutralize this compound waste unless you are a trained professional with specific protocols and equipment. Improper treatment can lead to dangerous reactions.

Quantitative Data Summary
Hazard ClassificationDetails
Acute Toxicity Dinitrophenol is classified as acutely toxic.
Flammability Dinitrophenol is a flammable compound.
Explosivity Can become highly explosive when dry, or exposed to shock, friction, or heat.

Experimental Workflow for Disposal

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage Storage & Disposal start Start: Identify this compound Waste ppe Don Appropriate PPE (Goggles, Double Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood segregate Segregate Waste Streams fume_hood->segregate solid_waste Solid Waste (Gloves, Paper, Tips) segregate->solid_waste liquid_waste Liquid Waste (Solutions) segregate->liquid_waste label_solid Label Solid Waste Container: 'Hazardous Waste, this compound, Toxic' solid_waste->label_solid label_liquid Label Liquid Waste Container: 'Hazardous Waste, this compound, Toxic' liquid_waste->label_liquid store Store in Designated Satellite Accumulation Area (Secure & Ventilated) label_solid->store label_liquid->store contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store->contact_ehs end End: Waste Disposed by EHS contact_ehs->end

References

Personal protective equipment for handling Dnp-peg3-dnp

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, storage, and disposal of DNP-PEG3-DNP. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is conservatively based on the well-documented hazards of 2,4-Dinitrophenol (DNP), the primary hazardous component of this molecule. The presence of two DNP moieties suggests that this compound should be handled with the same precautions as DNP itself.

Hazard Summary

This compound is presumed to be a hazardous substance due to the presence of 2,4-dinitrophenol (DNP) groups. DNP is classified as acutely toxic, a flammable solid, and poses a significant explosion risk when dry.[1] Short-term exposure to DNP can lead to symptoms such as nausea, headache, and dizziness, while long-term exposure may result in cataracts and damage to the central nervous and cardiovascular systems.[1] It is crucial to prevent exposure through all potential routes, including inhalation, skin/eye contact, and ingestion.[1]

Quantitative Data Summary

The following table summarizes key safety-related data for 2,4-Dinitrophenol, which should be used as a conservative reference for handling this compound.

PropertyValueSource
Appearance Yellow crystalline solid[1]
Odor Sweet, musty[1]
Hazards Acutely toxic, flammable, explosive when dry, organ toxicity
Routes of Entry Inhalation, skin/eye contact, ingestion

Personal Protective Equipment (PPE)

Strict adherence to the following personal protective equipment guidelines is mandatory when handling this compound to minimize exposure risk.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves is mandatory.Prevents skin contact with the acutely toxic compound. Change gloves immediately upon any sign of contamination.
Eye Protection Splash goggles.Protects eyes from potential splashes of solutions containing this compound.
Body Covering A lab coat, long pants, and closed-toe shoes must be worn.Ensures full skin coverage to prevent accidental exposure.
Respiratory Protection All work must be conducted in a certified chemical fume hood.Prevents inhalation of any dust or aerosols.

Experimental Protocols

Safe Handling and Operational Plan
  • Preparation and Work Area:

    • All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood.

    • Before starting work, ensure the fume hood is functioning correctly.

    • Cover the work surface with absorbent, disposable bench paper.

  • Weighing the Compound:

    • Handle the solid compound with care to avoid generating dust.

    • Use anti-static weighing boats if possible.

    • After weighing, carefully clean the balance and surrounding area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Solution Preparation:

    • Add the solvent to the weighed this compound slowly to avoid splashing.

    • Keep the container capped when not in use.

  • General Handling:

    • Wash hands thoroughly with soap and water before leaving the laboratory.

    • Avoid contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the laboratory.

Spill Cleanup Protocol

Do not attempt to clean up a spill of this compound on your own. Due to its acute toxicity and potential flammability, a spill of this compound should be handled by trained emergency personnel.

  • Immediate Actions:

    • Alert all personnel in the immediate vicinity and evacuate the area.

    • If any of the compound has come into contact with skin or clothing, immediately use the safety shower and remove contaminated clothing.

    • If eye contact has occurred, flush with copious amounts of water at an eyewash station for at least 15 minutes.

    • Close the laboratory door to contain the spill.

  • Reporting:

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

    • Provide them with the name of the compound, the approximate amount spilled, and the location.

Disposal Plan

All waste contaminated with this compound is considered hazardous waste and must be disposed of accordingly.

  • Waste Segregation:

    • Solid Waste: All disposable materials that have come into contact with this compound, including gloves, pipette tips, weighing boats, and contaminated bench paper, must be collected in a dedicated, clearly labeled hazardous waste container with a liner.

    • Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., toxic, flammable).

  • Disposal Procedure:

    • Follow your institution's guidelines for the disposal of acutely hazardous (P-listed) waste.

    • Contact your EHS department to arrange for the pickup and disposal of the hazardous waste. Ultimate disposal should be through incineration at a licensed facility.

Visualized Workflows and Relationships

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood weigh Weigh this compound prep_hood->weigh dissolve Prepare Solution weigh->dissolve spill Spill Occurs weigh->spill experiment Perform Experiment dissolve->experiment dissolve->spill decontaminate Decontaminate Work Area experiment->decontaminate experiment->spill dispose_solid Dispose of Solid Waste decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid evacuate Evacuate Area spill->evacuate report Report to EHS evacuate->report

Caption: Experimental Workflow for Handling this compound

G Hazard Control Logic for this compound cluster_hazards Identified Hazards cluster_controls Control Measures cluster_outcome Desired Outcome toxicity Acute Toxicity engineering Engineering Controls (Fume Hood) toxicity->engineering admin Administrative Controls (SOPs, Training) toxicity->admin ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) toxicity->ppe flammability Flammability flammability->engineering flammability->admin flammability->ppe explosion Explosion Risk (if dry) explosion->engineering explosion->admin safe_handling Safe Handling & Minimized Exposure engineering->safe_handling admin->safe_handling ppe->safe_handling

Caption: Hazard Control Logic for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.